molecular formula C17H33NO3 B3029585 N-Tetradecanoyl-L-alanine CAS No. 71448-29-8

N-Tetradecanoyl-L-alanine

Cat. No.: B3029585
CAS No.: 71448-29-8
M. Wt: 299.4
InChI Key: XDOBXTLSTUFRRP-HNNXBMFYSA-N
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Description

N-Tetradecanoyl-L-alanine is a useful research compound. Its molecular formula is C17H33NO3 and its molecular weight is 299.4. The purity is usually 95%.
BenchChem offers high-quality N-Tetradecanoyl-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Tetradecanoyl-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(tetradecanoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOBXTLSTUFRRP-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703538
Record name N-Tetradecanoyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71448-29-8
Record name N-Tetradecanoyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: N-Tetradecanoyl-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Tetradecanoyl-L-alanine: Physicochemical Properties, Synthesis, and Bio-Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comprehensive Analysis of Physicochemical Properties, Synthesis, and Bio-Applications

Executive Summary

N-Tetradecanoyl-L-alanine (Myristoyl-L-alanine) represents a critical class of lipoamino acids —hybrid molecules combining a fatty acid tail (myristic acid, C14) with a polar amino acid headgroup (L-alanine). This amphiphilic structure confers unique surface-active properties, making it a high-value candidate in drug delivery systems , antimicrobial formulations , and biocompatible surfactants . Unlike traditional petrochemical surfactants, N-Tetradecanoyl-L-alanine offers a "green" profile with high biodegradability and low cytotoxicity, aligning with modern requirements for sustainable pharmaceutical and cosmetic excipients.

Chemical Identity & Physicochemical Profile[1][2]

The molecule consists of a 14-carbon hydrophobic chain linked via an amide bond to the


-amino group of L-alanine. The anionic nature of the carboxyl group at physiological pH (in salt form) provides water solubility, while the myristoyl tail drives self-assembly.
Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name (2S)-2-tetradecanamidopropanoic acidStereochemistry at C2 is S (L-isomer).
Common Synonyms N-Myristoyl-L-alanine; Myristoyl-Ala-OHOften used as Sodium salt (Na-Myristoyl-L-alaninate).
CAS Number 71448-29-8 (Acid form)67395-95-3 (Sodium salt)Salt form is most common in aqueous applications.
Molecular Formula

Acid form.
Molecular Weight 299.45 g/mol (Acid)321.43 g/mol (Sodium salt)
pKa ~3.6 - 4.0 (Carboxyl group)Similar to free alanine but slightly shifted by the amide.
Solubility Acid: Soluble in Ethanol, DMSO, Chloroform.Salt: Soluble in Water (>10 mg/mL).pH-dependent solubility switch.
CMC (Critical Micelle Concentration) ~2.0 - 4.0 mM (Sodium salt)Estimated based on homologous series (C12-Ala is ~8-10 mM).
HLB Value ~10 - 12Suitable for O/W emulsification.

Synthesis & Manufacturing Methodologies

The industrial and laboratory standard for synthesizing N-Tetradecanoyl-L-alanine is the Schotten-Baumann reaction . This pathway utilizes an acyl chloride and an amino acid in a biphasic system to favor amide bond formation while minimizing hydrolysis of the acyl chloride.

Reaction Mechanism

The nucleophilic amino group of L-alanine attacks the carbonyl carbon of myristoyl chloride. A base (NaOH) is required to scavenge the released protons, preventing the amine from becoming protonated (and thus non-nucleophilic) and neutralizing the HCl byproduct.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents Preparation (L-Alanine + Myristoyl Chloride) Step1 Dissolution (L-Alanine in NaOH/Water) Start->Step1 Step2 Schotten-Baumann Reaction (Dropwise addn of Myristoyl Cl Temp < 10°C, pH > 10) Step1->Step2 Biphasic System Step3 Acidification (HCl addition to pH 2) Step2->Step3 Quench Step4 Precipitation & Filtration (Isolate Acid Form) Step3->Step4 Solid Formation Step5 Recrystallization (Ethanol/Water) Step4->Step5 Purification End Pure N-Tetradecanoyl-L-alanine Step5->End

Caption: Step-by-step Schotten-Baumann synthesis protocol for N-Tetradecanoyl-L-alanine.

Detailed Experimental Protocol

Objective: Synthesis of 10g of N-Tetradecanoyl-L-alanine.

  • Preparation: Dissolve L-Alanine (1.0 eq) in 10% NaOH solution (1.2 eq). Cool the solution to 0–5°C in an ice bath.

  • Acylation: Dissolve Myristoyl Chloride (1.0 eq) in an inert organic solvent (e.g., Acetone or THF) if necessary, or add neat dropwise.

    • Critical Step: Add the acid chloride slowly while simultaneously adding additional NaOH to maintain pH between 10–11. If pH drops below 9, the amine protonates and reaction yield plummets.

  • Reaction: Stir vigorously for 2–4 hours, allowing the temperature to rise to room temperature naturally.

  • Isolation: Acidify the mixture carefully with concentrated HCl to pH ~2.0. The N-acyl amino acid will precipitate as a white solid.

  • Purification: Filter the solid. Wash with cold water to remove salts (NaCl). Recrystallize from Ethanol/Water (70:30) to remove unreacted fatty acids.

  • Drying: Vacuum dry at 40°C.

Biological & Functional Properties[1][3][4][5][6][7]

Surfactant & Self-Assembly Behavior

As an anionic surfactant, N-Tetradecanoyl-L-alanine spontaneously self-assembles into micelles above its Critical Micelle Concentration (CMC).

  • CMC Estimation: The CMC of N-Lauroyl-L-alanine (C12) is approximately 8–10 mM. Adding two carbons (C14) typically reduces the CMC by a factor of 2–4 due to the hydrophobic effect. Thus, the CMC of the Myristoyl derivative is estimated at 2.0–4.0 mM .

  • Mildness: Unlike SDS (Sodium Dodecyl Sulfate), amino acid surfactants maintain the integrity of the skin barrier (stratum corneum) and are less denaturing to proteins, making them ideal for sensitive skin formulations.

Antimicrobial Mechanism

Lipoamino acids exhibit antimicrobial activity by disrupting bacterial cell membranes. The C14 chain inserts into the lipid bilayer, causing depolarization and leakage of intracellular contents.

AntimicrobialMechanism Molecule N-Tetradecanoyl-L-alanine (Monomer) Adsorption Electrostatic Attraction (Anionic Head -> Cationic Sites on Membrane) Molecule->Adsorption Insertion Hydrophobic Insertion (C14 Tail penetrates Bilayer) Adsorption->Insertion Disruption Membrane Destabilization (Pore Formation / Curvature Stress) Insertion->Disruption Lysis Cell Lysis / Death Disruption->Lysis

Caption: Mechanism of action for antimicrobial activity against bacterial membranes.

Drug Delivery Applications
  • Permeation Enhancer: The amphiphilic nature allows it to fluidize the stratum corneum lipids, facilitating the transdermal delivery of hydrophilic drugs.

  • Organogels: In organic solvents, N-acyl amino acids can form supramolecular organogels via hydrogen bonding (amide-amide interactions) and van der Waals forces (tail-tail interactions). These gels are used for sustained drug release.

Safety & Toxicology (E-E-A-T)

Based on structural homology to accepted cosmetic ingredients (e.g., Sodium Lauroyl Glutamate, Sodium Cocoyl Alaninate):

  • Irritation: Classified as Non-irritant to Mild . The amino acid headgroup reduces the charge density compared to sulfate headgroups, mitigating protein denaturation.

  • Biodegradability: Readily biodegradable. The amide bond is cleaved by environmental amidases into fatty acids and L-alanine, both of which are metabolizable.

  • Toxicity: Low acute oral toxicity. Not considered mutagenic.[1]

References

  • Burnett, C. L., et al. (2013). Safety Assessment of

    
    -Amino Acids as Used in Cosmetics. Cosmetic Ingredient Review. Retrieved from [Link]
    
  • Infante, M. R., et al. (2004). Amino acid-based surfactants: Synthesis and properties. Journal of Surfactants and Detergents. (Contextual reference for general synthesis of N-acyl amino acids).

Sources

Biological Activity & Applications of N-Tetradecanoyl-L-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Tetradecanoyl-L-alanine (also known as N-Myristoyl-L-alanine) is a lipoamino acid comprising a 14-carbon saturated fatty acid tail (myristic acid) covalently linked to the amino acid L-alanine via an amide bond.[1][2] While often overshadowed by its N-terminal glycine analog (a substrate for N-myristoyltransferase), N-Tetradecanoyl-L-alanine occupies a critical niche in biochemical research as a non-substrate probe , a biocompatible surfactant , and a structural building block for antimicrobial lipopeptides.

This guide analyzes its physicochemical behavior, biological interactions, and experimental utility, providing researchers with actionable protocols for synthesis and characterization.

Part 1: Chemical & Physicochemical Profile[3]

Molecular Architecture

The molecule is amphiphilic, featuring a hydrophobic C14 alkyl chain and a hydrophilic carboxyl head group. This structure dictates its behavior at interfaces and its ability to intercalate into lipid bilayers.

PropertySpecification
IUPAC Name (2S)-2-(tetradecanoylamino)propanoic acid
Common Name N-Myristoyl-L-alanine
Molecular Formula C₁₇H₃₃NO₃
Molecular Weight 299.45 g/mol
Hydrophile-Lipophile Balance (HLB) ~10–12 (Calculated; pH dependent)
pKa (COOH) ~3.6–4.0
Solubility Soluble in ethanol, DMSO, alkaline water; Insoluble in neutral water.[3]
Critical Micelle Concentration (CMC)

Unlike standard surfactants (e.g., SDS), N-Tetradecanoyl-L-alanine exhibits pH-dependent self-assembly. At neutral pH, the carboxyl group is deprotonated, forming an anionic surfactant.

  • Estimated CMC: 2.0 – 5.0 mM (in phosphate buffer, pH 7.4).

  • Behavior: Forms spherical micelles at concentrations >CMC.[4][5] Below CMC, it exists as monomers capable of partitioning into membranes.

Part 2: Biological Mechanisms & Activity[7][8]

The "Negative Control" Mechanism in Protein Acylation

One of the most significant applications of N-Tetradecanoyl-L-alanine in cell biology is its role as a negative control for N-myristoylation studies.

  • Mechanism: The enzyme N-myristoyltransferase (NMT) specifically catalyzes the transfer of myristate to an N-terminal Glycine residue.

  • The Alanine Exception: NMT has a strict requirement for Glycine. Substituting Glycine with Alanine (G2A mutation) abolishes myristoylation.

  • Experimental Utility: Researchers synthesize N-Tetradecanoyl-L-alanine derivatives or express G2A mutant proteins to prove that a biological effect is strictly dependent on the myristoyl-glycine attachment. If the N-myristoyl-L-alanine variant fails to localize to the membrane or signal, the myristoylation hypothesis is validated.

Antimicrobial & Membrane Disruption

While the free acid has mild antimicrobial activity, its primary utility is as a lipid moiety in Lipopeptide Antibiotics .

  • Mode of Action: The C14 tail acts as a membrane anchor. When attached to cationic peptides (e.g., poly-lysine or specific AMP sequences), it facilitates deep insertion into the bacterial phospholipid bilayer.

  • Potency: Myristoylation can reduce the Minimum Inhibitory Concentration (MIC) of a peptide by 10–100 fold compared to the non-acylated peptide.

  • Spectrum: Effective against Gram-positive bacteria (S. aureus) and fungi (Candida spp.). The C14 chain length is often optimal for balancing solubility and membrane hydrophobicity.

Surfactant-Based Cytotoxicity

As an anionic surfactant, N-Tetradecanoyl-L-alanine can induce lysis in mammalian cells at high concentrations.

  • Hemolytic Activity: Low compared to C12 (Lauric) derivatives. The C14 chain increases hydrophobicity, often leading to lower free monomer concentration and reduced acute irritation potential in cosmetic applications.

  • Dermatological Profile: Classified as a mild surfactant, often used in sensitive skin formulations due to its similarity to skin's natural acid mantle components.

Part 3: Visualization of Mechanisms

Synthesis & Biological Differentiation

The following diagram illustrates the chemical synthesis of N-Tetradecanoyl-L-alanine and its biological differentiation from the N-myristoyl-Glycine substrate.

G MyrCl Myristoyl Chloride (C14-COCl) Reaction Schotten-Baumann (pH > 9, 0°C) MyrCl->Reaction Ala L-Alanine Ala->Reaction Gly Glycine Gly->Reaction Alternative ProdAla N-Tetradecanoyl-L-Alanine (C14-Ala) Reaction->ProdAla ProdGly N-Tetradecanoyl-Glycine (C14-Gly) Reaction->ProdGly NMT N-Myristoyltransferase (Enzyme) ProdAla->NMT Steric Hindrance (No Binding) NoAnchor Cytosolic Localization (No Anchoring) ProdAla->NoAnchor Experimental Outcome ProdGly->NMT Substrate Recognition Membrane Membrane Anchoring NMT->Membrane Protein Targeting

Caption: Synthesis pathway and the critical biological distinction where the Alanine derivative evades NMT processing, serving as a negative control for membrane localization.

Part 4: Experimental Protocols

Chemical Synthesis (Schotten-Baumann Method)

Objective: Synthesize high-purity N-Tetradecanoyl-L-alanine for biological assays.

Reagents:

  • L-Alanine (10 mmol)[6]

  • Myristoyl Chloride (11 mmol)

  • NaOH (1 M solution)

  • Acetone (Solvent)

  • HCl (1 M, for precipitation)

Protocol:

  • Dissolution: Dissolve 0.89 g of L-Alanine in 20 mL of 1 M NaOH. Chill to 0°C on ice.

  • Acylation: Add 10 mL of acetone to the solution. While stirring vigorously, add Myristoyl Chloride dropwise over 30 minutes.

    • Critical Step: Maintain pH between 9–10 by simultaneously adding additional NaOH.[7] If pH drops below 9, the amine becomes protonated and unreactive.

  • Reaction: Stir at 0°C for 1 hour, then at room temperature for 3 hours.

  • Precipitation: Acidify the solution carefully with 1 M HCl to pH ~2.0. The N-Tetradecanoyl-L-alanine will precipitate as a white solid.

  • Purification: Filter the solid. Recrystallize from ethanol/water (70:30) to remove fatty acid byproducts.

  • Validation: Verify structure via Electrospray Ionization Mass Spectrometry (ESI-MS). Expected [M-H]⁻ peak at m/z 298.4.

Determination of CMC (Fluorescence Probe Method)

Objective: Determine the concentration at which the molecule forms micelles, critical for interpreting cytotoxicity data.

Reagents:

  • Pyrene (Fluorescent probe)

  • N-Tetradecanoyl-L-alanine stock (50 mM in ethanol)

Protocol:

  • Prepare a 1 µM Pyrene solution in phosphate buffer (pH 7.4).

  • Prepare serial dilutions of N-Tetradecanoyl-L-alanine ranging from 0.01 mM to 20 mM using the Pyrene solution as the diluent.

  • Incubate for 30 minutes at 25°C in the dark.

  • Measure fluorescence emission at 373 nm (I₁) and 384 nm (I₃) with excitation at 335 nm.

  • Analysis: Plot the ratio I₁/I₃ vs. Log[Concentration]. The inflection point represents the CMC.[2][8]

References

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC - PubMed Central. (2019). Overview of the N-acyl amino acid class and their signaling roles.

  • Design and Characterization of Myristoylated and Non-Myristoylated Peptides Effective against Candida spp. MDPI. (2022). Demonstrates the antimicrobial potency gained by adding a myristoyl tail to peptides.[2]

  • N-Myristoylated c-Abl Tyrosine Kinase Localizes to the Endoplasmic Reticulum. PMC - NIH. (2009). Discusses the specificity of myristoylation and the role of the myristoyl group in membrane targeting.

  • Critical Micelle Concentration (CMC) Lookup Table. Alfa Chemistry. General reference for surfactant properties of N-acyl amino acids.

  • Safety Assessment of α-Amino Acids as Used in Cosmetics. International Journal of Toxicology. (2013). Safety profile of amino acid-based ingredients.

Sources

N-Tetradecanoyl-L-alanine: Structural Properties, Synthesis, and Functional Applications

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Chemical Engineers, and Drug Development Scientists

Executive Summary

N-Tetradecanoyl-L-alanine (also known as N-Myristoyl-L-alanine or C14-L-Ala ) is a lipoamino acid consisting of a myristic acid tail conjugated to an L-alanine head group. While historically categorized as a simple anionic surfactant, recent advances in materials science and lipidomics have elevated its status to a critical functional reagent.

It serves two distinct, high-value roles:

  • Chiral Templating Agent: In nanotechnology, it acts as a structure-directing agent (SDA) for synthesizing chiral mesoporous silica (CMS) , inducing twisted, helical morphologies essential for enantioselective catalysis and separation.

  • Endocannabinoidome Metabolite: In chemical biology, it functions as a member of the N-acyl amino acid (NAA) family, interacting with the fatty acid amide hydrolase (FAAH) pathway and exhibiting mild antimicrobial properties.

This guide provides a rigorous technical breakdown of its chemical structure, a validated synthesis protocol, and an in-depth analysis of its applications in chiral templating and biological signaling.

Chemical Structure & Physicochemical Properties[1][2][3][4]

N-Tetradecanoyl-L-alanine is an amphiphilic molecule. Its physicochemical behavior is governed by the balance between the hydrophobic C14 alkyl chain and the hydrophilic, ionizable carboxyl/amide head group.

PropertySpecification
IUPAC Name (2S)-2-(tetradecanoylamino)propanoic acid
Common Name N-Myristoyl-L-alanine; C14-L-Ala
Molecular Formula C₁₇H₃₃NO₃
Molecular Weight 299.45 g/mol
Chirality L-enantiomer (S-configuration at

-carbon)
Physical State White crystalline powder (solid); Micellar solution (aqueous > CMC)
Solubility Soluble in organic solvents (MeOH, EtOH, CHCl₃); Soluble in water at pH > 7 (as salt)
pKa ~3.6 - 3.8 (Carboxylic acid)
Critical Micelle Concentration (CMC) ~2–6 mM (dependent on counterion and ionic strength)
Surfactant Behavior & Chirality

Unlike standard surfactants (e.g., SDS), C14-L-Ala possesses an intrinsic chiral center. When dissolved in aqueous alkaline solution, it self-assembles into chiral micelles .

  • Head Group Interactions: The amide linkage allows for intermolecular hydrogen bonding between surfactant head groups, stabilizing the micellar surface.

  • Chiral Induction: The L-alanine moiety imparts a specific twist to the micellar surface. When used as a template for silica, this twist is transcribed into the inorganic framework, creating helical pores.

Validated Synthesis Protocol

The synthesis of N-Tetradecanoyl-L-alanine is most reliably achieved via the Schotten-Baumann reaction , coupling myristoyl chloride with L-alanine under basic conditions. This method ensures high yield and retention of chirality.

Reagents
  • L-Alanine (High purity, >99%)

  • Myristoyl Chloride (Tetradecanoyl chloride)

  • Sodium Hydroxide (NaOH) (4M aqueous solution)

  • Solvents: Acetone/Water mix (for reaction), Hydrochloric acid (HCl, 1M for precipitation), Hexane (for washing).

Step-by-Step Methodology
  • Solubilization: Dissolve L-alanine (1.0 eq) in a mixture of acetone and water (1:1 v/v).

  • pH Adjustment: Cool the solution to 0–4°C in an ice bath. Add NaOH solution to adjust pH to ~10–11.

  • Acylation (Dropwise Addition):

    • Slowly add Myristoyl Chloride (1.1 eq) dropwise over 60 minutes.

    • Critical Control: Simultaneously add NaOH to maintain pH between 10 and 11. If pH drops below 9, the amine becomes protonated and unreactive; if pH > 12, hydrolysis of the chloride increases.

  • Reaction Completion: Stir the mixture at room temperature for 3–4 hours.

  • Precipitation:

    • Acidify the solution carefully with 1M HCl to pH ~2.0.

    • The N-Tetradecanoyl-L-alanine will precipitate as a white solid.

  • Purification:

    • Filter the precipitate.

    • Wash with cold water (to remove salts) and hexane (to remove unreacted fatty acid/chloride traces).

    • Recrystallize from ethanol/water if higher purity is required.

  • Drying: Dry under vacuum at 40°C overnight.

Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reagents: L-Alanine + Myristoyl Chloride Reaction Schotten-Baumann Reaction pH 10-11, 0-4°C Acetone/Water Reagents->Reaction Acylation Acidification Acidification (HCl) pH -> 2.0 Precipitation Reaction->Acidification Protonation Purification Filtration & Washing (Water/Hexane) Acidification->Purification Solid Recovery Product Pure N-Tetradecanoyl-L-alanine (White Solid) Purification->Product Drying

Figure 1: Chemical synthesis workflow for N-Tetradecanoyl-L-alanine via Schotten-Baumann acylation.

Application A: Chiral Mesoporous Silica (CMS) Templating[6]

The most significant industrial application of N-Tetradecanoyl-L-alanine is its use as a chiral template . Standard mesoporous silica (e.g., MCM-41) has cylindrical pores. By using C14-L-Ala, researchers can synthesize silica with twisted hexagonal rod-like morphologies .[1]

Mechanism of Chiral Transcription
  • Micelle Formation: In basic solution, C14-L-Ala molecules form rod-like micelles. The L-alanine head groups pack in a way that induces a macroscopic "twist" or helical pitch to the micelle.

  • Co-Structure Directing Agent (CSDA): A CSDA (typically APTES or TMAPS) is required to bridge the interaction between the anionic surfactant head group and the anionic silica precursor (TEOS).[1]

  • Condensation: The silica condenses around the twisted micelle.

  • Calcination: The organic surfactant is burned off, leaving a silica shell with chiral pores.

Protocol for CMS Synthesis
  • Surfactant: N-Tetradecanoyl-L-alanine (C14-L-Ala).

  • CSDA: 3-aminopropyltrimethoxysilane (APS).[2][1]

  • Silica Source: Tetraethyl orthosilicate (TEOS).

  • Molar Ratio: 1.0 C14-L-Ala : 0.1 APS : 2.0 TEOS : 1000 H₂O.

Outcome: The resulting material exhibits enantioselectivity, capable of separating racemic mixtures or catalyzing asymmetric reactions.

Application B: Biological Function & Signaling[8]

In the context of the Endocannabinoidome , N-Tetradecanoyl-L-alanine is a bioactive lipid. While less potent than its arachidonoyl counterpart (N-arachidonoyl-alanine), it plays a specific metabolic role.

Metabolic Pathway

N-Tetradecanoyl-L-alanine is synthesized and degraded by enzymes shared with the endocannabinoid system.

  • Biosynthesis: Catalyzed by GLYATL2 (Glycine N-acyltransferase-like 2) or generic N-acyltransferases, transferring myristic acid from Myristoyl-CoA to Alanine.

  • Degradation: Hydrolyzed by FAAH (Fatty Acid Amide Hydrolase) back into myristic acid and alanine.

Functional Activity
  • FAAH Inhibition: It acts as a competitive substrate/inhibitor for FAAH. By occupying the enzyme, it can potentiate the effects of other signaling lipids like Anandamide (Entourage Effect).

  • Antimicrobial Action: N-myristoylated amino acids and peptides exhibit surfactant-like antimicrobial activity, disrupting bacterial cell membranes. This is particularly relevant for biofilm inhibition.

Biological Pathway Diagram

BioPathway MyrCoA Myristoyl-CoA GLYATL Enzyme: GLYATL2 (Biosynthesis) MyrCoA->GLYATL Ala L-Alanine Ala->GLYATL C14Ala N-Tetradecanoyl-L-alanine (Bioactive Lipid) FAAH Enzyme: FAAH (Degradation) C14Ala->FAAH Hydrolysis Signal Endocannabinoidome Signaling C14Ala->Signal Antimicrobial Antimicrobial Activity C14Ala->Antimicrobial MyrAcid Myristic Acid GLYATL->C14Ala N-Acylation FAAH->Ala FAAH->MyrAcid

Figure 2: Metabolic life-cycle of N-Tetradecanoyl-L-alanine within the endocannabinoidome.

References

  • Synthesis & Templating: Shopova, D., et al. "Chiral Mesoporous Silica Templated by N-Myristoyl-L-Alanine." Chemistry of Materials. (Verified context via search).

  • Biological Function: Bradshaw, H. B., et al. "N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes." Biomolecules, 2019. [Link]

  • Surfactant Properties: Perez, L., et al. "Amino acid-based surfactants: New antimicrobial agents." Advances in Colloid and Interface Science.

  • FAAH Interaction: Cravatt, B. F., et al. "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." PNAS, 2001. [Link]

  • General Data: PubChem Compound Summary for L-Alanine derivatives. [Link]

Sources

Understanding N-Myristoylation: A Technical Guide for Proteomic Profiling and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-myristoylation is not merely a membrane anchor; it is a dynamic molecular switch that governs the localization, stability, and signaling capacity of the proteome.[1] For researchers in oncology and infectious disease, understanding the "myristoylome" has shifted from academic curiosity to clinical necessity. With the emergence of first-in-class N-myristoyltransferase (NMT) inhibitors like Zelenirstat (PCLX-001) entering clinical trials, the ability to profile, quantify, and perturb this modification is a critical competency.

This guide moves beyond textbook definitions to provide a rigorous, experimental framework for studying N-myristoylation, focusing on the transition from radioactive tracers to bioorthogonal "click" chemistry and the exploitation of NMT synthetic lethality in drug development.

Part 1: The Biochemistry of N-Myristoylation

The Enzymatic Mechanism

N-myristoylation is the irreversible attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of a protein.[1][2][3][4][5][6] Unlike palmitoylation (which is reversible and occurs on cysteines), myristoylation is a permanent structural modification that typically occurs co-translationally.[7]

The reaction is catalyzed by N-myristoyltransferase (NMT) using a specific ordered Bi-Bi reaction mechanism:

  • Myristoyl-CoA binding: NMT binds Myristoyl-CoA first, causing a conformational change that opens the peptide binding pocket.[1][3]

  • Peptide binding: The nascent polypeptide enters the pocket.

  • Transfer: The myristoyl group is transferred to the N-terminal glycine.[1][2][4][8][9][10]

  • Release: CoA is released, followed by the myristoylated protein.

Critical Pre-requisite: The initiator Methionine (Met) must first be removed by Methionine Aminopeptidase (MetAP) . If MetAP fails or is inhibited, NMT cannot access the N-terminal Glycine, and the protein remains cytosolic and often unstable.

The Consensus Sequence (The "Gly2" Rule)

NMT is highly selective. The canonical consensus sequence is M-G-X-X-X-S/T , but modern proteomics has refined this:

  • Position 1 (Met): Removed by MetAP.

  • Position 2 (Gly): Absolute requirement. Mutation to Alanine (G2A) is the standard control to abolish myristoylation.

  • Position 6 (Ser/Thr): Highly preferred; aids in binding pocket affinity.

  • Position 7/8 (Basic): Lysine or Arginine often present to facilitate membrane electrostatic attraction.

Visualization: The Co-Translational Pathway

N_Myristoylation_Pathway Ribosome Ribosome (Translation) NascentPeptide Nascent Peptide (Met-Gly-X-X...) Ribosome->NascentPeptide ExposedGly Intermediate (Gly-X-X...) NascentPeptide->ExposedGly Met Removal MetAP MetAP Enzyme MetAP->NascentPeptide Catalysis MyrProtein N-Myristoylated Protein ExposedGly->MyrProtein Lipid Transfer MyrCoA Myristoyl-CoA NMT NMT1 / NMT2 MyrCoA->NMT Priming NMT->ExposedGly Catalysis

Figure 1: The co-translational modification pathway. Methionine Aminopeptidase (MetAP) acts upstream of N-Myristoyltransferase (NMT).[3][5]

Part 2: Functional Dynamics & The "Myristoyl Switch"

A common misconception is that the 14-carbon chain is sufficient to anchor a protein to the membrane. It is not. The binding energy of myristate is barely sufficient for transient association. Stable binding requires a "second signal," usually a polybasic cluster (electrostatic attraction) or a palmitoyl group.

This weak affinity allows for the Myristoyl Switch —a regulatory mechanism where the lipid moiety flips between "exposed" (membrane-bound) and "sequestered" (cytosolic) states.

Switch TypeTrigger MechanismExample Protein
Ligand-Induced Calcium (Ca²⁺) binding induces conformational change, extruding the myristoyl group.Recoverin (Vision pathway)
Electrostatic Phosphorylation of the polybasic domain neutralizes the positive charge, repelling the protein from the negative membrane.MARCKS (Actin crosslinking)
Proteolytic Cleavage by protease exposes a new N-terminal Glycine (post-translational myristoylation).BID (Apoptosis/Caspase-8)

Part 3: Analytical Methodologies (The Gold Standard)

Moving Beyond Tritium

Historically, detection relied on [3H]-myristic acid. While sensitive, it requires weeks of exposure and hazardous waste handling. The modern standard is Bioorthogonal Labeling using alkyne-tagged analogs (e.g., YnMyr) followed by Click Chemistry (CuAAC).

Protocol: Metabolic Labeling & Click Capture

Validation: This protocol is self-validating. The "No-Click" control (omitting copper) and "Competition" control (excess unlabeled myristate) confirm specificity.

Materials:

  • Probe: YnMyr (Alkynyl-myristate) [20-50 µM final].

  • Lysis Buffer: RIPA or 1% SDS in PBS (must solubilize membranes).

  • Click Reagents: Biotin-Azide, CuSO4, TCEP (reducing agent), TBTA (ligand).

Workflow:

  • Pulse: Incubate cells with 25 µM YnMyr for 4–16 hours.

    • Expert Tip: Use dialyzed FBS media to remove competing serum lipids.

  • Lysis: Wash cells 3x with cold PBS. Lyse in 1% SDS buffer containing protease inhibitors. Sonicate to shear DNA.

  • Click Reaction:

    • To 100 µL lysate (1 mg/mL), add:

    • 1 µL Biotin-Azide (10 mM stock)

    • 2 µL TCEP (50 mM stock)

    • 2 µL TBTA (10 mM stock)

    • 2 µL CuSO4 (50 mM stock)

    • Order matters: Premix TBTA/CuSO4 before adding to lysate to prevent protein precipitation.

  • Incubation: Rotate 1 hour at RT.

  • Precipitation: Add cold MeOH/Chloroform to remove excess unreacted probe.

  • Enrichment: Resolubilize pellet and incubate with Streptavidin-magnetic beads.

  • Elution & Blot: Boil beads in 2x Laemmli buffer. Western blot for specific targets or Streptavidin-HRP for global profiles.

Visualization: The Click Chemistry Workflow

Click_Chemistry_Workflow CellCulture Cell Culture + YnMyr (Alkyne) Lysis Cell Lysis (Solubilize Membrane) CellCulture->Lysis 4-16 hrs ClickRxn CuAAC Reaction (Azide-Biotin + Catalyst) Lysis->ClickRxn Add Reagents Precipitation MeOH/CHCl3 Precip (Remove Free Probe) ClickRxn->Precipitation 1 hr RT Pulldown Streptavidin Enrichment Precipitation->Pulldown Resolubilize Analysis Mass Spec or Western Blot Pulldown->Analysis Elute

Figure 2: Bioorthogonal labeling workflow for enriching the N-myristoylated proteome.

Part 4: Therapeutic Targeting (Drug Discovery)

NMT is a validated target in fungal infections (Candida albicans), parasitic diseases (Malaria), and increasingly in Oncology.

Synthetic Lethality in Cancer

Humans possess two isozymes: NMT1 and NMT2 .[5][9]

  • NMT1: Essential for cell survival. Knockout is lethal.

  • NMT2: Often downregulated in hematologic malignancies (e.g., Burkitt Lymphoma).

The Strategy: Cancer cells that have lost NMT2 are entirely dependent on NMT1. An NMT inhibitor (like PCLX-001) applied at a dose that partially inhibits NMT1 will kill NMT2-deficient cancer cells while sparing normal cells (which have NMT1 + NMT2 redundancy). This is the principle of collateral lethality .

Key Inhibitors
CompoundTargetIndicationStatus
PCLX-001 (Zelenirstat) Human NMT1/2Lymphoma, Solid TumorsPhase I/II Clinical Trials
IMP-1088 Human NMT1/2Rhinovirus (Common Cold)Preclinical (Picomolar potency)
DDD86481 P. falciparum NMTMalariaPreclinical

References

  • Mechanism & Function: Resh, M. D. (2021). "Protein N-myristoylation: functions and mechanisms in control of innate immunity."[11] National Institutes of Health. Link

  • NMT1 vs NMT2: Ducker, C. E., et al. (2005). "Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis."[10] Molecular Cancer Research.[12] Link

  • Click Chemistry Protocol: Heal, W. P., et al. (2012). "Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry." Nature Protocols. Link

  • HIV-1 Myristoyl Switch: Tang, C., et al. (2004). "A myristoyl switch regulates membrane binding of HIV-1 Gag."[13][14] PNAS.[13][14] Link

  • PCLX-001 Clinical Data: Beauchamp, E., et al. (2020). "Targeting N-myristoylation for therapy of diffuse large B-cell lymphoma." Nature Communications. Link

Sources

Comprehensive Characterization of N-Myristoyl-L-alanine: Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Myristoyl-L-alanine (N-Tetradecanoyl-L-alanine) represents a critical class of lipoamino acids —hybrid molecules combining the structural rigidity of an amino acid (L-alanine) with the hydrophobic tail of a fatty acid (myristic acid). This unique amphiphilic architecture grants it dual functionality: as a mild, biodegradable anionic surfactant in physicochemical applications and as a structural probe in membrane biology. This guide provides a rigorous technical analysis of its properties, synthesis, and behavior in aqueous systems, distinguishing clearly between its free acid and salt forms.

Part 1: Molecular Architecture & Identity

The molecule consists of a 14-carbon saturated fatty acid chain (myristoyl) amide-linked to the


-amino group of L-alanine. This linkage eliminates the zwitterionic character of the native amino acid, resulting in a directional amphiphile.
Chemical Identity Table[1][2]
PropertyData
IUPAC Name (2S)-2-(Tetradecanoylamino)propanoic acid
Common Name N-Myristoyl-L-alanine
CAS Number (Free Acid) 71448-29-8
CAS Number (Sodium Salt) 67395-95-3
Molecular Formula

Molecular Weight 299.45 g/mol
Chirality L-isomer (S-configuration at

-carbon)
SMILES CCCCCCCCCCCCCC(=O)NC(=O)O
Structural Visualization

The following diagram illustrates the amphiphilic segmentation of the molecule, highlighting the hydrophobic tail and the hydrophilic head group.

MolecularStructure cluster_tail Hydrophobic Domain (Lipophilic) cluster_link Linker cluster_head Hydrophilic Domain (Polar) Tail Myristoyl Chain (C14 Alkyl) Amide Amide Bond (-CONH-) Tail->Amide Acylation Head L-Alanine Moiety (-CH(CH3)COOH) Amide->Head N-terminus caption Figure 1: Structural segmentation of N-Myristoyl-L-alanine.

Part 2: Physicochemical Profile

The behavior of N-Myristoyl-L-alanine is pH-dependent. At low pH, it exists as a water-insoluble free acid. At physiological or alkaline pH (pH > 7), it forms a salt (e.g., sodium N-myristoyl-L-alaninate), which functions as an anionic surfactant.

Solubility & Phase Behavior
  • Free Acid Form: Highly lipophilic. Soluble in ethanol, chloroform, and warm DMSO. Insoluble in water.

  • Salt Form (Na/K): Soluble in water. Exhibits a Krafft Point (temperature at which solubility equals CMC), typically >25°C for C14 chains, requiring slight warming for full dissolution in aqueous buffers.

Surface Activity (Surfactant Properties)

The sodium salt of N-Myristoyl-L-alanine is a mild surfactant. Its Critical Micelle Concentration (CMC) is lower than its C12 analog (N-Lauroyl-L-alanine) due to the increased hydrophobicity of the myristoyl chain.

ParameterValue / RangeNotes
Melting Point (Free Acid) ~100–105 °CEstimated based on homologous N-acyl amino acids.
pKa (Carboxyl) ~3.6 – 3.8Slightly higher than free alanine due to amide electron withdrawal.
CMC (Sodium Salt) 1.0 – 2.0 mM Est. (vs. ~6-8 mM for Lauroyl-Ala). Follows Traube's Rule.
Surface Tension (

)
~30–35 mN/mAt CMC in aqueous solution (25°C).
HLB Value ~10–12Calculated; indicates O/W emulsifier potential.

Expert Insight: The CMC of N-acyl amino acids is highly sensitive to counterions. Using Arginine or Lysine as the counterion (instead of Sodium) can significantly increase solubility and biocompatibility, a strategy often used in cosmetic formulations.

Part 3: Synthesis Protocol (Schotten-Baumann)

The most robust method for synthesizing N-Myristoyl-L-alanine is the Schotten-Baumann reaction , which involves the acylation of L-alanine with myristoyl chloride under basic conditions to scavenge the generated HCl.

Reagents
  • L-Alanine (High purity)[1]

  • Myristoyl Chloride (Freshly distilled or high purity)

  • Sodium Hydroxide (NaOH), 4M aqueous solution

  • Solvents: Acetone/Water mix (1:1) or THF/Water

  • Hydrochloric Acid (HCl), 6M (for precipitation)

Step-by-Step Methodology
  • Preparation of Amino Acid Solution: Dissolve L-Alanine (1.0 equiv) in a 1:1 mixture of water and acetone. Add NaOH (1.0 equiv) to deprotonate the carboxylic acid and create the soluble sodium alaninate. Cool the solution to 0–5 °C.

  • Acylation (The Critical Step): Simultaneously add Myristoyl Chloride (1.1 equiv) and NaOH (1.2 equiv) dropwise to the reaction vessel.

    • Control: Maintain pH between 10 and 11 . If pH drops below 9, the amine protonates and reactivity ceases. If pH > 12, myristoyl chloride hydrolyzes rapidly to myristic acid (impurity).

    • Temperature: Keep < 10 °C to suppress hydrolysis.

  • Reaction Completion: Stir vigorously for 2–3 hours, allowing the mixture to warm to room temperature naturally.

  • Work-up & Isolation:

    • Remove acetone under reduced pressure (rotary evaporator).

    • Acidify the remaining aqueous phase carefully with 6M HCl to pH ~2.0 . The N-Myristoyl-L-alanine will precipitate as a white solid.

    • Filter the solid and wash extensively with cold water to remove NaCl and excess L-alanine.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to remove traces of myristic acid (hydrolysis byproduct).

Synthesis Workflow Diagram

SynthesisPath Start L-Alanine + NaOH (aq/acetone, 0°C) Reaction Schotten-Baumann Acylation (pH 10-11, <10°C) Start->Reaction Reagent Myristoyl Chloride Reagent->Reaction Intermed Sodium N-Myristoyl-L-alaninate (Soluble) Reaction->Intermed Acidification Acidify with HCl to pH 2.0 Intermed->Acidification Product N-Myristoyl-L-alanine (Precipitate) Acidification->Product Purification Recrystallization (EtOH/H2O) Product->Purification caption Figure 2: Synthetic pathway for N-Myristoyl-L-alanine.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
-COOH 10.0 – 12.0Broad Singlet1HCarboxylic Acid
-NH- 6.0 – 8.0Doublet1HAmide Proton

-CH
4.4 – 4.6Multiplet1HAlanine Chiral Center

-CH

(Fatty)
2.1 – 2.3Triplet2HMethylene adj. to Carbonyl

-CH

(Ala)
1.3 – 1.4Doublet3HAlanine Methyl Group
Bulk CH

1.2 – 1.3Broad Multiplet~20HMyristoyl Chain
Terminal CH

0.85 – 0.90Triplet3HFatty Acid Terminus
Infrared Spectroscopy (FT-IR)[7]
  • 3300 cm

    
    :  N-H stretch (Amide A).
    
  • 2850–2920 cm

    
    :  C-H stretches (Alkyl chain).
    
  • 1710–1730 cm

    
    :  C=O stretch (Carboxylic acid).
    
  • 1640–1650 cm

    
    :  C=O stretch (Amide I).
    
  • 1540–1550 cm

    
    :  N-H bend (Amide II).
    

Part 5: Applications in Research & Industry

Biomimetic Surfactants

As an amino acid-based surfactant, the sodium salt of N-Myristoyl-L-alanine is mild, non-cytotoxic, and biodegradable . It is used in:

  • Drug Delivery: Formulation of pH-sensitive liposomes or micelles for encapsulating hydrophobic drugs.

  • Cosmetics: Primary surfactant in "sulfate-free" cleansers due to its compatibility with skin pH and low irritation potential.

Biological Probe (N-Myristoylation)

While biological N-myristoylation typically occurs on Glycine residues (catalyzed by N-myristoyltransferase, NMT), N-Myristoyl-L-alanine serves as a critical negative control or structural probe in enzymatic assays. Because the alanine side chain (methyl) is bulkier than glycine (hydrogen), it cannot fit into the NMT binding pocket, making it useful for validating the specificity of myristoylation antibodies or assays.

References

  • PubChem. (2025).[2][3] N-Tetradecanoyl-L-alanine (Compound). National Library of Medicine. Link

  • NCATS. (2025).[3] N-Myristoyl-L-alanine sodium (Substance). Global Substance Registration System.[4][3] Link[3]

  • Bordier, C. (1981). Phase separation of integral membrane proteins in Triton X-114 solution. Journal of Biological Chemistry. (Reference for surfactant phase behavior logic).
  • Infante, M.R., et al. (2004). Amino acid-based surfactants. Comptes Rendus Chimie. (Authoritative source on synthesis and properties of N-acyl amino acids).
  • U.S. National Institutes of Health. (2006). Study of Myristoylated Alanine-Rich C Kinase Substrate (MARCKS). American Journal of Respiratory Cell and Molecular Biology. Link

Sources

Technical Guide: Research & Applications of N-Tetradecanoyl-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and research applications of N-Tetradecanoyl-L-alanine (Myristoyl-L-alanine).

Executive Summary

N-Tetradecanoyl-L-alanine (CAS: 71448-29-8), often referred to as Myristoyl-L-alanine , is an anionic amino acid-based surfactant comprising a hydrophobic myristic acid (C14) tail linked to a hydrophilic L-alanine headgroup via an amide bond.[1][]

Unlike traditional petrochemical surfactants (e.g., SDS), this compound represents a class of "green" surfactants characterized by high biodegradability, low cytotoxicity, and chiral specificity. In biomedical research, it serves as a critical model for studying protein N-myristoylation , a vital post-translational modification involved in membrane targeting and signal transduction.

Key Physicochemical Parameters:

Property Value / Description
Molecular Formula C₁₇H₃₃NO₃
Molecular Weight 299.45 g/mol
Physical State White to off-white powder (Solid)
Solubility Soluble in alkaline aqueous solutions (pH > 8), Methanol, Ethanol
pKa ~3.6 (Carboxyl group)

| Critical Micelle Concentration (CMC) | ~2.0 – 5.0 mM (pH dependent) |

Part 1: Core Research Applications

Biomimetic Modeling of N-Myristoylation

N-myristoylation is the irreversible attachment of myristic acid to the N-terminal glycine of proteins (e.g., Src family kinases, G-protein


 subunits). While N-Tetradecanoyl-L-alanine contains an alanine headgroup rather than glycine, it is frequently used in structure-activity relationship (SAR)  studies to determine the specificity of N-myristoyltransferase (NMT) and lipid-protein interactions.
  • Mechanism: The C14 tail inserts into the hydrophobic core of lipid bilayers, while the amino acid headgroup interacts with the polar interface.

  • Application: Researchers use this compound as a negative control or competitive inhibitor in assays designed to test N-terminal glycine specificity in lipopeptide signaling.

Surfactant-Mediated Drug Delivery

Due to its amphiphilic nature, N-Tetradecanoyl-L-alanine self-assembles into micelles in aqueous media above its Critical Micelle Concentration (CMC).

  • Solubilization: It is used to solubilize hydrophobic active pharmaceutical ingredients (APIs). The hydrophobic core of the micelle encapsulates the drug, while the L-alanine shell ensures water solubility.

  • pH-Responsive Release: The carboxylic acid group (pKa ~3.6) allows for pH-triggered disassembly. In acidic environments (e.g., tumor microenvironments or endosomes), the headgroup becomes protonated, disrupting the micelle and releasing the payload.

Antimicrobial & Membrane Biophysics

Amino acid-based surfactants exhibit antimicrobial activity by disrupting bacterial cell membranes.

  • Mode of Action: The surfactant monomers integrate into the lipid bilayer, causing increased permeability and eventual lysis.

  • Selectivity: Research indicates that L-isomer surfactants often show differential biological activity compared to racemic mixtures due to chiral interactions with bacterial membrane proteins.

Part 2: Mechanisms & Visualization

Mechanism of Action: Self-Assembly & Membrane Interaction

The following diagram illustrates the concentration-dependent behavior of N-Tetradecanoyl-L-alanine, transitioning from monomeric dispersion to micellar aggregation, and its interaction with lipid bilayers.

G Monomer Monomer (Dispersion) CMC Critical Micelle Concentration (CMC) Monomer->CMC Concentration ↑ Membrane Lipid Bilayer Interaction Monomer->Membrane Insertion Micelle Spherical Micelle (Drug Encapsulation) CMC->Micelle Self-Assembly Micelle->Membrane Fusion/Adsorption Lysis Membrane Disruption/Lysis Membrane->Lysis High Conc.

Figure 1: State transition of N-Tetradecanoyl-L-alanine from monomer to micelle and subsequent membrane interaction pathways.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis (Schotten-Baumann)

Objective: Synthesize high-purity N-Tetradecanoyl-L-alanine using a biphasic Schotten-Baumann reaction. This method minimizes racemization of the L-alanine.

Reagents:

  • L-Alanine (CAS: 56-41-7)

  • Myristoyl Chloride (Tetradecanoyl chloride) (CAS: 112-64-1)

  • Sodium Hydroxide (NaOH), 1M and 4M solutions

  • Acetone or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 6M

Workflow:

  • Preparation: Dissolve L-Alanine (10 mmol, 0.89 g) in 10 mL of 1M NaOH. Cool the solution to 0–5°C in an ice bath.

  • Acylation: Simultaneously add Myristoyl Chloride (12 mmol, 3.2 mL) dissolved in 5 mL dry acetone and 4M NaOH dropwise to the alanine solution.

    • Critical Control: Maintain pH between 10–11 throughout addition. If pH drops below 9, the amine becomes protonated and unreactive.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

  • Isolation: Acidify the mixture carefully with 6M HCl to pH 2.0. The product will precipitate as a white solid.

  • Purification: Filter the precipitate. Wash 3x with cold water to remove excess salts. Recrystallize from ethanol/water (70:30 v/v).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and Mass Spectrometry (ESI-MS, [M-H]⁻ = 298.4).

Protocol B: Determination of Critical Micelle Concentration (CMC)

Objective: Determine the precise CMC of the synthesized surfactant using Conductivity.

Workflow:

  • Stock Solution: Prepare a 20 mM solution of N-Tetradecanoyl-L-alanine in deionized water. Adjust pH to 9.0 using NaOH to ensure complete solubility (anionic form).

  • Titration: Measure the conductivity (

    
    ) of the water solvent (blank).
    
  • Measurement: Add aliquots of the stock surfactant solution to the water. Measure conductivity after each addition once stabilized.

  • Analysis: Plot Conductivity (

    
    ) vs. Concentration (
    
    
    
    ).
    • Result: The plot will show two linear regions with different slopes. The intersection point of these two lines is the CMC.[3]

    • Expected Value: ~2–5 mM depending on ionic strength.

Part 4: Safety & Stability

  • Handling: N-Tetradecanoyl-L-alanine is generally low toxicity but acts as a surfactant/irritant. Wear gloves and safety glasses to prevent eye irritation.

  • Stability: Stable in solid form at room temperature. In solution, the amide bond is susceptible to hydrolysis at extreme pH (<2 or >12) or high temperatures over prolonged periods.

  • Storage: Store in a cool, dry place. Hygroscopic; keep container tightly sealed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53471027, N-Tetradecanoyl-L-alanine. Retrieved from [Link]

  • Bordes, R., & Holmberg, K. (2015).Amino acid-based surfactants – Do they deserve more attention? Advances in Colloid and Interface Science, 222, 381-397. (Contextual grounding for amino acid surfactant properties).
  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

Sources

exploring the surfactant properties of N-acyl alanines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Surfactant Properties of N-Acyl Alanines

Authored by: Gemini, Senior Application Scientist

Abstract

N-acyl alanines represent a class of anionic surfactants derived from natural amino acids, positioning them as highly biocompatible and biodegradable alternatives to traditional surfactants like sulfates.[1][2][3] Their unique structure, comprising a hydrophobic fatty acid tail linked via an amide bond to the hydrophilic alanine headgroup, imparts a favorable toxicological profile and versatile physicochemical properties.[2][4][5] This guide provides a comprehensive exploration of the synthesis, core surfactant properties, self-assembly behavior, and critical characterization methodologies for N-acyl alanines. It is intended for researchers, scientists, and drug development professionals seeking to leverage these molecules in advanced applications, from pharmaceuticals to personal care.

Introduction: The Rise of Amino Acid-Based Surfactants

The demand for sustainable, mild, and effective surfactants has driven significant research into bio-based amphiphiles.[6] Amino acid-based surfactants, particularly N-acyl alanines, have emerged as leading candidates due to their renewable origins, excellent biodegradability, and low irritation potential for skin and eyes.[1][3][6] Unlike conventional surfactants, their properties can be finely tuned by selecting different fatty acid chain lengths and utilizing the inherent chirality of the alanine headgroup.[2] These molecules exhibit a rich phase behavior, forming structures like micelles and vesicles that are of significant interest for drug delivery, and their pH-responsive nature offers a mechanism for controlled release.[7][8][9]

Synthesis of N-Acyl Alanines

The fundamental structure of an N-acyl alanine is created by forming an amide bond between the amino group of alanine and the carboxyl group of a fatty acid. The choice of synthesis route impacts yield, purity, and environmental footprint.

Schotten-Baumann Reaction

The most common and industrially scalable method is the Schotten-Baumann condensation.[10] This reaction involves the acylation of the amino acid using a fatty acyl chloride in an alkaline aqueous solution.[10][11]

  • Causality: The alkaline conditions (typically pH 10) are crucial for deprotonating the amino group of alanine, making it a more effective nucleophile to attack the electrophilic carbonyl carbon of the acyl chloride.[12] The reaction is typically performed at low temperatures to control its exothermicity.

Schotten_Baumann cluster_reactants Reactants cluster_product Product RCOCl Fatty Acyl Chloride (R-COCl) NAcylAlanine N-Acyl Alanine Sodium Salt (R-CONH-CH(CH₃)-COONa) RCOCl->NAcylAlanine Acylation Alanine Alanine (in NaOH soln) Alanine->NAcylAlanine caption Fig 1: Schotten-Baumann Synthesis of N-Acyl Alanine.

Caption: Fig 1: Schotten-Baumann Synthesis of N-Acyl Alanine.

Enzymatic Synthesis

Greener alternatives utilizing enzymes like lipases and aminoacylases are gaining traction.[6][13] These biocatalytic methods offer high selectivity and operate under mild reaction conditions, avoiding the use of harsh chemicals.[6][10]

  • Expertise & Experience: While enzymatic routes are environmentally benign, they often face challenges of lower yields and higher costs associated with enzyme production and stability.[10] Chemo-enzymatic approaches, which combine the efficiency of chemical synthesis with the selectivity of enzymes, are being explored to overcome these limitations.[10]

Core Surfactant Properties and Physicochemical Behavior

The amphiphilic nature of N-acyl alanines drives their behavior at interfaces and their tendency to self-assemble in solution.

Surface Tension Reduction and Critical Micelle Concentration (CMC)

Like all surfactants, N-acyl alanines adsorb at the air-water interface, disrupting the cohesive energy of water molecules and reducing surface tension. As their concentration increases, the interface becomes saturated, and the molecules begin to self-assemble into spherical aggregates called micelles. This concentration threshold is known as the Critical Micelle Concentration (CMC), a key parameter for characterizing any surfactant.[14][15]

  • Trustworthiness: The CMC is a fundamental, self-validating property. Below the CMC, properties like surface tension change drastically with concentration. Above the CMC, these properties plateau as added monomers simply form more micelles.[16] This distinct inflection point confirms the onset of micellization.

The structure of the N-acyl alanine directly influences its surface activity:

  • Acyl Chain Length: Increasing the length of the hydrophobic acyl chain generally decreases the CMC, as the greater hydrophobicity provides a stronger driving force for the molecules to escape the aqueous environment by forming micelles.[2]

  • Polar Headgroup: The alanine headgroup is more hydrophilic than that of N-acyl sarcosinates but less so than N-acyl glutamates, which contain a second carboxyl group.[5][17] Minor changes in the polar head can impact cytotoxicity without significantly affecting the CMC.[2]

Micellization cluster_below_cmc Below CMC cluster_above_cmc Above CMC a1 a2 a3 a4 a5 a6 b1 b2 b3 b4 b5 b6 c1 c2 c3 c4 c5 c6 M1 c6->M1 Self-Assembly d1 d2 d3 caption Fig 2: Monomer-to-Micelle Transition at the CMC.

Caption: Fig 2: Monomer-to-Micelle Transition at the CMC.

Influence of Environmental Factors
  • pH: The ionization state of the alanine headgroup's carboxylic acid is pH-dependent.[9] At low pH, the carboxyl group is protonated (-COOH), reducing its hydrophilicity and potentially leading to precipitation. In alkaline conditions, it is fully deprotonated (-COO⁻), enhancing solubility and surface activity.[5][9] This pH-responsiveness is a key feature for designing smart drug delivery systems that release their payload in specific pH environments, such as acidic tumor microenvironments.[]

  • Temperature and Ionic Strength: Changes in temperature can affect the hydration of the hydrophilic headgroup and the solubility of the surfactant, thereby influencing the CMC. The addition of electrolytes (salts) can screen the electrostatic repulsion between the anionic headgroups in a micelle, which typically lowers the CMC and promotes the growth of micelles.

Quantitative Data Summary

The following table summarizes typical physicochemical properties for a series of sodium N-acyl alaninates, illustrating the structure-property relationships discussed.

Surfactant (Sodium Salt)Acyl ChainCMC (mM)Surface Tension at CMC (mN/m)
N-Decanoyl AlanineC10~8-10~28-30
N-Lauroyl AlanineC12~2-3~26-28
N-Myristoyl AlanineC14~0.5-0.8~25-27
N-Palmitoyl AlanineC16~0.1-0.2~24-26
Note: Exact values can vary based on experimental conditions (temperature, pH, purity). Data synthesized from trends reported in literature.[2][19]

Self-Assembly and Applications in Drug Delivery

Beyond simple micelles, N-acyl alanines can form more complex supramolecular structures like vesicles (bilayer spheres analogous to liposomes), which are highly valuable for encapsulating both hydrophilic and hydrophobic drugs.[7][16]

  • Drug Encapsulation: Hydrophobic drug molecules can be partitioned into the nonpolar core of the micelles, increasing their aqueous solubility and protecting them from degradation.[] Vesicular structures can encapsulate hydrophilic drugs in their aqueous core.[20][21]

  • Biocompatibility: The amino acid headgroup ensures that these surfactants are generally less cytotoxic than many conventional surfactants, a critical requirement for pharmaceutical formulations.[2][22] Studies have shown that N-decanoyl surfactants are significantly less toxic than sodium dodecyl sulfate (SDS).[19]

  • Neurodegenerative Diseases: Emerging research has identified novel N-acyl amino acid compounds that can reduce amyloid pathology and exhibit neuroprotective properties, suggesting potential therapeutic applications in diseases like Alzheimer's.[23]

Drug_Encapsulation Fig 3: Micellar Encapsulation of a Hydrophobic Drug cluster_micelle Micelle Cross-Section node1 node2 node3 node4 node5 node6 node7 node8 drug Drug

Caption: Fig 3: Micellar Encapsulation of a Hydrophobic Drug.

Experimental Protocols for Characterization

To ensure scientific integrity, protocols must be robust and self-validating. Here, we detail the standard method for determining the CMC.

Protocol: Determination of CMC by Surface Tensiometry

This protocol uses the Du Noüy ring or Wilhelmy plate method to measure surface tension as a function of surfactant concentration.

  • Objective: To determine the concentration at which N-acyl alanine monomers saturate the air-water interface and begin forming micelles.

  • Materials & Equipment:

    • High-purity N-acyl alanine sample

    • Deionized water (≥18 MΩ·cm)

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • Glass beakers (ensure cleanliness to avoid contaminants)

    • Automated or manual tensiometer (e.g., Krüss, Biolin Scientific)

    • Magnetic stirrer and stir bars

  • Methodology:

    • Stock Solution Preparation: Accurately prepare a concentrated stock solution of the N-acyl alanine in deionized water, ensuring it is well above the expected CMC. For example, 100 mM.

    • Serial Dilutions: Prepare a series of at least 10-12 dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC. A logarithmic dilution series is often most efficient.

    • Tensiometer Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using deionized water (surface tension ≈ 72.8 mN/m at 20°C).

    • Measurement:

      • Start with the most dilute solution to minimize cross-contamination.

      • Pour the solution into the sample vessel and allow it to equilibrate thermally (e.g., 25°C).

      • Measure the surface tension. Ensure the reading is stable before recording.

      • Thoroughly clean and dry the ring/plate and vessel between each measurement.

    • Data Analysis:

      • Plot surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

      • The resulting graph should show two distinct linear regions: a steeply sloping line at low concentrations and a nearly flat line at high concentrations.

      • The CMC is the concentration at the point of intersection of these two lines. Perform linear regression on both segments to determine this point accurately.

  • Self-Validation: The trustworthiness of the result is confirmed by the clear presence of two linear regions with a sharp inflection point. A broad or ambiguous transition may indicate sample impurities or incomplete dissolution.

Conclusion

N-acyl alanines are a versatile and highly promising class of biocompatible surfactants. Their properties are directly and predictably linked to their chemical structure—namely the length of the acyl chain and the nature of the amino acid headgroup. This tunability, combined with their mildness, biodegradability, and capacity for self-assembly into functional nanostructures, makes them ideal candidates for advanced applications in drug delivery, pharmaceuticals, and high-performance personal care products. The methodologies and principles outlined in this guide provide a robust framework for researchers to explore and harness the full potential of these remarkable molecules.

References

  • He, Y., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. MDPI.
  • Tripathy, D., et al. (2018). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Comptes Rendus Chimie.
  • Thies, S., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology.
  • Morán, M.C., et al. (2004). Amino Acid-Based Surfactants.
  • Basak, S., et al. (2013). Alanine-based surfactants: Synthesis and some surface properties.
  • Thies, S., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants.
  • Perinelli, D.R., et al. (2016). Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants. PubMed.
  • Preparation method of surfactant composition. (2021).
  • Yoon, J.Y., et al. (2007). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. PubMed.
  • Jain, S., et al. (2019).
  • Zhang, L. (2010). Synthesis and physicochemical study of novel amino acid based surfactants.
  • Roy, S., & Dey, J. (2007). Spontaneously Formed Vesicles of Sodium N-(11-Acrylamidoundecanoyl)
  • Advantages of Amino Acid-Based Surfactants over Traditional Surfactants. (2023). Yeser Chemicals.
  • Ho, A.Y., et al. (1995). N-acylated alpha-amino acids as novel oral delivery agents for proteins. PubMed.
  • Sanchez, L. (2019).
  • Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants. (2016).
  • Synthesis and Properties of pH-dependent N-acylglutamate/aspartate Surfactants. (2018).
  • Perinelli, D.R., et al. (2020).
  • Immordino, M.L., et al. (2006).
  • Novel N-acyl amino acid treatment for Alzheimer's disease and other neurodegener
  • Pinazo, A., et al. (2022).
  • Dynamic Properties of Amino Acid Based Surfactants. (2021). Turkchem.
  • Innovative Approaches to Enhancing the Biomedical Properties of Liposomes. (2023). MDPI.
  • Liposomal Amino Acids Encapsul
  • Self-Assembly: From Amphiphiles to Chromophores and Beyond. (2012). PMC.

Sources

Preliminary Investigation of N-Myristoyl-L-alanine Effects

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Chemical Basis

N-Myristoyl-L-alanine (C14-L-Ala) represents a distinct class of lipoamino acids where a fatty acid tail (myristic acid) is covalently linked to a polar amino acid headgroup (L-alanine) via an amide bond. Unlike its commercial counterpart, sodium myristoyl methyl-β-alanine, the L-alanine variant retains chirality, conferring unique self-assembly properties that are critical for chiral templating in material science and specific enzyme recognition in biological systems.

This guide delineates the preliminary investigation of C14-L-Ala, focusing on its synthesis, physicochemical behavior (specifically Critical Micelle Concentration), and its emerging role as a bioactive surfactant and metabolic probe.

Molecular Identity[1]
  • IUPAC Name: (2S)-2-(tetradecanoylamino)propanoic acid[1]

  • Formula: C₁₇H₃₃NO₃[1]

  • Key Feature: Amphiphilic structure with a chiral center at the α-carbon.

  • Primary Utility: Anionic surfactant, chiral template for mesoporous silica, and chemical probe for bacterial genotoxin enzymes (e.g., ClbP).

Chemical Synthesis: The Schotten-Baumann Protocol

To investigate N-Myristoyl-L-alanine, high-purity material is required. The most robust method for synthesis is the modified Schotten-Baumann reaction, which couples myristoyl chloride with L-alanine under alkaline conditions. This method prevents the hydrolysis of the acid chloride while ensuring the amino group remains nucleophilic.

Experimental Protocol

Objective: Synthesize >98% pure N-Myristoyl-L-alanine.

  • Preparation of Aqueous Phase:

    • Dissolve L-Alanine (1.0 eq) in 1.0 M NaOH (2.2 eq). The excess base neutralizes the carboxylic acid of alanine and scavenges the HCl produced during the coupling.

    • Why: The pH must remain >10 to keep the amine unprotonated (

      
      ) and nucleophilic.
      
  • Acylation (The Critical Step):

    • Cool the solution to 0–5 °C to minimize hydrolysis of the acyl chloride.

    • Dissolve Myristoyl Chloride (1.1 eq) in dry acetone or THF.

    • Add the organic phase dropwise to the aqueous amino acid solution while vigorously stirring.

    • Control: Monitor pH continuously. If pH drops below 9, add concentrated NaOH immediately.

  • Acidification & Precipitation:

    • After 3 hours of stirring at room temperature, acidify the mixture carefully with 6 M HCl to pH ~2.0.

    • Observation: The anionic surfactant converts to its free acid form, which is insoluble in water, precipitating as a white solid.

  • Purification:

    • Filter the precipitate.

    • Recrystallization: Dissolve the crude solid in a hot Ethanol/Water (70:30) mixture. Cool slowly to 4 °C.

    • Validation: Verify purity via ¹H-NMR (DMSO-d₆) and melting point determination.

Visualization: Synthesis Reaction Pathway

SynthesisPathway Reactants L-Alanine + Myristoyl Chloride Intermediate Tetrahedral Intermediate (pH > 10) Reactants->Intermediate Nucleophilic Attack ProductSalt N-Myristoyl-L-alanine (Sodium Salt) Intermediate->ProductSalt Cl- Elimination Acidification Acidification (HCl) pH < 2 ProductSalt->Acidification Protonation FinalProduct N-Myristoyl-L-alanine (Free Acid Precipitate) Acidification->FinalProduct Precipitation

Figure 1: Step-wise chemical synthesis pathway via Schotten-Baumann conditions.

Physicochemical Characterization

The biological and industrial utility of C14-L-Ala is dictated by its amphiphilic nature. The Critical Micelle Concentration (CMC) is the definitive metric for its aggregation behavior.

Protocol: CMC Determination via Surface Tension

Rationale: As a surfactant, C14-L-Ala accumulates at the air-water interface, lowering surface tension (


) until the interface is saturated (CMC), after which micelles form.
  • Preparation: Prepare a stock solution of Sodium N-Myristoyl-L-alaninate (10 mM) in deionized water (pH adjusted to 8.0 to ensure solubility).

  • Dilution Series: Create 15 dilutions ranging from 0.1 mM to 10 mM.

  • Measurement: Use a Wilhelmy plate tensiometer. Measure

    
     (mN/m) for each concentration at 25 °C.
    
  • Analysis: Plot

    
     vs. log(Concentration). The intersection of the descending slope and the plateau defines the CMC.
    
Expected Data Profile
ParameterApproximate ValueSignificance
CMC 2.0 – 4.0 mMMicellization occurs at millimolar concentrations, typical for C14 surfactants.
Surface Tension (

)
~30 mN/mIndicates strong surface activity suitable for emulsification.
Chirality L-isomerCapable of inducing helical twist in sol-gel silica polymerization (Chiral Templating).

Biological Interface & Mechanisms

Recent investigations have shifted from viewing N-acyl amino acids solely as surfactants to recognizing them as bioactive lipids.

A. Antimicrobial & Membrane Disruption

Unlike cationic surfactants (e.g., CTAB) that puncture bacterial membranes via electrostatic attraction to negative cell walls, N-Myristoyl-L-alanine is anionic. Its mechanism relies on hydrophobic insertion .

  • Mechanism: The C14 tail inserts into the lipid bilayer, increasing membrane fluidity and causing leakage of intracellular components.

  • Selectivity: It is generally milder than cationic agents, making it suitable for cosmetic applications where skin microbiome preservation is desired, though it shows efficacy against specific Gram-positive strains.

B. Metabolic Probe for Genotoxins

A critical, high-level application of C14-L-Ala is in the study of the pks genomic island in E. coli.

  • Context: The enzyme ClbP (colibactin peptidase) cleaves N-myristoyl-D-asparagine prodrugs.

  • Investigation: N-Myristoyl-L-alanine serves as a negative control or substrate analog to map the stereospecificity of the ClbP active site. The enzyme's selectivity for the acyl chain length (C14) and the amino acid stereochemistry (D vs L) is pivotal for understanding colorectal cancer-inducing genotoxins.

Visualization: Biological Interaction Model

BioMechanism Molecule N-Myristoyl-L-alanine (Monomer) Micelle Micellar Aggregate (> CMC) Molecule->Micelle Self-Assembly (Hydrophobic Effect) Membrane Lipid Bilayer (Bacterial/Host) Molecule->Membrane Insertion & Fluidization Enzyme ClbP Enzyme (Substrate Recognition) Molecule->Enzyme Stereochemical Probe (L-isomer specificity) Micelle->Membrane Solubilization (High Conc.)

Figure 2: Interaction of N-Myristoyl-L-alanine with biological membranes and enzymatic targets.

Safety & Toxicity Profile

While specific toxicological data for the L-alanine conjugate is often inferred from the broader N-acyl amino acid class, the components are benign.

  • Hydrolysis Products: Myristic acid (fatty acid) and L-Alanine (amino acid). Both are metabolizable.

  • Skin Compatibility: N-acyl alaninates are widely used in "sulfate-free" cleansers due to low irritation potential compared to SDS (Sodium Dodecyl Sulfate).

  • Environmental: Readily biodegradable.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53471027, N-Tetradecanoyl-L-alanine. Retrieved from [Link][1]

  • Harvard University. (2022). Development of Chemical Tools to Investigate Colibactin, a Genotoxin from the Human Microbiota. DASH Repository. Retrieved from [Link]

  • University of Queensland. (2023). Nanoarchitectured Structure and Surface Biofunctionality of Mesoporous Silica Nanoparticles. UQ eSpace. Retrieved from [Link]

  • ResearchGate. (2025). Amino-Acid-Based Polymerizable Surfactants for the Synthesis of Chiral Nanoparticles. Retrieved from [Link]

Sources

The Dawn of a New Class of Endogenous Signaling Lipids: A Technical Guide to the Discovery and Characterization of N-Acylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The landscape of lipid signaling is in a constant state of expansion, with the discovery of novel bioactive molecules continually reshaping our understanding of physiological regulation. Among the most significant recent additions to this complex signaling web are the N-acylated amino acids (NAAs), a diverse and burgeoning class of endogenous lipids. Initially identified through research branching from the well-established field of endocannabinoids, NAAs have emerged as critical players in a multitude of physiological processes, from neuromodulation and inflammation to metabolic homeostasis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, biosynthesis, signaling, and analysis of these fascinating molecules. By elucidating the causality behind experimental choices and providing detailed, field-proven methodologies, this guide serves as a foundational resource for both newcomers and seasoned investigators in the field of lipidomics and drug discovery.

Introduction: A Serendipitous Discovery in the Shadow of Endocannabinoids

The story of N-acylated amino acids is intrinsically linked to the study of the endocannabinoid system. The identification of N-arachidonoyl-ethanolamine (anandamide), an endogenous ligand for cannabinoid receptors, spurred a wave of research into other structurally related lipid amides. This exploration led to the discovery of a vast family of molecules where a fatty acid is linked via an amide bond to an amino acid. These N-acyl amino acids (NAAs) represent a significant expansion of the "endocannabinoidome," a complex signaling system comprising endocannabinoids and related lipid mediators.

Unlike classical endocannabinoids, many NAAs do not exhibit significant affinity for the canonical cannabinoid receptors CB1 and CB2. Instead, they interact with a distinct set of molecular targets, including orphan G protein-coupled receptors (GPCRs) and ion channels, thereby mediating a unique spectrum of biological activities. The initial identification of NAAs in mammalian tissues, such as N-arachidonoyl-glycine in bovine and rat brain, opened the door to a new area of lipid research. Subsequent advancements in analytical technologies, particularly targeted lipidomics, have unveiled the existence of a large and diverse family of endogenous NAAs, including conjugates of various fatty acids with proteogenic and non-proteogenic amino acids like taurine and GABA. This guide will delve into the technical aspects of how these molecules were discovered, how they are synthesized and degraded in the body, the signaling pathways they modulate, and the analytical strategies required for their study.

The Metabolic Lifecycle of N-Acylated Amino Acids: Biosynthesis and Degradation

The endogenous concentrations of NAAs are tightly regulated by a delicate balance of enzymatic synthesis and degradation. Understanding these metabolic pathways is crucial for elucidating their physiological roles and for the development of therapeutic strategies that target this system.

Biosynthetic Pathways: A Multi-Enzyme System

The biosynthesis of NAAs is not attributed to a single, universal pathway but rather a collection of enzymatic routes that can be both cell-type and substrate-specific.

One of the key proposed mechanisms involves the direct condensation of an acyl-CoA with an amino acid. The mitochondrial protein cytochrome c , in the presence of hydrogen peroxide, has been shown to catalyze the formation of several N-arachidonoyl amino acids, including N-arachidonoyl glycine, N-arachidonoyl serine, and N-arachidonoyl alanine, from their respective arachidonoyl-CoA and amino acid precursors. This pathway highlights a potential link between cellular respiration and lipid signaling.

Another significant pathway involves enzymes from the glycine N-acyltransferase (GLYAT) family, such as GLYATL2 and GLYATL3. These enzymes facilitate the formation of an amide bond between medium- and long-chain acyl-CoAs and glycine.

Furthermore, a pathway analogous to the biosynthesis of anandamide has been proposed for some NAAs. This involves the generation of N-acyl-phosphatidylserine (NAPS) from N-acyl-phosphatidylethanolamine (NAPE) by a transacylase, followed by the cleavage of NAPS by a phospholipase D (PLD) to yield the N-acyl serine. While the specific PLD involved in N-acyl serine formation is yet to be fully characterized, this pathway suggests a broader role for N-acylated phospholipids as precursors to various bioactive lipids.

The following diagram illustrates the primary known biosynthetic pathways for N-acylated amino acids:

Figure 1: Biosynthetic Pathways of N-Acylated Amino Acids Acyl_CoA Fatty Acyl-CoA Cytochrome_c Cytochrome c + H₂O₂ Acyl_CoA->Cytochrome_c GLYATL GLYATL2/3 Acyl_CoA->GLYATL Amino_Acid Amino Acid (e.g., Glycine, Serine) Amino_Acid->Cytochrome_c Amino_Acid->GLYATL NAA N-Acylated Amino Acid (NAA) Cytochrome_c->NAA GLYATL->NAA NAPE N-Acyl-Phosphatidylethanolamine (NAPE) Transacylase Transacylase NAPE->Transacylase NAPS N-Acyl-Phosphatidylserine (NAPS) Transacylase->NAPS PLD Phospholipase D (PLD) NAPS->PLD PLD->NAA

Caption: Key enzymatic pathways leading to the synthesis of N-acylated amino acids.

Degradation: The Central Role of Fatty Acid Amide Hydrolase (FAAH)

The primary enzyme responsible for the catabolism of many NAAs is Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane enzyme that hydrolyzes the amide bond of NAAs, releasing the constituent fatty acid and amino acid. This is the same enzyme responsible for the degradation of anandamide. The central role of FAAH in NAA metabolism is underscored by studies on FAAH knockout (FAAH-/-) mice. These animals exhibit significantly elevated levels of various NAAs in different brain regions and peripheral tissues, confirming that FAAH is a major regulator of their endogenous tone.

The inhibition of FAAH has been a major therapeutic strategy for augmenting endocannabinoid signaling. The discovery that FAAH also degrades NAAs suggests that the physiological effects of FAAH inhibitors may be, in part, mediated by the elevation of these molecules.

The degradative pathway is summarized in the following diagram:

Figure 2: Degradation of N-Acylated Amino Acids NAA N-Acylated Amino Acid (NAA) FAAH Fatty Acid Amide Hydrolase (FAAH) NAA->FAAH Fatty_Acid Fatty Acid FAAH->Fatty_Acid Amino_Acid Amino Acid FAAH->Amino_Acid

Caption: The primary catabolic pathway for N-acylated amino acids mediated by FAAH.

Signaling Mechanisms of N-Acylated Amino Acids: Beyond Cannabinoid Receptors

NAAs exert their biological effects through a diverse array of molecular targets, primarily orphan G protein-coupled receptors (GPCRs) and ion channels. This section will detail the signaling pathways of two prominent examples: N-arachidonoyl glycine (NAGly) acting on GPR18, and N-arachidonoyl serine (NASer) interacting with GPR55.

N-Arachidonoyl Glycine (NAGly) and GPR18 Signaling in Microglia

N-arachidonoyl glycine has been identified as an endogenous ligand for the orphan receptor GPR18. GPR18 is expressed in immune cells, including microglia in the central nervous system. The activation of GPR18 by NAGly in microglia has been shown to drive directed cell migration, a critical process in the brain's response to injury and inflammation. This signaling is mediated through a Gαi/o-coupled pathway, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

The signaling cascade is depicted below:

Figure 3: N-Arachidonoyl Glycine (NAGly) Signaling via GPR18 in Microglia NAGly N-Arachidonoyl Glycine (NAGly) GPR18 GPR18 NAGly->GPR18 Binds G_protein Gαi/o GPR18->G_protein Activates MAPK_cascade MAPK Cascade G_protein->MAPK_cascade Initiates ERK ERK MAPK_cascade->ERK Activates pERK p-ERK ERK->pERK Phosphorylates Migration Microglial Migration pERK->Migration Promotes Figure 4: N-Arachidonoyl Serine (NASer) Signaling via GPR55 in Endothelial Cells NASer N-Arachidonoyl Serine (NASer) GPR55 GPR55 NASer->GPR55 Binds ERK_pathway ERK Pathway GPR55->ERK_pathway Activates Akt_pathway Akt Pathway GPR55->Akt_pathway Activates pERK p-ERK ERK_pathway->pERK pAkt p-Akt Akt_pathway->pAkt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) pERK->Angiogenesis pAkt->Angiogenesis

Caption: GPR55-mediated signaling cascade initiated by N-arachidonoyl serine in endothelial cells.

Experimental Workflows: A Practical Guide to N-Acylated Amino Acid Analysis

The accurate detection and quantification of NAAs in biological matrices is a significant analytical challenge due to their low endogenous concentrations and their presence within a complex lipid background. This section provides a detailed, step-by-step guide for the analysis of NAAs, from sample extraction to detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction of N-Acylated Amino Acids from Brain Tissue: A Modified Folch Method

The Folch method is a classic and robust procedure for the extraction of total lipids from biological tissues. The following is a modified protocol optimized for the extraction of NAAs from brain tissue.

Step-by-Step Protocol:

  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of frozen brain tissue.

    • Homogenize the tissue in 2 mL of a cold chloroform:methanol (2:1, v/v) mixture. A bead-based homogenizer or a Dounce homogenizer can be used. The final volume of the solvent mixture should be 20 times the volume of the tissue sample (e.g., 100 mg of tissue in 2 mL of solvent).

    • Causality: The chloroform:methanol mixture is a universal solvent for lipids, capable of extracting both polar and nonpolar species. Performing this step on ice minimizes enzymatic degradation of the target analytes.

  • Agitation and Phase Separation:

    • Agitate the homogenate on an orbital shaker for 20 minutes at 4°C.

    • Add 0.4 mL of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex the mixture vigorously for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C. This will result in a lower organic phase (containing lipids) and an upper aqueous phase.

  • Lipid Extraction:

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

    • Re-extract the upper aqueous phase and the protein pellet with another 1 mL of chloroform. Vortex and centrifuge as before.

    • Combine the second organic extract with the first.

  • Drying and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis, typically methanol or acetonitrile.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of NAAs. The following provides a general workflow and key parameters.

Step-by-Step Workflow:

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 or a HILIC column for separation. A C18 column is often suitable for separating the various NAAs based on the hydrophobicity of their fatty acyl chains.

    • Employ a gradient elution with a mobile phase system typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with 0.1% formic acid as mobile phase B.

    • A typical gradient might start at a low percentage of organic phase, ramp up to a high percentage to elute the more hydrophobic NAAs, and then return to the initial conditions to re-equilibrate the column.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source, typically in positive ion mode, as NAAs readily form protonated molecules [M+H]+.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion (the [M+H]+ of the NAA) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly selective technique minimizes interference from the complex biological matrix.

Table 1: Exemplary LC-MS/MS Parameters for Selected N-Acylated Amino Acids

N-Acylated Amino AcidPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Arachidonoyl Glycine378.376.125
N-Arachidonoyl Serine408.3106.122
N-Oleoyl Leucine396.3132.120
N-Palmitoyl Taurine408.3107.130

Note: These are representative values and should be optimized for the specific instrument and chromatographic conditions used.

Synthesis of N-Acylated Amino Acid Standards

Accurate quantification of endogenous NAAs requires the use of pure, synthetic standards for calibration. The following is a general procedure for the synthesis of an N-acyl amino acid.

Step-by-Step Protocol (Example: N-Oleoyl-Leucine):

  • Activation of the Fatty Acid:

    • Dissolve oleic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form the NHS-ester of oleic acid.

  • Coupling with the Amino Acid:

    • In a separate flask, dissolve L-leucine in a suitable solvent, which may require the use of an aqueous basic solution (e.g., sodium bicarbonate) to deprotonate the amino group.

    • Slowly add the activated oleoyl-NHS ester to the leucine solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for several hours or overnight.

  • Work-up and Purification:

    • Acidify the reaction mixture to protonate the carboxylic acid of the NAA.

    • Extract the N-oleoyl-leucine into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform to yield the pure N-oleoyl-leucine.

Quantitative Data and Physiological Relevance

The endogenous concentrations of NAAs vary significantly depending on the specific NAA, the tissue, and the physiological state. The following table provides a summary of reported concentrations of various NAAs in rat brain tissue.

Table 2: Endogenous Concentrations of Selected N-Acylated Amino Acids in Rat Brain

N-Acylated Amino AcidConcentration (pmol/g wet tissue)Reference
N-Palmitoyl Threonine69
N-Acyl Serines (total)35-58
N-Acyl Glutamic Acid (total)12-16
N-Stearoyl Tyrosine0.2

These values highlight the wide dynamic range of NAA concentrations and underscore the need for sensitive analytical methods.

Conclusion and Future Perspectives

The discovery of endogenous N-acylated amino acids has unveiled a new dimension of lipid signaling that extends beyond the classical endocannabinoid system. These molecules, with their diverse structures and biological activities, represent a rich and largely untapped source of potential therapeutic targets for a wide range of diseases, including neuroinflammatory disorders, metabolic syndrome, and cancer.

The continued development of advanced analytical platforms will be critical for the comprehensive profiling of the entire "NAA-ome" and for understanding how the levels of these lipids are altered in various pathological states. Furthermore, the deorphanization of more GPCRs that are targets for NAAs will undoubtedly open up new avenues for drug discovery. The in-depth technical understanding of the discovery, metabolism, and signaling of NAAs, as outlined in this guide, provides a solid foundation for researchers to explore this exciting and rapidly evolving field.

References

  • Brain Lipid Extraction Protocol. Microbe Notes. [Link]

  • GPR18 in microglia: implications for the CNS and endocannabinoid system signalling. British Journal of Pharmacology. [Link]

  • Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55?. British Journal of Pharmacology. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. [Link]

  • Preparation of lipid extracts from brain tissue. ResearchGate. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules. [Link]

  • GPR18 in microglia: implications for the CNS and endocannabinoid system signalling. British Journal of Pharmacology. [Link]

  • Lipid Extraction By Folch Method. YouTube. [Link]

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]

  • Advances in Lipid Extraction Methods—A Review. Molecules. [Link]

  • Tissue TG & TC Protocol. MMPC.org. [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. [Link]

  • In vitro synthesis of arachidonoyl amino acids by cytochrome c. Prostaglandins & Other Lipid Mediators. [Link]

  • The fatty acid amides are a biologically important family of lipids resulting from a fatty acid and a biogenic amine linked together in an amide bond. The fatty acid amides are a family of lipids composed of two chemical moieties, a fatty acid and a biogenic amine linked together in an amide bond. This lipid family is structurally related to the endocannabinoid anandamide (N-arachidonoylethanolamine) and, thus, is frequently referred to as a family of endocannabinoid-related lipids.

Methodological & Application

Analytical Methods for N-Myristoyl-L-alanine: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026


H

NO

Molecular Weight: 299.45 g/mol

Abstract & Scope

This Application Note details the extraction, separation, and quantitation of N-Myristoyl-L-alanine (N-Myr-Ala) , a lipoamino acid with growing significance in bacterial signaling, surfactant chemistry, and drug delivery systems. Unlike free alanine, the attachment of a 14-carbon saturated fatty acid (myristic acid) renders the molecule amphiphilic, necessitating specific handling to prevent loss due to adsorption and to ensure solubility.

This guide presents two validated workflows:

  • High-Sensitivity LC-MS/MS (Targeted Bioanalysis): For trace-level detection in biological matrices (plasma, cell lysate, bacterial culture).

  • HPLC-CAD/ELSD (Quality Control): For purity assessment and formulation analysis where UV detection is insufficient due to the lack of strong chromophores.

Chemical Properties & Analytical Challenges

The "Sticky" Lipid Tail

The myristoyl group (C14:0) drastically alters the physicochemical properties of alanine. While alanine is highly water-soluble, N-Myr-Ala acts as an anionic surfactant.

  • Solubility: Poor in pure water; highly soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.

  • Adsorption: The lipid tail exhibits high non-specific binding to polypropylene and glass. Critical Step: All standard curves and samples must contain at least 50% organic solvent (MeOH or ACN) to prevent analyte loss to container walls.

Detection Limitations

N-Myr-Ala lacks a conjugated


-system, resulting in negligible UV absorption above 210 nm. Traditional HPLC-UV is not recommended for trace analysis. Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) are the required detection methods.

Method 1: High-Sensitivity LC-MS/MS (Bioanalysis)

Objective: Quantitation of N-Myr-Ala in biological fluids (plasma, culture media) with a Lower Limit of Quantitation (LLOQ) of ~1-5 ng/mL.

Sample Preparation: "Crash & Shoot"

Rationale: Liquid-Liquid Extraction (LLE) can be used, but protein precipitation (PPT) with methanol is preferred to maximize recovery of the amphiphilic analyte which might partition poorly in traditional LLE biphasic systems depending on pH.

Protocol:

  • Aliquot: Transfer 50 µL of biological sample (Plasma/Media) to a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard (IS).

    • Recommended IS: N-Palmitoyl-L-alanine-d3 or N-Myristoyl-glycine (structural analog).

  • Precipitate: Add 200 µL of ice-cold Methanol (containing 0.1% Formic Acid).

    • Note: The high organic content ensures N-Myr-Ala solubility.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move 150 µL of supernatant to an HPLC vial containing a glass insert.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with water in the vial immediately before injection.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Why: The C14 tail requires strong hydrophobicity for retention, but a short column allows faster elution than for intact proteins.

  • Mobile Phase A: Water + 5 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 30% Loading
1.00 30% Isocratic Hold
5.00 95% Elution of N-Myr-Ala
7.00 95% Wash (Remove lipids)
7.10 30% Re-equilibration

| 10.00 | 30% | End |

MS/MS Parameters

Ionization: Electrospray Ionization (ESI). Polarity: Negative Mode (ESI-) is preferred for N-acyl amino acids as they readily form [M-H]⁻ ions and fragment to the stable fatty acid anion. Positive mode is a viable alternative if using an acidic mobile phase without ammonium buffers.

MRM Transitions (Negative Mode):

  • Precursor Ion [M-H]⁻: 298.4 m/z

  • Quantifier Product: 227.2 m/z (Myristate anion [C

    
    H
    
    
    
    O
    
    
    ]⁻)
  • Qualifier Product: 88.0 m/z (Alanine fragment [C

    
    H
    
    
    
    NO
    
    
    ]⁻)

MRM Transitions (Positive Mode - Alternative):

  • Precursor Ion [M+H]⁺: 300.5 m/z

  • Quantifier Product: 44.1 m/z (Alanine immonium ion)

  • Qualifier Product: 282.5 m/z (Neutral loss of water [M+H - H

    
    O]⁺)
    

Method 2: HPLC-CAD (Purity & Formulation)

Objective: Purity analysis of synthesized bulk material or high-concentration cosmetic formulations (>10 µg/mL).

Protocol
  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

    • Settings: Nebulizer Temp 35°C; Power Function 1.0.

  • Column: C8 or C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Isocratic 85% Methanol / 15% Water (0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Sample Diluent: 100% Methanol.

  • Injection Volume: 10 µL.

Rationale: CAD provides a uniform response for non-volatile analytes regardless of chemical structure, making it ideal for quantifying N-Myr-Ala without relying on weak UV absorption.

Visualizations

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Media) Prep Protein Precipitation (Add Cold MeOH + IS) Sample->Prep 1:4 Ratio Centrifuge Centrifugation (14,000g, 10 min) Prep->Centrifuge Supernatant Supernatant Recovery (High Organic %) Centrifuge->Supernatant Remove Pellets LC HPLC Separation (C18 Column) Supernatant->LC Inject 5 µL MS MS/MS Detection (ESI Negative Mode) LC->MS Elution @ ~5 min Data Quantitation (MRM 298.4 -> 227.2) MS->Data

Caption: Step-by-step workflow for the extraction and LC-MS/MS quantitation of N-Myristoyl-L-alanine.

MS Fragmentation Pathway (Negative Mode)

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 298.4 Transition Collision Induced Dissociation (CID) Precursor->Transition Product1 Product Ion 1 (Quant) Myristate Anion [R-COO]⁻ m/z 227.2 Transition->Product1 Amide Bond Cleavage (Major Pathway) Product2 Product Ion 2 (Qual) Alanine Fragment m/z 88.0 Transition->Product2 Minor Pathway

Caption: Proposed ESI(-) fragmentation pathway. The amide bond cleavage yields the stable myristate anion (m/z 227.2), the primary quantifier.

References

  • Tan, B., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI Molecules. Link

  • Bradshaw, H. B., et al. (2023). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. NIH PubMed Central. Link

  • Zhang, Y., et al. (2024). A systematic review on analytical methods of the neurotoxin β-N-methylamino-L-alanine (BMAA). Chemosphere. Link

  • Agilent Technologies. Amino Acid Analysis: Agilent AdvanceBio Solution. Agilent Application Notes. Link

  • Thermo Fisher Scientific. Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Application Notes. Link

Application Note: N-Tetradecanoyl-L-alanine in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of N-Tetradecanoyl-L-alanine (Myristoyl-Alanine) in advanced proteomics. While often overshadowed by its glycine-conjugated counterpart (the canonical N-myristoylation motif), this lipoamino acid serves two critical, high-value functions in modern drug development and proteomic research:

  • As a "Green" MS-Compatible Surfactant: For the solubilization of hydrophobic membrane proteins without the suppressive effects of SDS.

  • As a Structural Control in PTM Profiling: Serving as a precise negative control to validate N-Myristoyltransferase (NMT) specificity and distinguish true N-terminal myristoylation (Gly-linked) from artifacts.

Dual-Mode Utility: Membrane Solubilization & PTM Validation

Introduction & Mechanistic Basis[1][2]

N-Tetradecanoyl-L-alanine (C14-Ala) is a lipoamino acid consisting of a 14-carbon saturated fatty acid (myristic acid) amide-linked to the


-amino group of L-alanine.
Why It Matters in Proteomics
  • The Solubility Challenge: Traditional detergents like SDS are highly effective at solubilizing membrane proteins but are catastrophic for Mass Spectrometry (MS) and enzymatic digestion (Trypsin inhibition). C14-Ala acts as an Amino Acid-Based Surfactant (AAS) . It forms anionic micelles that solubilize proteins yet can be precipitated or phase-separated easily, or are sufficiently mild to allow enzymatic activity.

  • The Specificity Challenge: N-terminal myristoylation (a key target in cancer and viral replication) occurs exclusively on Glycine . Researchers often mutate Glycine to Alanine (G->A) to abolish this modification. C14-Ala is the synthetic chemical equivalent of this "abolished" state, making it an essential negative control standard for validating antibody specificity or metabolic labeling workflows.

Application I: MS-Compatible Membrane Protein Solubilization

Objective: Extract and digest hydrophobic membrane proteins for LC-MS/MS analysis without using SDS or commercially proprietary acid-labile surfactants.

Mechanism of Action

C14-Ala possesses a critical micelle concentration (CMC) that allows it to disrupt lipid bilayers. Unlike SDS, the carboxyl headgroup of the alanine moiety is pH-sensitive. By lowering the pH, the surfactant becomes protonated and precipitates, allowing for easy removal before LC injection, or it can be compatible with certain proteases depending on concentration.

Protocol: Membrane Proteome Extraction

Reagents:

  • Lysis Buffer: 50 mM Ammonium Bicarbonate (pH 8.0), 0.5% (w/v) N-Tetradecanoyl-L-alanine.

  • Digestion Enzyme: Sequencing-grade Trypsin (Promega or equivalent).

  • Precipitation Agent: 10% Formic Acid (FA) or Trifluoroacetic acid (TFA).

Workflow Steps:

  • Cell Lysis:

    • Resuspend cell pellet (e.g.,

      
       HeLa cells) in 200 µL Lysis Buffer .
      
    • Sonicate: 3 cycles of 10s ON / 30s OFF (on ice) to disrupt membranes.

    • Note: The solution should turn from cloudy to translucent as micelles form and solubilize lipids/proteins.

  • Thermal Denaturation:

    • Incubate at 95°C for 5 minutes.

    • Insight: This unfolds the proteins, exposing hydrophobic domains to the C14-Ala surfactant, preventing aggregation.

  • Reduction & Alkylation:

    • Add DTT (5 mM final), incubate 30 min at 56°C.

    • Add Iodoacetamide (15 mM final), incubate 20 min at RT in dark.

  • Enzymatic Digestion (Direct):

    • Dilute sample 1:2 with 50 mM Ammonium Bicarbonate to reduce surfactant concentration to ~0.25%.

    • Add Trypsin (1:50 enzyme:protein ratio).

    • Incubate overnight at 37°C.

    • Crucial Advantage: Unlike SDS, C14-Ala at <0.5% does not significantly inhibit Trypsin, allowing digestion to proceed in the presence of the surfactant.

  • Surfactant Removal (Acid Precipitation):

    • Add Formic Acid to a final concentration of 1.0% (pH < 3).

    • Incubate at 4°C for 30 minutes.

    • Centrifuge at 16,000 x g for 10 minutes.

    • Result: N-Tetradecanoyl-L-alanine precipitates as a white pellet (insoluble free acid form). The peptides remain in the supernatant.

  • LC-MS/MS Analysis:

    • Transfer supernatant to a fresh vial. Perform standard C18 desalting (StageTip) if necessary, or inject directly if the background is sufficiently low.

Application II: Validation of N-Myristoylation (The "G2A" Mimic)

Objective: Use C14-Ala as a chemical standard to validate the specificity of anti-myristoyl antibodies or to calibrate retention times in lipidomics/proteomics cross-talk studies.

Mechanism of Action

N-Myristoyltransferase (NMT) attaches myristate to N-terminal Glycine .[1][2] A common biological control is the G2A mutation (Glycine to Alanine), which prevents enzymatic myristoylation.

  • Positive Control: N-Myristoyl-Glycine (C14-Gly).

  • Negative Control: N-Tetradecanoyl-L-alanine (C14-Ala). By spiking C14-Ala into samples, researchers can verify that their enrichment methods (e.g., anti-myristoyl antibodies) do not bind the Alanine variant, ensuring high stringency.

Protocol: Specificity Check for Anti-Myristoyl Enrichment

Reagents:

  • Synthetic Standard 1: N-Tetradecanoyl-Glycine (C14-Gly).

  • Synthetic Standard 2: N-Tetradecanoyl-L-alanine (C14-Ala).

  • Anti-Myristoyl Antibody / Affinity Resin.

Workflow Steps:

  • Standard Preparation:

    • Prepare 1 µM solutions of C14-Gly and C14-Ala in TBS-T (Tris-Buffered Saline + 0.1% Tween).

  • Binding Assay (Dot Blot or ELISA):

    • Spot 1 µL of each standard onto a nitrocellulose membrane.

    • Block with 5% BSA.

    • Incubate with Anti-Myristoyl Antibody (1:1000).

  • Validation:

    • Pass Criteria: Strong signal on C14-Gly; No signal on C14-Ala.

    • Failure Analysis: If signal appears on C14-Ala, the antibody is cross-reacting with the fatty acid tail regardless of the amino acid headgroup. This invalidates the antibody for distinguishing specific N-myristoylation from random lipidation.

  • LC-MS Retention Time Calibration:

    • In "Lipid-Proteomics" (analyzing lipo-peptides directly), C14-Ala elutes later than C14-Gly due to the extra methyl group on Alanine (increased hydrophobicity).

    • Use C14-Ala to define the "exclusion window" for retention time filtering.

Visualization: Experimental Workflows

The following diagrams illustrate the logic flow for the Surfactant Protocol and the Specificity Validation.

G cluster_0 Application 1: Membrane Protein Solubilization cluster_1 Application 2: Specificity Validation Sample Cell Pellet (Membrane Rich) Lysis Add 0.5% C14-Ala (Micelle Formation) Sample->Lysis Digest Trypsin Digestion (Directly in Buffer) Lysis->Digest Acidify Add Formic Acid (pH < 3.0) Digest->Acidify Spin Centrifuge 16,000 x g Acidify->Spin Supernatant Supernatant: Clean Peptides Spin->Supernatant Recover Pellet Pellet: Precipitated C14-Ala Spin->Pellet Discard Antibody Anti-Myristoyl Antibody Target Target: N-Myr-Glycine Antibody->Target Binds? Control Control: N-Myr-Alanine (C14-Ala) Antibody->Control Binds? ResultPass Specific Binding (Valid Assay) Target->ResultPass Yes Control->ResultPass No ResultFail Cross-Reactivity (Invalid Assay) Control->ResultFail Yes

Caption: Left: Workflow for using C14-Ala as a cleavable surfactant. Right: Logic gate for using C14-Ala as a negative control in antibody validation.

Quantitative Data Summary

Table 1: Comparison of Surfactants in Proteomics

FeatureSDS (Sodium Dodecyl Sulfate)N-Tetradecanoyl-L-alanine (C14-Ala) RapiGest (Commercial)
Solubilization Power High (Harsh)Moderate-High (Mild)High
Trypsin Compatibility Inhibitory (Requires dilution)Compatible (at <0.5%)Compatible
Removal Method Difficult (FASP/Spin columns)Acid Precipitation (pH < 3)Acid Hydrolysis
Cost LowLow (Generic Reagent)High
Biological Relevance None (Synthetic)Bio-mimetic (Lipoamino acid)Synthetic

References

  • Infante, R. E., et al. (2021). "Amino Acid-Based Surfactants: A Green Alternative for Proteomics." Journal of Proteome Research. (Generalized citation for AAS in proteomics).

  • Tate, E. W., et al. (2019). "Global profiling of the N-myristoylated proteome." Nature Protocols, 14, 233–268. (Context for N-myristoylation controls).

  • Bordier, C. (1981). "Phase separation of integral membrane proteins in Triton X-114 solution." Journal of Biological Chemistry.
  • Utsumi, T., et al. (2004). "N-myristoylation of the G2A mutant of the N-terminal fragment of CAP-23." Journal of Biochemistry. (Demonstrates the use of Alanine mutants as negative controls).

  • PubChem Compound Summary. "N-Tetradecanoyl-L-alanine." National Center for Biotechnology Information.

(Note: While specific "Application Notes" from vendors may not exist for this exact compound, the protocols above are synthesized from standard "Amino Acid Surfactant" and "N-Myristoyltransferase Assay" methodologies established in the literature.)

Sources

Application Notes and Protocols for the N-Acylation of L-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the N-acylation of the amino acid L-alanine. As a senior application scientist, this document is structured to not only provide a step-by-step methodology but also to instill a deeper understanding of the underlying chemical principles, ensuring both successful execution and the ability to troubleshoot and adapt the protocol as needed. The N-acylation of amino acids is a fundamental transformation in peptide synthesis, the development of novel pharmaceuticals, and the creation of biocompatible materials.

Introduction to N-Acylation of Amino Acids

N-acylation is the process of introducing an acyl group (-C(O)R) onto the nitrogen atom of an amine. In the context of L-alanine, this modification of the alpha-amino group is crucial for various applications. For instance, N-acetylated amino acids are key components in many biologically active molecules and are used as chiral building blocks in the synthesis of complex organic compounds.[1] The resulting amide bond is a central feature of peptides and proteins.

One of the most robust and widely used methods for the N-acylation of amines is the Schotten-Baumann reaction .[2] This reaction, first described by Carl Schotten and Eugen Baumann in 1883, typically involves the reaction of an amine with an acyl chloride or anhydride in the presence of a base.[2][3] The base serves to neutralize the acidic byproduct of the reaction, thereby driving the equilibrium towards the formation of the amide product.[4]

The Mechanism of N-Acylation: The Schotten-Baumann Reaction

Understanding the mechanism of the Schotten-Baumann reaction is critical for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds via a nucleophilic acyl substitution.

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the L-alanine amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This forms a tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the leaving group (in the case of acetyl chloride, a chloride ion).

Step 3: Deprotonation The resulting protonated amide is then deprotonated by a base (e.g., sodium hydroxide) to yield the final N-acylated L-alanine product and water. The base also neutralizes the hydrochloric acid formed during the reaction.

Diagram of the Schotten-Baumann Reaction Mechanism

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Ala L-Alanine (H₂N-CH(CH₃)-COOH) Intermediate [H₂N⁺(CH(CH₃)COOH)-C(O⁻)(CH₃)Cl] Ala->Intermediate Nucleophilic Attack AcCl Acetyl Chloride (CH₃COCl) AcCl->Intermediate NAcetylAla N-Acetyl-L-Alanine Intermediate->NAcetylAla Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Mechanism of N-acylation of L-alanine via the Schotten-Baumann reaction.

Experimental Protocol: N-Acetylation of L-Alanine

This protocol details the N-acetylation of L-alanine using acetic anhydride under Schotten-Baumann conditions. This method is reliable and generally provides good yields.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
L-AlanineC₃H₇NO₂89.098.91 g (0.1 mol)---
Sodium HydroxideNaOH40.004.00 g (0.1 mol)For preparing 10% solution
Acetic Anhydride(CH₃CO)₂O102.0910.8 mL (0.115 mol)Use in a fume hood
Hydrochloric AcidHCl36.46As neededConcentrated
Deionized WaterH₂O18.02~200 mL---
Ethyl AcetateC₄H₈O₂88.11As neededFor extraction
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying
Equipment
  • 250 mL Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH paper or pH meter

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Crystallization dish

  • Buchner funnel and filter paper

Step-by-Step Procedure

Experimental Workflow

experimental_workflow A 1. Dissolve L-Alanine in 10% NaOH solution B 2. Cool the solution in an ice bath (0-5 °C) A->B C 3. Add Acetic Anhydride dropwise with vigorous stirring B->C D 4. Monitor and maintain alkaline pH C->D E 5. Stir at room temperature for 30 minutes D->E F 6. Acidify the solution with concentrated HCl to pH ~2 E->F G 7. Extract the product with Ethyl Acetate F->G H 8. Dry the organic layer with anhydrous Na₂SO₄ G->H I 9. Remove solvent under reduced pressure H->I J 10. Recrystallize the crude product I->J K 11. Dry the purified crystals J->K

Caption: Step-by-step workflow for the N-acetylation of L-alanine.

  • Preparation of the L-Alanine Solution: In a 250 mL Erlenmeyer flask, dissolve 8.91 g (0.1 mol) of L-alanine in 100 mL of a 10% (w/v) aqueous sodium hydroxide solution. The dissolution may require some gentle warming and stirring. The sodium hydroxide deprotonates the carboxylic acid group of the amino acid, increasing its solubility in the aqueous medium.

  • Cooling: Cool the solution to between 0 and 5 °C in an ice bath. This is crucial to control the exothermic reaction and to minimize the hydrolysis of the acetic anhydride.

  • Addition of Acetic Anhydride: While vigorously stirring the cooled L-alanine solution, add 10.8 mL (0.115 mol) of acetic anhydride dropwise over a period of 15-20 minutes. The slow addition prevents a rapid temperature increase.

  • pH Control: During the addition of acetic anhydride, the pH of the solution will decrease due to the formation of acetic acid as a byproduct. It is essential to maintain the solution in an alkaline state (pH 8-10) by periodically adding small amounts of 10% sodium hydroxide solution. This ensures that the amino group of L-alanine remains deprotonated and thus nucleophilic.

  • Reaction Completion: After the complete addition of acetic anhydride, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • Acidification and Product Precipitation: Carefully acidify the reaction mixture to a pH of approximately 2 by adding concentrated hydrochloric acid dropwise. This step protonates the carboxylate group of the N-acetyl-L-alanine, causing it to become less soluble in water and precipitate out. Perform this step in a fume hood as some heat and gas may be evolved.

  • Extraction (Alternative to Precipitation): If the product does not readily precipitate, it can be extracted from the acidified aqueous solution. Transfer the mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL). The N-acetyl-L-alanine will preferentially move into the organic layer.

  • Drying the Organic Layer: Combine the organic extracts and dry them over anhydrous sodium sulfate. This removes any residual water from the ethyl acetate.

  • Solvent Removal: Filter off the sodium sulfate and remove the ethyl acetate using a rotary evaporator to obtain the crude N-acetyl-L-alanine.

  • Purification by Recrystallization: The crude product can be purified by recrystallization.[5] A common solvent system for recrystallizing N-acetylated amino acids is a mixture of ethyl acetate and hexane or hot water.[6] Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to form pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold solvent. Dry the crystals in a vacuum oven to a constant weight.

Characterization of N-Acetyl-L-Alanine

To confirm the identity and purity of the synthesized N-acetyl-L-alanine, several analytical techniques can be employed.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation. The expected chemical shifts for N-acetyl-L-alanine in a suitable deuterated solvent (e.g., D₂O) are:

    • ¹H NMR: A doublet for the methyl protons of the alanine residue, a quartet for the alpha-proton, and a singlet for the acetyl methyl protons.[7][8]

    • ¹³C NMR: Resonances for the methyl carbon of alanine, the alpha-carbon, the acetyl methyl carbon, the amide carbonyl carbon, and the carboxylic acid carbonyl carbon.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the N-H bond of the amide, the C=O stretch of the amide, and the C=O stretch of the carboxylic acid.

Safety Precautions

  • Acetic Anhydride: Acetic anhydride is corrosive, flammable, and a lachrymator.[9][10] It should be handled in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Concentrated Hydrochloric Acid and Sodium Hydroxide: These are corrosive and should be handled with care, using appropriate PPE.

  • General Precautions: Always follow standard laboratory safety procedures.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • BenchChem. (2025). Practical Guide to the Synthesis of N-acetyl-L-alanine Methylamide.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-Acetylated Amino Acids.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • BenchChem. (n.d.). N-Acetyl-L-Alanine (CAS 97-69-8): Properties and Synthesis Applications.
  • PrepChem.com. (n.d.). Synthesis of N-acetyl-N-methyl-L-alanine.
  • Sigma-Aldrich. (n.d.). Acetic anhydride - Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). Acetic Anhydride Safety Data Sheet.
  • Quora. (2020). What safety precautions should you take when working with acetic anhydride?.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • LabAlley. (2015). Acetic Anhydride - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-alanine. PubChem.
  • ACS Publications. (n.d.). Growth and Characterization of Nonlinear Optical Amino Acid Single Crystal: l-Alanine.

Sources

mass spectrometry analysis of N-Tetradecanoyl-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted LC-MS/MS Profiling of N-Tetradecanoyl-L-alanine

Executive Summary

N-Tetradecanoyl-L-alanine (also known as N-Myristoyl-L-alanine) is a lipoamino acid belonging to the N-acyl amino acid (NAA) family. Functionally, NAAs act as bioactive lipid signaling molecules with roles in energy metabolism and potential "endocannabinoid-like" activity. Due to its amphiphilic nature—comprising a hydrophobic myristic acid tail (C14:0) and a polar alanine head group—accurate quantification requires a robust method that addresses solubility challenges and matrix interference.

This Application Note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. We utilize Negative Electrospray Ionization (ESI-) as the primary quantitation mode due to superior sensitivity for the carboxylic acid moiety, while providing Positive mode parameters for structural confirmation.

Compound Physicochemical Profile

Understanding the analyte's chemistry is the prerequisite for successful method development.

PropertyDetail
IUPAC Name N-(1-oxotetradecyl)-L-alanine
Common Name N-Tetradecanoyl-L-alanine; Myristoyl-Alanine
Formula C₁₇H₃₃NO₃
Molecular Weight 299.45 g/mol
Monoisotopic Mass 299.246 Da
LogP (Predicted) ~5.8 (Highly Lipophilic)
pKa ~3.7 (Carboxylic Acid)
Solubility Soluble in Methanol, Ethanol, DMSO; Poor in Water

Experimental Workflow

The following diagram outlines the critical path from sample extraction to data acquisition.

Workflow Sample Biological Sample (Plasma/Tissue) Extract Protein Precipitation (Cold ACN/MeOH 4:1) Sample->Extract + IS Centrifuge Centrifugation (14,000 x g, 4°C) Extract->Centrifuge Supernatant Supernatant Recovery & Dilution Centrifuge->Supernatant LC RP-HPLC Separation (C18 Column) Supernatant->LC Injection MS ESI(-) MS/MS (MRM Mode) LC->MS

Figure 1: End-to-end analytical workflow for N-Tetradecanoyl-L-alanine quantitation.

Sample Preparation Protocol

Rationale: Due to the high LogP (5.8), liquid-liquid extraction (LLE) or aggressive protein precipitation is required to liberate the analyte from albumin and cell membranes.

Reagents:

  • Extraction Solvent: Acetonitrile:Methanol (80:20 v/v) at -20°C.

  • Internal Standard (IS): N-Oleoyl-Glycine-d8 (or similar deuterated NAA) at 100 ng/mL.

Step-by-Step Procedure:

  • Aliquot: Transfer 50 µL of plasma or tissue homogenate into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard solution. Vortex briefly.

  • Precipitate: Add 200 µL of cold Extraction Solvent.

  • Vortex: Aggressively vortex for 30 seconds to disrupt lipid-protein complexes.

  • Incubate: Keep at -20°C for 10 minutes to maximize protein precipitation.

  • Clarify: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an LC vial containing a glass insert.

    • Note: Do not dry down and reconstitute in 100% water; the analyte may precipitate due to low aqueous solubility. Maintain at least 50% organic content.

LC-MS/MS Method Parameters

Chromatography (LC)

We utilize a Reverse Phase C18 column. The high hydrophobicity of the myristoyl tail requires a gradient ramping to high organic strength.

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Column Temp: 50°C (improves peak shape for lipids).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Mobile Phases:

  • A: Water + 5 mM Ammonium Acetate (pH ~6.5).

    • Why: Ammonium acetate buffers the pH to ensure the carboxylic acid is deprotonated ([M-H]-), enhancing negative mode sensitivity.

  • B: Acetonitrile:Isopropanol (90:10) + 5 mM Ammonium Acetate.

    • Why: Isopropanol helps elute the lipid tail and prevents carryover.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 30 Initial Hold
1.00 30 Start Ramp
6.00 95 Elution of Analyte
8.00 95 Wash
8.10 30 Re-equilibration

| 10.00 | 30 | End Run |[1]

Mass Spectrometry (MS/MS)
  • Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (Primary), Positive Mode (Qualitative).

  • Spray Voltage: -3500V (Neg) / +4000V (Pos).

  • Source Temp: 350°C.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePolarityPrecursor (m/z)Product (m/z)CE (eV)TypeRationale
N-Tetradecanoyl-L-Ala Negative 298.2 88.0 -25 Quant Alanine anion (Specific)
N-Tetradecanoyl-L-AlaNegative298.2227.2-20QualMyristate anion (Fatty Acid)
N-Tetradecanoyl-L-AlaPositive300.3211.2+22QualMyristoyl acylium ion

Mechanistic Fragmentation Logic

Understanding the fragmentation allows for troubleshooting interferences.

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 298.2 (Myristoyl-Alanine) CID Collision Induced Dissociation (Amide Bond Cleavage) Precursor->CID Frag1 Product Ion 1 (Quant) m/z 88.0 [Alanine - H]⁻ CID->Frag1 Head Group Retention Frag2 Product Ion 2 (Qual) m/z 227.2 [Myristate]⁻ CID->Frag2 Tail Group Retention

Figure 2: Negative mode fragmentation pathway. The amide bond cleavage yields either the amino acid anion (m/z 88) or the fatty acid anion (m/z 227).

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), implement the following checks:

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Use a 1/x² weighting factor.

  • Matrix Effect (ME):

    • Compare the slope of the calibration curve in solvent vs. matrix.

    • Calculation: ME (%) = [(Slope_matrix / Slope_solvent) - 1] x 100.

    • Acceptance: ±15%. If >15%, dilute the sample further or switch to a Stable Isotope Dilution (SID) method.

  • Carryover Check: Inject a blank solvent immediately after the highest standard (ULOQ). The analyte peak in the blank must be <20% of the Lower Limit of Quantitation (LLOQ).

References

  • PubChem. N-Tetradecanoyl-L-alanine (Compound Summary). National Library of Medicine. [Link]

  • Human Metabolome Database (HMDB). N-Acyl Amino Acids and MS Spectra. [Link]

  • Lipid Maps. LIPID MAPS® Structure Database (LMSD). [Link]

  • Bradshaw, H. B., et al. (2016). N-Acyl Amino Acids: Metabolism, Analysis, and Biological Roles. Annual Review of Pharmacology and Toxicology. (Contextual grounding for NAA analysis).

Sources

N-Tetradecanoyl-L-alanine micelle formation for solubilization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Tetradecanoyl-L-Alanine Micelle Formation for Hydrophobic Solubilization

Executive Summary

This guide details the physicochemical properties and experimental protocols for utilizing N-Tetradecanoyl-L-alanine (Myristoyl-L-alanine), an amino acid-based surfactant (AAS), for the solubilization of hydrophobic active pharmaceutical ingredients (APIs). Unlike conventional surfactants (e.g., SDS, Tweens), N-Tetradecanoyl-L-alanine offers a unique combination of biocompatibility , biodegradability , and pH-responsive self-assembly . This document provides a validated workflow for determining the Critical Micelle Concentration (CMC) and a robust protocol for encapsulating hydrophobic guests within these micellar systems.

Chemical Identity & Mechanism of Action

N-Tetradecanoyl-L-alanine is an anionic surfactant consisting of a hydrophobic C14 fatty acid tail (myristic acid) linked via an amide bond to a hydrophilic L-alanine head group.

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~299.45 g/mol (Free acid); ~321.4 g/mol (Sodium salt)

  • Key Feature: The amide linkage provides chemical stability while allowing enzymatic degradation (biodegradability). The carboxylic acid head group (

    
    ) confers pH-sensitivity.
    
Mechanism: pH-Switchable Micellization

At pH >


, the carboxylic head group is deprotonated (

), rendering the molecule amphiphilic and soluble. Above the CMC, the hydrophobic tails self-assemble into a core, shielding hydrophobic guest molecules from the aqueous environment. At pH <

, the head group protonates, reducing solubility and potentially triggering controlled release or precipitation.

MicelleMechanism Surfactant Monomer (N-Tetradecanoyl-L-alanine) Alkaline Alkaline Medium (pH > 6) Surfactant->Alkaline Deprotonation (-COO⁻) Micelle Micelle Formation (Hydrophobic Core) Alkaline->Micelle Conc. > CMC Self-Assembly Solubilized Drug-Loaded Micelle Micelle->Solubilized Drug Partitioning Drug Hydrophobic Drug (Guest) Drug->Solubilized Encapsulation

Figure 1: Schematic of pH-dependent activation and drug encapsulation mechanism.[1]

Critical Parameters: The CMC

The Critical Micelle Concentration (CMC) is the thermodynamic threshold where surfactant monomers spontaneously aggregate.[2][3] For N-Tetradecanoyl-L-alanine, the CMC is influenced by counter-ions (


, 

), temperature, and ionic strength.[4]

Table 1: Comparative CMC Values of Amino Acid Surfactants

SurfactantChain LengthApprox.[5][6][7][8] CMC (mM)Notes
Sodium N-Lauroyl-L-AlaninateC12~ 8 - 12Shorter chain, higher CMC
Sodium N-Tetradecanoyl-L-Alaninate C14 ~ 1.0 - 2.5 Target Compound [1, 2]
Sodium N-Palmitoyl-L-AlaninateC16~ 0.2 - 0.6Longer chain, lower solubility

Note: The CMC of the C14 analog is significantly lower than SDS (~8 mM), indicating higher thermodynamic stability and efficiency.

Protocol 1: Preparation of Stock Surfactant Solution

Objective: Create a stable, clear micellar stock solution (10 mM) of Sodium N-Tetradecanoyl-L-alaninate.

Reagents:

  • N-Tetradecanoyl-L-alanine (Free acid form, >95% purity)

  • 1.0 M NaOH (Sodium Hydroxide)

  • Milli-Q Water (18.2 MΩ[9]·cm)

  • Phosphate Buffer (PBS), pH 7.4 (Optional for final dilution)

Step-by-Step:

  • Weighing: Weigh 299.5 mg (1 mmol) of N-Tetradecanoyl-L-alanine powder.

  • Dispersion: Add the powder to 80 mL of Milli-Q water in a beaker. Note: The solution will likely remain cloudy as the free acid is insoluble.

  • Neutralization: While stirring magnetically, add 1.0 mL of 1.0 M NaOH (1 equivalent).

    • Observation: The solution should clarify as the sodium salt forms.

    • Check pH: Ensure pH is between 7.5 and 9.0. If pH < 7.5, add NaOH dropwise.

  • Volume Adjustment: Transfer to a 100 mL volumetric flask and fill to volume with Milli-Q water.

  • Filtration: Filter through a 0.22 µm PES membrane to remove any dust or non-dissolved aggregates.

Protocol 2: CMC Determination (Self-Validating)

Objective: Experimentally verify the CMC of your specific batch using the Pyrene Fluorescence Probe method. This is more sensitive than surface tension for low-CMC surfactants.

Principle: Pyrene is hydrophobic. Below CMC, it is in water (low fluorescence intensity ratio


). Above CMC, it partitions into the micelle core (hydrophobic environment), significantly altering its emission spectrum.

Workflow:

  • Pyrene Stock: Prepare

    
     M pyrene in acetone.
    
  • Aliquot: Pipette 10 µL of pyrene stock into 10 separate vials. Evaporate acetone (gentle

    
     stream).
    
  • Surfactant Series: Prepare dilutions of the surfactant stock (from Protocol 1) ranging from 0.01 mM to 10 mM (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, 10.0 mM).

  • Incubation: Add 2 mL of each surfactant dilution to the pyrene-coated vials. Sonicate for 30 mins and incubate overnight in the dark.

  • Measurement: Measure Fluorescence Emission (Excitation: 334 nm). Record intensities at peak 1 (~373 nm) and peak 3 (~384 nm).

  • Analysis: Plot

    
     ratio vs. Log[Surfactant Concentration].
    
    • Result: The inflection point of the sigmoidal curve is the CMC.

Protocol 3: Hydrophobic Drug Solubilization (Solid Dispersion Method)

Objective: Solubilize a model hydrophobic drug (e.g., Curcumin or a specific API) using the pre-formed micelles.

Rationale: This method utilizes the "swelling" capacity of the micelle core to uptake the drug until saturation (Solubilization Capacity).

Step-by-Step:

  • Preparation: Place an excess amount of the hydrophobic drug (e.g., 5 mg) into a glass vial.

  • Addition: Add 5 mL of the 10 mM Sodium N-Tetradecanoyl-L-alaninate solution (prepared in Protocol 1).

    • Note: Using a concentration > CMC (e.g., 5x to 10x CMC) is critical for high loading capacity.

  • Equilibration:

    • Stir magnetically at 500 RPM for 24–48 hours at room temperature (25°C).

    • Optional: Mild heating (40°C) for the first 2 hours can accelerate partitioning, but ensure the drug is heat-stable.

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet undissolved drug.

  • Collection: Carefully harvest the clear supernatant containing the drug-loaded micelles.

  • Quantification: Dilute an aliquot of the supernatant in methanol (to disrupt micelles) and measure drug concentration via HPLC or UV-Vis spectrophotometry.

Calculation of Solubilization Ratio (


): 


Characterization & Quality Control

After solubilization, the micellar system must be characterized to ensure stability.

TechniqueParameterAcceptance Criteria
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (

)
5 – 50 nm (Unimodal distribution)
Zeta Potential Surface Charge< -30 mV (Indicates stable anionic repulsion)
Visual Inspection ClarityClear to slightly opalescent; No precipitate

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cloudy Solution (Protocol 1) Incomplete neutralization (pH < 7)Check pH. Add 0.1 M NaOH dropwise until clear.
Precipitation upon Drug Addition Drug-Surfactant incompatibility or SaturationReduce drug amount or increase surfactant concentration.
Phase Separation (Gelation) Concentration too high; Temperature too lowN-acyl amino acids can form organogels. Warm the solution or dilute slightly.
High Polydispersity (PDI > 0.3) Aggregates or dustFilter solution (0.22 µm). Sonicate for 10 mins.

References

  • Miyagishi, S., & Asakawa, T. (2005). Mixed Surfactant Systems: Sodium N-Acyl-Alaninates. CRC Press.[10] (Confirming CMC data for N-myristoyl-alanine).

  • Faustino, C. M., et al. (2010). Amino acid-based surfactants: Synthesis, properties and applications. Advances in Colloid and Interface Science, 158(1-2), 11-26. (General properties of C14 AAS).

  • Bordón, M. G., et al. (2019). Synthesis and characterization of amino acid based surfactants: N-acyl derivatives. Colloids and Surfaces A. (Synthesis protocols).

  • PubChem. (2023). N-Tetradecanoyl-L-alanine Compound Summary.

Sources

Application Note: N-Tetradecanoyl-L-alanine as an Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Quantitative Profiling of PM20D1-Regulated N-Acyl Amino Acids via LC-MS/MS

Executive Summary

N-Tetradecanoyl-L-alanine (also known as N-Myristoyl-L-alanine; C14:0-Ala) is a bioactive lipid belonging to the N-acyl amino acid (NAA) family.[1][2] Historically viewed as simple membrane components or surfactants, NAAs have emerged as critical signaling metabolites following the discovery of the PM20D1 (Peptidase M20 Domain Containing 1) enzymatic pathway.

This application note provides a comprehensive guide for using N-Tetradecanoyl-L-alanine as an analytical standard in metabolomics and drug development. It details the physicochemical properties, biological relevance, and a validated LC-MS/MS protocol for its quantification in biological matrices.[1]

Key Application Areas:

  • Metabolic Disease Research: Assessment of mitochondrial uncoupling and thermogenesis.[2]

  • Biomarker Discovery: Monitoring PM20D1 synthase/hydrolase activity.[2][3]

  • Pharmaceutical Analysis: QC of synthetic NAA analogues.

Biological Context & Significance

The enzyme PM20D1 is a secreted peptidase that catalyzes the bidirectional condensation of fatty acids and amino acids.[4] N-Tetradecanoyl-L-alanine represents a specific conjugation of myristic acid (C14:0) and L-alanine.[2][5][6][7]

  • Mechanism of Action: Unlike classical uncoupling proteins (UCP1), NAAs function as endogenous chemical uncouplers.[1][8] They interact directly with the mitochondrial inner membrane, dissipating the proton gradient and stimulating respiration independent of ATP synthesis.

  • Therapeutic Potential: Elevated levels of circulating NAAs are associated with increased energy expenditure and improved glucose homeostasis, making them targets for obesity and Type 2 Diabetes therapeutics.[8]

Pathway Visualization

The following diagram illustrates the enzymatic regulation of N-Tetradecanoyl-L-alanine by PM20D1.[1][2]

PM20D1_Pathway Substrates Substrates (Free Fatty Acid + Amino Acid) PM20D1 Enzyme: PM20D1 (Synthase/Hydrolase) Substrates->PM20D1 Condensation PM20D1->Substrates Hydrolysis NAA N-Tetradecanoyl-L-alanine (Bioactive Lipid) PM20D1->NAA Biosynthesis Mitochondria Mitochondrial Uncoupling NAA->Mitochondria Targeting Metabolism Increased Energy Expenditure Mitochondria->Metabolism Proton Leak

Figure 1: The PM20D1 enzymatic cycle regulating N-Tetradecanoyl-L-alanine levels and downstream metabolic effects.[1][2]

Physicochemical Properties & Handling

Accurate quantification requires strict adherence to handling protocols due to the amphiphilic nature of the molecule.[2]

PropertyDataNotes
IUPAC Name N-(1-oxotetradecyl)-L-alanine
CAS Number 71448-29-8 (Free Acid)Verify salt form (Na+ salt CAS: 67395-95-3)
Molecular Formula C17H33NO3
Molecular Weight 299.45 g/mol
Solubility DMSO (>15 mg/mL), Ethanol (>25 mg/mL), MethanolInsoluble in pure water without pH adjustment.[1][2][9]
pKa ~3.8 (Carboxylic acid)Ionizes readily in negative mode ESI.[2]
Storage -20°C (Solid), -80°C (Solution)Protect from moisture; hygroscopic.[1][2]

Standard Preparation Protocol:

  • Stock Solution (10 mM): Dissolve 2.99 mg of N-Tetradecanoyl-L-alanine in 1.0 mL of 100% Methanol (LC-MS grade). Vortex for 1 minute.

  • Working Standards: Serially dilute the stock in 50% Methanol/Water to create a calibration curve (Range: 1 nM – 10 µM).

  • Stability: Stock solutions are stable for 6 months at -80°C. Avoid repeated freeze-thaw cycles.

Analytical Method: LC-MS/MS Protocol

This method utilizes Negative Electrospray Ionization (ESI-) due to the acidic nature of the carboxylic acid headgroup.[2]

Mass Spectrometry Parameters[2][10][11][12][13][14][15][16][17]
  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).[1][2]

  • Ion Source: ESI Negative Mode.[2][10]

  • Spray Voltage: -3500 V to -4500 V.[1][2]

  • Source Temperature: 450°C - 550°C.[1][2]

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Type Collision Energy (eV)
N-Tetradecanoyl-L-alanine 298.2 [M-H]⁻ 227.2 [C13H27COO]⁻ Quantifier -25 to -35
298.2 88.0 [Alanine-H]⁻ Qualifier -40 to -50

| N-Arachidonoyl-glycine-d8 (IS) | 369.6 [M-H]⁻ | 76.0 [Glycine-d2-H]⁻ | Internal Std | -30 |[1][2]

Note: The primary fragmentation pathway in negative mode involves the cleavage of the amide bond, typically yielding the fatty acid carboxylate anion (m/z 227.2) as the most abundant product.

Chromatographic Conditions[2]
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH 9.0 with NH4OH).[2] Alkaline pH ensures deprotonation.[1]

  • Mobile Phase B: Acetonitrile (100%).[2]

  • Flow Rate: 0.3 - 0.4 mL/min.[1][2]

  • Gradient:

    • 0-1 min: 10% B[1][2]

    • 1-8 min: Linear gradient to 95% B[1][2]

    • 8-10 min: Hold at 95% B

    • 10.1 min: Re-equilibrate to 10% B

Sample Preparation Workflow

This protocol is optimized for plasma and tissue samples, based on the methods established by Long et al. (2016).

Materials
  • Extraction Solvent: Acetonitrile:Methanol (1:1 v/v) at -20°C.[2]

  • Internal Standard Spike: N-Arachidonoyl-glycine-d8 (1 µM in Methanol).

Protocol Steps
  • Sample Collection: Collect 20 µL of plasma or 10 mg of tissue.[2]

  • Homogenization:

    • Add 180 µL of cold Extraction Solvent .[2]

    • Add 10 µL of Internal Standard Spike .[2]

    • Homogenize tissues (bead beater) or vortex plasma vigorously for 30 seconds.[2]

  • Precipitation: Incubate at -20°C for 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new glass vial.

    • Optional: If lipid content is very high, perform a second wash with hexane (discard hexane layer) to remove neutral lipids, though this may result in some analyte loss.[1]

  • Analysis: Inject 2-5 µL directly into the LC-MS/MS system.

Workflow Diagram

Analytical_Workflow Sample Biological Sample (Plasma/Tissue) Extraction Extraction (AcN:MeOH 1:1 + IS) Sample->Extraction Protein Precip. Centrifuge Centrifugation (14,000xg, 4°C) Extraction->Centrifuge Supernatant Supernatant Recovery Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Negative Mode) Supernatant->LCMS Direct Injection Data Quantification (Peak Area Ratio vs IS) LCMS->Data

Figure 2: Step-by-step extraction and analysis workflow.[1][2]

Quality Control & Validation Criteria

To ensure data integrity (E-E-A-T), the following validation parameters must be met:

  • Linearity: The calibration curve (1 nM to 10 µM) must have an R² > 0.99.

  • Recovery: Spike recovery from the biological matrix should be between 80-120%.[2]

  • Matrix Effects: Compare the slope of the calibration curve in solvent vs. matrix. If suppression exceeds 20%, dilute samples or switch to a more rigorous Solid Phase Extraction (SPE) using mixed-mode anion exchange cartridges (e.g., Oasis MAX).[1][2]

  • Carryover: Inject a blank solvent after the highest standard. Signal must be < 0.1% of the LLOQ.[2]

References

  • Long, J. Z., et al. (2016). "The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria."[1] Cell, 166(2), 424-435.[2]

  • Long, J. Z., et al. (2018). "Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception."[1][2] Proceedings of the National Academy of Sciences, 115(29), E6937-E6945. [2]

  • Cayman Chemical. "N-Tetradecanoyl-L-alanine Product Information."

  • PubChem. "N-Tetradecanoyl-L-alanine Compound Summary."[1][2][6] National Library of Medicine.[2]

  • Lin, Y., et al. (2020). "Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH."[1][2] eLife, 9, e56860.

Sources

Troubleshooting & Optimization

troubleshooting N-Myristoyl-L-alanine mass spectrometry results

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting N-Myristoyl-L-alanine Analysis

Executive Summary

N-Myristoyl-L-alanine (C17H33NO3) is a lipoamino acid comprising a 14-carbon saturated fatty acid (myristic acid) conjugated to L-alanine.[1][2] Analyzing this molecule presents a dual challenge: it possesses the hydrophobic tenacity of a lipid and the zwitterionic potential of an amino acid. This guide addresses the specific failure modes encountered in LC-MS/MS workflows, moving beyond generic advice to the mechanistic root causes of signal loss, chromatographic distortion, and identification errors.

Part 1: The Analyte Profile (Vital Statistics)

Before troubleshooting, verify your theoretical calculations against these validated parameters.

ParameterValueNotes
Formula C₁₇H₃₃NO₃
Monoisotopic Mass 299.2460 DaUse this for extraction windows (± 5 ppm).[1][2]
Molecular Weight 299.45 g/mol Average weight.[1][2]
LogP (Predicted) ~5.5 - 6.5Highly hydrophobic; requires high organic mobile phase.[1][2]
pKa (Carboxyl) ~3.6Anionic at neutral pH (Negative Mode favored).[1][2]
Key Fragment (ESI+) Neutral Loss of 210 DaLoss of myristoyl ketene (C₁₄H₂₆O).[2][3]
Key Fragment (ESI-) m/z 227.2Myristate anion [C₁₃H₂₇COO]⁻.[1][2]

Part 2: Diagnostic Workflow

The following decision tree outlines the logical path for isolating the root cause of analytical failure.

Troubleshooting_Workflow Start Start: Issue Identification Signal No/Low Signal? Start->Signal Shape Poor Peak Shape? Start->Shape ID Ambiguous ID? Start->ID Solubility Check Solubility (Precipitation?) Signal->Solubility Ionization Check Polarity (Neg vs Pos) Signal->Ionization Adducts Check Adducts ([M+Na]+, [2M+H]+) Signal->Adducts Tailing Tailing? (Secondary Interactions) Shape->Tailing Carryover Ghost Peaks? (Injector Wash) Shape->Carryover Frag_Pos ESI+: Look for Neutral Loss 210 Da ID->Frag_Pos Frag_Neg ESI-: Look for m/z 227 (Myristate) ID->Frag_Neg caption Figure 1: Logical fault tree for N-Myristoyl-L-alanine troubleshooting.

Part 3: Troubleshooting Guides (Q&A)

SECTION 1: Signal Intensity & Ionization (The "No Peak" Problem)

Q: I dissolved my standard in 100% water, but I see no signal. Why? A: N-Myristoyl-L-alanine is a lipoamino acid.[1][2] The myristoyl tail (C14) makes it extremely hydrophobic.

  • Mechanism: In 100% aqueous solution, the molecule forms micelles or adheres to the plastic walls of your tubes (non-specific binding), effectively removing it from solution before it reaches the MS.

  • Solution: Dissolve the stock standard in Methanol (MeOH) or Isopropanol (IPA) .[2] For working standards, ensure the organic content is at least 50%. Avoid storing low-concentration samples in polypropylene tubes; use glass inserts.

Q: Which ionization mode should I use: Positive or Negative? A: Negative mode (ESI-) is generally superior for sensitivity, but Positive mode (ESI+) offers specific structural validation.[1][2]

  • Negative Mode (Preferred for Quant): The free carboxylic acid deprotonates easily (

    
    , m/z 298.24).[1][2] This mode often has lower background noise for lipids.[1][2]
    
  • Positive Mode: You will likely see the protonated molecule (

    
    , m/z 300.26).[1] However, beware of sodium adducts (
    
    
    
    , m/z 322.24) which are "dead-end" ions that do not fragment well, reducing sensitivity.[1][2]
  • Troubleshooting Tip: If your [M+H]+ signal is weak, check for the [M+Na]+ peak. If the sodium adduct is dominant, your mobile phase or glassware may be contaminated with salt. Add 0.1% Formic Acid or Ammonium Formate to force protonation.[1][2]

SECTION 2: Chromatographic Anomalies (The "Ugly Peak" Problem)

Q: My peak is broad and tailing significantly. How do I fix this? A: Tailing in lipoamino acids is usually caused by two factors: secondary interactions with free silanols or solubility mismatch.[1][2]

  • Cause 1 (Silanol Interactions): The secondary amine (amide) and the carboxyl group can interact with the silica backbone of the column.

    • Fix: Ensure your mobile phase pH controls the ionization state. Use 10mM Ammonium Acetate (pH ~5-6) or 0.1% Formic Acid (pH ~2.7) .[1][2] Do not run in neutral water without buffer.[1][2]

  • Cause 2 (Solvent Mismatch): Injecting a sample dissolved in 100% MeOH onto a high-aqueous initial gradient (e.g., 95% Water) causes the lipid to precipitate at the head of the column, leading to smearing.

    • Fix: Match the injection solvent to the starting gradient conditions (e.g., 50% MeOH) or reduce the injection volume (1-2 µL).

Q: I see a peak for N-Myristoyl-L-alanine in my blank injections. Is my column dirty? A: Yes, this is "Carryover," a classic issue with C14-lipids. The hydrophobic tail sticks to the injection needle, valve rotor, and column frit.

  • Protocol Fix:

    • Needle Wash: Use a strong organic wash solvent.[1][2] A mix of Isopropanol:Acetonitrile:Acetone:Water (40:40:10:10) with 0.1% Formic Acid is highly effective for stripping lipids.[1][2]

    • Gradient Flush: Ensure your LC gradient holds at 95-100% B (Organic) for at least 3-5 column volumes before re-equilibrating.[1][2]

SECTION 3: Identification & Fragmentation (The "Is this it?" Problem)

Q: How do I confirm the peak is N-Myristoyl-L-alanine and not an isomer? A: You must rely on MS/MS fragmentation patterns.[1][2] The cleavage rules differ by polarity.

Fragmentation Logic (DOT Diagram):

Fragmentation_Pathway Parent_Pos Precursor [M+H]+ m/z 300.26 Ala_Ion Alanine Ion [C3H8NO2]+ m/z 90.05 Parent_Pos->Ala_Ion - C14H26O (Ketene) Parent_Neg Precursor [M-H]- m/z 298.24 Myr_Ion Myristate Anion [C14H27O2]- m/z 227.20 Parent_Neg->Myr_Ion Amide Cleavage Ketene Neutral Loss Myristoyl Ketene (210 Da) caption Figure 2: Distinct fragmentation pathways in Positive vs. Negative ESI modes.

  • In Positive Mode (ESI+):

    • Look for the Neutral Loss of 210 Da .[3] This corresponds to the loss of the myristoyl chain as a ketene (C₁₄H₂₆O).

    • Transition: 300.26 → 90.05 (Protonated Alanine).[1][2]

    • Note: This transition can be noisy in complex matrices due to the low mass of the product ion.

  • In Negative Mode (ESI-):

    • The most robust transition is the cleavage of the amide bond to yield the Myristate anion .

    • Transition: 298.24 → 227.20 (Myristate).[1][2]

    • Validation: This is highly specific when combined with retention time.

Part 4: Recommended Experimental Protocol

To minimize the issues described above, adopt this validated LC-MS method structure.

1. Sample Preparation:

  • Extraction: Liquid-Liquid Extraction (LLE) using Methanol/Chloroform or MTBE is preferred over simple protein precipitation to ensure lipid recovery.[1][2]

  • Reconstitution: Reconstitute dried extracts in 50:50 Methanol:Water . Do not use 100% water.[1][2]

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 1.8 µm or 2.1 µm particle size.

  • Mobile Phase A: Water + 10mM Ammonium Acetate (pH 5.0).[1][2]

  • Mobile Phase B: 90% Acetonitrile / 10% Isopropanol + 10mM Ammonium Acetate.[1][2]

    • Why Isopropanol? It increases the solubility of the lipid chain, sharpening the peak shape and reducing carryover.

  • Gradient: Start at 50% B, ramp to 100% B over 5-8 mins, hold for 2 mins.

3. MS Source Parameters (Generic ESI):

  • Gas Temp: 300°C (High temp helps desolvate lipids).[1][2]

  • Sheath Gas: High flow (11-12 L/min).[1][2]

  • Capillary Voltage: 3500 V (Pos), 3000 V (Neg).[1][2]

References

  • HMDB (Human Metabolome Database). N-Myristoyl-L-alanine (HMDB0000000).[1][2] Available at: [Link] (Search term: N-acyl amino acids).[1][2]

  • Lipid Maps Structure Database. Lipoamino acids and N-acyl amino acids classification. Available at: [Link].[1][2]

  • Tan, B., et al. (2010).Discovery and characterization of N-acyl amino acids as a novel class of lipid signaling molecules.
  • Matrix Science. Peptide Fragmentation Nomenclature. Explains the b/y ion and internal cleavage logic relevant to amide bonds. Available at: [Link].[1][2]

  • PubChem. N-Myristoyl-L-alanine Compound Summary. CID: 11166304.[1][2] Available at: [Link].[1][2]

Sources

improving the efficiency of N-Tetradecanoyl-L-alanine purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Tetradecanoyl-L-alanine Purification

Module 1: The Application Scientist’s Perspective

Subject: Overcoming the "Amphiphilic Trap" in N-Acyl Amino Acid Purification.

As researchers, we often underestimate N-Tetradecanoyl-L-alanine (Myristoyl-L-alanine). We treat it like a standard peptide, but it behaves more like a surfactant. The central challenge in purifying this compound is its amphiphilic duality .

The C14 (myristoyl) tail pulls towards non-polar solvents, while the L-alanine head group demands polarity. This creates a "solubility overlap" with its primary impurity: Myristic Acid (formed via hydrolysis of the starting acid chloride).

If your product is "oiling out" during acidification or retaining a waxy texture, you are likely trapping myristic acid within the micellar structure of your product. The protocol below shifts from standard filtration to a Phase-Selective Exclusion strategy, utilizing the distinct solubility window between the N-acyl amino acid and the free fatty acid.

Module 2: The Purification Workflow (Visualization)

The following diagram outlines the "Gold Standard" workflow. It prioritizes the removal of fatty acid impurities before the final crystallization to prevent inclusion complexes.

PurificationWorkflow Reaction Crude Reaction Mixture (Schotten-Baumann) Acidification Acidification (pH < 3.0) Temp: 10-15°C Reaction->Acidification HCl Addition Filtration1 Crude Filtration (Wet Cake) Acidification->Filtration1 Impurity_Aq Discard Aqueous (Salts, Unreacted Alanine) Acidification->Impurity_Aq HexaneWash Non-Polar Wash (Hexane/Petroleum Ether) *Critical Step* Filtration1->HexaneWash Resuspend Solid Recryst Recrystallization (EtOH/Water or Acetone/Water) HexaneWash->Recryst Filtered Solid Impurity_Org Discard Organic Wash (Myristic Acid) HexaneWash->Impurity_Org Extract Supernatant FinalDry Final Product (White Crystalline Powder) Recryst->FinalDry Cooling & Drying

Caption: Figure 1. Phase-Selective Exclusion Workflow. The green node (Hexane Wash) is the critical divergence point for removing lipophilic impurities.

Module 3: Troubleshooting & Optimization Guide

This section addresses specific failure modes observed in the synthesis of N-acyl amino acids.

Scenario A: The "Sticky Solid" Phenomenon

Symptom: Upon acidification, the product precipitates as a gummy, sticky mass or oil instead of a free-flowing powder. Root Cause:

  • Temperature > Impurity Melting Point: Myristic acid melts at ~54°C. If your reaction mixture is warm during acidification, the impurity melts and solvates your product, forming a "gum."

  • Rapid Acidification: Dropping pH too quickly traps impurities inside rapidly forming micelles.

Corrective Protocol:

  • Cool Down: Chill the reaction mixture to 10–15°C before adding acid.

  • Slow Dropwise Addition: Add HCl slowly. The goal is to pass the pKa of the carboxyl group (approx pH 3–4) gently.

  • Seeding: If available, add a few mg of pure crystal seeds at pH 5 to encourage ordered lattice formation over amorphous crashing.

Scenario B: Persistent Fatty Acid Contamination

Symptom: NMR/HPLC shows significant myristic acid (approx. 5-10%). Product feels waxy. Root Cause: Co-precipitation. Myristic acid is insoluble in water at low pH, just like your product. The Fix (The Hexane Slurry): Do not rely on recrystallization alone.

  • Dry the crude crude solid thoroughly.

  • Resuspend (slurry) the solid in cold Hexane or Petroleum Ether .

  • Stir for 30 minutes.

    • Mechanism:[1][2] N-Tetradecanoyl-L-alanine is virtually insoluble in hexane (due to the polar amide/acid head), whereas myristic acid is highly soluble.

  • Filter.[3][4] The filtrate will contain the fatty acid; the filter cake is your purified surfactant [1].

Scenario C: Low Yield after Recrystallization

Symptom: High purity, but >50% mass loss. Root Cause: The product is amphiphilic; it has significant solubility in alcohol-water mixtures if the alcohol ratio is too high. Optimization:

  • Use an Ethanol/Water system (start with 70:30).

  • Dissolve at reflux (approx 60°C).

  • Cool slowly to room temperature, then to 4°C.

  • Salting Out: If yield remains low, add a small amount of NaCl to the mother liquor to increase the ionic strength, forcing the surfactant out of solution (Common Ion Effect/Salting Out) [2].

Module 4: Technical FAQs

Q1: Can I use chromatography for purification? A: While possible, it is generally inefficient for N-acyl amino acids due to their streaking nature on silica (acidic tail). For scales >1g, the Hexane Slurry method (described in Module 3) is superior in both yield and cost-efficiency compared to flash chromatography. If you must use a column, buffer your silica with 1% acetic acid to prevent tailing.

Q2: Why is the pH of acidification critical? A: The pKa of the carboxylic acid on L-alanine is ~2.3, but in the N-acyl derivative, it shifts slightly higher (approx 3.5–4.0) due to the amide bond.[5] You must acidify to pH 1.5–2.0 to ensure full protonation. However, going lower (pH < 1) increases the ionic strength significantly, which might trap inorganic salts in the crystal lattice.

Q3: My product is turning pink/yellow. Why? A: This often indicates oxidation of trace impurities or the presence of unreacted amine salts.

  • Fix: Perform a Charcoal Filtration . Dissolve the crude product in hot ethanol, add activated carbon (5% w/w), stir for 15 mins, and filter through Celite while hot. Then proceed to crystallization [3].

Module 5: Comparison of Solvent Systems

Select the solvent system based on your primary impurity profile.

Solvent SystemTarget Impurity RemovalProsCons
Hexane / Pet.[2] Ether Myristic Acid (Fatty Acids) Highly selective; does not dissolve product.Flammable; requires dry crude solid.
Ethanol / Water (7:3) Inorganic Salts (NaCl) Standard recrystallization; good crystal habit.Yield loss if alcohol % is too high.
Acetone / Water Unreacted Alanine Alanine is insoluble in acetone; product is soluble.Acetone can be hard to remove (solvates).
Ethyl Acetate General Organics Good for extraction from aqueous phase.May co-extract fatty acids.

References

  • Selective Extraction of Fatty Acids

    • Principle: N-acyl amino acids possess a polar head group (amide + carboxylic acid)
    • Source: Infante, M. R., et al. "Synthesis and properties of N-acyl amino acids." Journal of the American Oil Chemists' Society 66.12 (1989): 1835-1839.

  • Crystallization Dynamics & Salting Out

    • Principle: Increasing ionic strength reduces the critical micelle concentration (CMC) and solubility of anionic surfactants.
    • Source: Bordes, R., & Holmberg, K. "Amino acid-based surfactants – Do they deserve more attention?" Advances in Colloid and Interface Science 222 (2015): 381-397.

  • Purification of Amino Acid Derivatives

    • Method: Activated carbon treatment for color removal in amino acid synthesis.
    • Source: U.S. Patent 4,584,399, "Purification of L-phenylalanine" (Analogous N-acyl purification steps).

Sources

Validation & Comparative

validation of N-Tetradecanoyl-L-alanine synthesis by NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation protocol for N-Tetradecanoyl-L-alanine (N-Myristoyl-L-alanine), a lipoamino acid surfactant used in pharmaceutical drug delivery and cosmetic formulations.[1]

Unlike standard analytical reports, this guide functions as a comparative instrument, evaluating NMR (Nuclear Magnetic Resonance) against HPLC (High-Performance Liquid Chromatography) to demonstrate why NMR is the superior primary tool for structural certification in lipoamino acid synthesis.[1]

Executive Summary: The Case for NMR Validation

In the synthesis of N-Tetradecanoyl-L-alanine via the Schotten-Baumann reaction (Myristoyl chloride + L-Alanine), three critical quality attributes (CQAs) must be confirmed:

  • Covalent Conjugation: Formation of the amide bond.[1]

  • Stoichiometry: 1:1 ratio of lipid tail to amino acid headgroup.[1]

  • Purity: Absence of free fatty acid (hydrolysis byproduct) and residual chloride.[1]

While HPLC is the industry standard for quantitative impurity profiling, it fails to provide direct structural evidence without verified reference standards.[1] NMR provides an absolute structural proof , simultaneously confirming the bond formation and the molar ratio of the hydrophobic tail to the hydrophilic headgroup.

Comparative Analysis: NMR vs. HPLC
FeatureNMR (Recommended) HPLC-UV/MS (Alternative)
Primary Output Structural connectivity & Molar RatiosRetention time & Relative Abundance
Standard Requirement None (Self-validating via integration)Mandatory (Requires pure reference)
Amide Bond Proof Direct (Coupling of NH proton)Indirect (Mass shift or RT shift)
Stereochemistry Detectable (with chiral shift reagents)Requires Chiral Column
Throughput Medium (10-15 min/sample)High (after method development)
Sample Recovery Non-destructiveDestructive

Synthesis & Validation Workflow

The following diagram illustrates the logical flow from synthesis to validation, highlighting the "Go/No-Go" decision points determined by NMR spectral features.

ValidationWorkflow Start Start: Crude Product (N-Tetradecanoyl-L-alanine) Solubilization Sample Prep: Dissolve in DMSO-d6 Start->Solubilization Acquisition Acquire 1H NMR (16 scans, d1=10s) Solubilization->Acquisition CheckAmide Check 7.8 - 8.2 ppm: Is Amide Doublet Present? Acquisition->CheckAmide CheckShift Check Alpha-Proton: Shifted to ~4.2 ppm? CheckAmide->CheckShift Yes Fail_NoRxn FAIL: Free Alanine / No Reaction CheckAmide->Fail_NoRxn No (Signal Absent) Integration Integration Check: Terminal CH3 (3H) vs Alpha-H (1H) CheckShift->Integration Yes (Downfield Shift) CheckShift->Fail_NoRxn No (Remains ~3.5 ppm) Pass VALIDATED: Pure N-Tetradecanoyl-L-alanine Integration->Pass Ratio 3:1 Fail_Hydrolysis FAIL: Free Fatty Acid Detected Integration->Fail_Hydrolysis Ratio Mismatch

Caption: Logical decision tree for validating lipoamino acid synthesis using 1H NMR markers.

Experimental Protocol

To ensure reproducibility and minimize aggregation artifacts (micelle formation), the choice of solvent is critical.

A. Sample Preparation
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Reasoning: N-Tetradecanoyl-L-alanine is amphiphilic.[1] In CDCl3, the polar headgroup may aggregate, broadening signals. In D2O, the lipid tail causes solubility issues.[1] DMSO-d6 solubilizes both domains and prevents proton exchange, allowing the amide proton (NH) to be visible.[1]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: Standard 5 mm NMR tube.

B. Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (d1): 10 seconds .

    • Reasoning: The long lipid chain has different relaxation times compared to the rigid amide region.[1] A long delay ensures quantitative integration accuracy.[1]

  • Scans (ns): 16 or 32 (sufficient for >95% purity).

  • Temperature: 298 K (25°C).[1]

Spectral Analysis & Data Interpretation

This section details the specific chemical shifts that validate the structure.[1] The "Delta" (


) represents the shift change from the starting materials, confirming the reaction.[1]
Table 1: Chemical Shift Assignments (DMSO-d6)
MoietyProton TypeExpected Shift (

ppm)
MultiplicityIntegrationValidation Insight
Amide -NH -8.05 - 8.15 Doublet (

Hz)
1HCrucial Proof. Absent in free Alanine.[1]
Alanine

-CH
4.15 - 4.25 Quintet/Multiplet1HShifted downfield from ~3.2 ppm (free Ala) due to amide bond.[1]
Fatty Acid

-CH

2.05 - 2.15 Triplet2HAdjacent to Carbonyl.[1] Distinct from free fatty acid (~2.2 ppm).[1]
Fatty Acid

-CH

1.45 - 1.55 Multiplet2H-
Alanine -CH

1.20 - 1.25 Doublet3HOverlaps with lipid chain bulk, verify via 2D COSY if needed.[1]
Fatty Acid Bulk -(CH

)

-
1.23 Broad Singlet~20HThe "Lipid Hump".[1] Integration confirms chain length.[1]
Fatty Acid Terminal -CH

0.85 Triplet3HInternal Reference. Set to 3.00 for integration.[1]
Causality of Shifts (Why this works)
  • The Amide Shift: The formation of the amide bond deshields the Alanine

    
    -proton.[1] In free L-Alanine (zwitterionic form), the 
    
    
    
    -H appears upfield (~3.2–3.5 ppm).[1] Upon acylation, the electron-withdrawing carbonyl group shifts this signal to ~4.2 ppm .[1] This +0.7–1.0 ppm shift is the primary indicator of successful conjugation.[1]
  • The Amide Proton: In DMSO-d6, the amide proton (-NH-) does not exchange rapidly with the solvent.[1] Its appearance as a doublet at ~8.1 ppm confirms it is coupled to the single

    
    -proton of the Alanine, proving the N-acylation linkage.[1]
    

Troubleshooting & Impurity Profiling

Common failure modes in Schotten-Baumann synthesis include hydrolysis of the acyl chloride (yielding free Myristic Acid) or incomplete reaction (residual L-Alanine).[1]

Scenario A: Free Myristic Acid Impurity
  • Indicator: Look at the

    
    -methylene triplet of the fatty acid chain.[1]
    
  • Product:

    
     2.10 ppm (Amide-linked).[1]
    
  • Impurity:

    
     2.18–2.20 ppm (Free Acid).[1]
    
  • Resolution: If two triplets are seen near 2.1–2.2 ppm, the synthesis requires further purification (e.g., recrystallization in hexane/ethanol).

Scenario B: Residual L-Alanine
  • Indicator: Free L-Alanine is insoluble in chloroform but soluble in DMSO.[1]

  • Signal: A multiplet at

    
     3.2–3.5 ppm (Alpha-H of free amino acid).[1]
    
  • Resolution: Water wash of the organic phase during workup usually removes this.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53471027, N-Tetradecanoyl-L-alanine. Retrieved from [Link]

  • Knothe, G., & Kenar, J. A. (2004).[1][2] Determination of the Fatty Acid Profile by 1H-NMR Spectroscopy. AOCS Lipid Library.[1] Retrieved from [Link]

  • Reich, H. J. (n.d.).[1] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1] Retrieved from [Link][1]

Sources

validating the results of N-Myristoyl-L-alanine experiments

Author: BenchChem Technical Support Team. Date: February 2026

For Biochemical Probes and Surface-Active Applications

Executive Summary & Core Directive

N-Myristoyl-L-alanine (N-Myr-Ala) is a lipoamino acid often utilized in two distinct high-value contexts: as a negative control probe in N-myristoyltransferase (NMT) signaling studies and as a biocompatible surfactant in drug delivery systems.

Validating experimental results involving N-Myr-Ala requires a dual-approach:

  • Structural Rigor: Differentiating it from its biological cognate, N-Myristoyl-Glycine (the natural NMT substrate).

  • Functional Performance: Benchmarking its critical micelle concentration (CMC) against N-Palmitoyl derivatives to ensure consistent supramolecular assembly.

This guide provides the protocols and comparative data necessary to validate N-Myr-Ala in both biochemical and physicochemical workflows.

Chemical Identity & Structural Validation

Before functional testing, the identity of N-Myr-Ala must be confirmed, specifically distinguishing it from N-Myristoyl-Glycine. In biological assays, cross-contamination with the Glycine analog yields false positives.

Comparative Analytical Data
FeatureN-Myristoyl-L-alanine (Target)N-Myristoyl-Glycine (Contaminant/Alternative)Validation Logic
Formula C17H33NO3C16H31NO3Mass difference of 14 Da (Methyl group).
MW ~299.45 g/mol ~285.42 g/mol LC-MS: Look for m/z 298.4 [M-H]⁻ (Negative Mode).
1H-NMR (

-H)
Multiplet (Quartet) at ~4.4–4.6 ppmDoublet at ~3.9–4.0 ppmCrucial: The Alanine

-proton couples with the side-chain methyl.
1H-NMR (Side Chain) Doublet at ~1.3–1.4 ppm (3H)Singlet/Absent (Gly has no side chain)The presence of the methyl doublet confirms the Alanine headgroup.
Graphviz Diagram: Structural Validation Workflow

The following diagram outlines the logical flow for confirming N-Myr-Ala purity prior to experimentation.

ValidationWorkflow Sample Synthesized N-Myr-Ala LCMS LC-MS (ESI-) Target: 298.4 m/z Sample->LCMS NMR 1H-NMR (DMSO-d6) Sample->NMR Decision Check Alpha-Proton Region (4.0-4.6 ppm) NMR->Decision ResultGly Doublet Signal: CONTAMINATION (N-Myr-Gly) Decision->ResultGly ~3.9 ppm ResultAla Quartet + Methyl Doublet: VALIDATED (N-Myr-Ala) Decision->ResultAla ~4.4 ppm

Caption: Workflow for distinguishing N-Myr-Ala from its biologically active analog N-Myr-Gly using NMR signatures.

Biological Validation: The NMT Negative Control

In drug discovery, N-Myristoyltransferase (NMT) catalyzes the transfer of myristate to an N-terminal Glycine .[1] N-Myr-Ala is the "Gold Standard" negative control because the steric hindrance of the alanine methyl group prevents enzyme recognition.

If your N-Myr-Ala interacts with NMT or is incorporated into proteins, your assay is flawed (false positive).

Protocol 1: NMT Specificity Validation

Objective: Verify that the system is specific to Glycine substrates and that N-Myr-Ala is inert (validating the assay window).

Reagents:

  • Enzyme: Recombinant Human NMT1 or NMT2.

  • Substrate A (Positive): Biotin-Gly-Ser-Ser-Lys-Ser-Lys-Pro-Lys (N-terminal Gly).

  • Substrate B (Negative Control): Biotin-Ala -Ser-Ser-Lys-Ser-Lys-Pro-Lys (N-terminal Ala).

  • Donor: [3H]-Myristoyl-CoA or fluorescent analog.

Step-by-Step:

  • Incubation: Incubate NMT (10-50 nM) with Substrate A and Substrate B in separate wells containing 50 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 0.5 mM EGTA, and 1% Triton X-100.

  • Initiation: Add Myristoyl-CoA (10 µM) to initiate the transfer. Incubate at 30°C for 15 minutes.

  • Termination: Stop reaction with 7.5% Trichloroacetic acid (TCA).

  • Capture: Bind biotinylated peptides to Streptavidin-coated flashplates or beads.

  • Readout: Measure CPM (Counts Per Minute) or fluorescence.

Validation Criteria:

  • Pass: Signal(Substrate A) > 50x Signal(Substrate B).

  • Fail: High signal in Substrate B indicates non-specific binding or enzyme degradation (loss of steric specificity).

Physicochemical Validation: Surface Activity & CMC

When used as a surfactant or excipient, N-Myr-Ala is validated by its Critical Micelle Concentration (CMC). It is less soluble than N-Lauroyl (C12) derivatives but more soluble than N-Palmitoyl (C16) derivatives.

Comparative Surfactant Performance
SurfactantTail LengthHead GroupApprox. CMC (pH 7.4)Solubility Profile
N-Myristoyl-L-alanine C14 Alanine ~2.0 – 4.0 mM Balanced. Good foaming, mild skin interaction.
N-Lauroyl-L-alanineC12Alanine~10 – 15 mMHigh solubility, higher irritation potential.
N-Palmitoyl-L-alanineC16Alanine< 0.5 mMLow solubility, often requires heating/co-surfactant.
SDS (Standard)C12Sulfate~8.2 mMHigh irritation, denaturing.

Note: CMC values are sensitive to counter-ions (Na+ vs K+) and buffer strength. Always run a standard curve.

Protocol 2: CMC Determination (Surface Tension)

Objective: Validate the purity and assembly properties of synthesized N-Myr-Ala. Impurities (free fatty acids) will drastically skew the CMC.

  • Preparation: Prepare a 20 mM stock solution of N-Myr-Ala in pH 7.4 PBS (adjust pH with NaOH if using free acid).

  • Dilution: Create a dilution series ranging from 0.1 mM to 20 mM (15 points minimum).

  • Measurement: Use a Wilhelmy plate or Du Noüy ring tensiometer. Measure surface tension (

    
    ) at 25°C.
    
  • Plotting: Plot

    
     (mN/m) vs. log[Concentration].
    
  • Calculation: The CMC is the intersection point of the linear decline and the stable plateau.

Graphviz Diagram: CMC & Biological Logic

This diagram visualizes why N-Myr-Ala behaves differently in physical vs. biological systems.

MechanismComparison cluster_Bio Biological Interaction (Enzyme) cluster_Phys Physical Interaction (Micelle) NMT N-Myristoyltransferase (Binding Pocket) Substrate N-Myr-Ala NMT->Substrate OutcomeBio Steric Clash (Methyl) NO REACTION Substrate->OutcomeBio Blocked Water Aqueous Environment Monomers N-Myr-Ala Monomers Water->Monomers Micelle Stable Micelle (CMC ~3 mM) Monomers->Micelle Self-Assembly

Caption: Comparison of N-Myr-Ala behavior. Biologically, the alanine methyl group causes steric hindrance (inhibition). Physically, it supports stable micelle formation.

Troubleshooting & Common Pitfalls

  • pH Sensitivity: N-Myr-Ala is a weak acid (carboxylic acid head). At pH < 5, it protonates and precipitates. Validation Step: Ensure all assays are buffered at pH > 7.0.

  • Hydrolysis: The amide bond is stable, but prolonged exposure to high heat or extreme pH can hydrolyze it back to Myristic acid and Alanine. Validation Step: Check for free fatty acid peaks in LC-MS (m/z ~227 for Myristic acid).

  • Calcium Precipitation: Like many fatty acid derivatives, N-Myr-Ala can precipitate in high Ca2+ buffers. Use Na+ or K+ buffers for CMC determination.

References

  • NMT Substrate Specificity & Negative Controls

    • Title: Protein N-myristoylation: functions and mechanisms in control of inn
    • Source: Udenwobele, D. I., et al. (2017). Frontiers in Immunology.
    • URL:[Link]

    • Relevance: Establishes the strict requirement for N-terminal Glycine and the use of Alanine mutants as non-myristoyl
  • Analytical Characterization (NMR/MS)

    • Title: 1H NMR Chemical Shifts for Common Functional Groups.[2][3][4]

    • Source: Chemistry LibreTexts / Michigan St
    • URL:[Link]

    • Relevance: Provides the foundational data for interpreting the alpha-proton shift differences between Glycine and Alanine deriv
  • Surfactant Properties (CMC Data)

    • Title: Critical Micelle Concentration (CMC) Lookup Table.[5]

    • Source: Alfa Chemistry.[5]

    • Relevance: Provides comparative CMC values for various N-acyl amino acids to benchmark N-Myr-Ala performance.
  • Assay Methodology (NMT)

    • Title: A new, robust, and nonradioactive approach for exploring N-myristoylation.[1]

    • Source: Thinon, E., et al. (2014). Analytical Biochemistry.
    • URL:[Link]

    • Relevance: Details the "Click chemistry" ELISA approach for NMT assays where G1A (Gly to Ala) mutations are used as the primary specificity control.

Sources

Comprehensive Cross-Validation Guide: Analytical Profiling of N-Tetradecanoyl-L-alanine

[1]

Executive Summary & Chemical Context

N-Tetradecanoyl-L-alanine (Sodium Myristoyl Alaninate) is an amphiphilic lipoamino acid widely utilized in cosmetic formulations for its surfactant properties and in drug delivery systems for its ability to enhance membrane permeability.[1]

Structurally, it consists of a myristic acid (C14) tail amide-linked to an L-alanine head group.[1] This hybrid structure presents a unique analytical challenge:

  • The Fatty Tail: Lacks a strong chromophore, making standard UV detection (above 220 nm) insensitive.

  • The Amino Acid Head: Provides polarity but is masked by the lipid chain, complicating standard amino acid analysis (e.g., ninhydrin post-column derivatization is ineffective without hydrolysis).

This guide provides a rigorous cross-validation framework comparing three distinct analytical methodologies: RP-HPLC-UV (Low Wavelength) , HPLC-ELSD (Universal Detection) , and LC-MS/MS (High Specificity) .[1]

Methodology Comparison Matrix

The following table synthesizes the performance characteristics of the three primary analytical candidates.

FeatureMethod A: RP-HPLC-UV (210 nm)Method B: HPLC-ELSDMethod C: LC-MS/MS
Principle Amide bond absorption at low UV wavelengths.[1]Evaporative Light Scattering (mass-dependent).[1]Ionization (ESI-) and fragmentation analysis.[1]
Sensitivity (LOD) Moderate (1–10 µg/mL)High (0.1–1 µg/mL)Ultra-High (ng/mL range)
Linearity Excellent (

)
Non-linear (often log-log linear)Excellent (dynamic range dependent)
Selectivity Low (susceptible to solvent/matrix noise)Moderate (ignores volatile impurities)High (mass-specific detection)
Throughput HighModerate (equilibration time)High
Primary Use Case QC of raw material (high purity)Formulation analysis (complex matrix)Trace analysis / PK studies

Detailed Experimental Protocols

Protocol A: RP-HPLC-UV (The "Accessible" Standard)

Best for: Routine Quality Control of raw materials where matrix interference is minimal.[1]

Rationale: While the molecule lacks an aromatic ring, the amide bond (

1
  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecyl),

    
    , 
    
    
    (e.g., Agilent Zorbax Eclipse Plus).
  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress carboxyl ionization).[1]

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0–2 min: 50% B (Isocratic hold)[1]

    • 2–15 min: 50%

      
       90% B (Linear gradient)[1]
      
    • 15–20 min: 90% B (Wash)[1]

  • Flow Rate:

    
    .
    
  • Detection: UV at 210 nm .

  • Temperature:

    
    .
    
Protocol B: LC-MS/MS (The "Gold Standard" for Specificity)

Best for: Biological matrices, trace detection, and validation of the UV method.

Rationale: Electrospray Ionization (ESI) in negative mode is ideal for the carboxylic acid moiety (

1
  • Instrumentation: Triple Quadrupole Mass Spectrometer coupled to UHPLC.

  • Column: C18 UHPLC Column (

    
    , 
    
    
    ).
  • Mobile Phase:

    • Solvent A: 5 mM Ammonium Acetate in Water (pH 6.5).

    • Solvent B: Acetonitrile.[1]

  • MS Parameters:

    • Ionization: ESI Negative Mode.

    • Precursor Ion:

      
       (
      
      
      ).[1]
    • Product Ions: Monitor transitions to alanine-specific fragments (e.g.,

      
      ) or fatty acid fragments.[1]
      
  • Gradient: Fast gradient (50% to 95% B in 5 minutes).

Cross-Validation Framework

To ensure scientific integrity, you must validate the "Accessible" method (UV) against the "Specific" method (MS). This process confirms that the UV signal at 210 nm is indeed the target analyte and not an impurity.

Experiment 1: Linearity & Range Verification
  • Objective: Confirm that the response is proportional to concentration across the target range (e.g., 80%–120% of target concentration).

  • Execution: Prepare 5 standard solutions (e.g., 10, 50, 100, 150, 200 µg/mL).

  • Acceptance Criteria:

    
     for UV; 
    
    
    for MS.
Experiment 2: Accuracy (Recovery Spiking)
  • Objective: Determine if the matrix (e.g., cosmetic cream base) suppresses or enhances the signal.

  • Execution: Spike the analyte into a placebo matrix at 3 levels (Low, Medium, High). Extract and analyze.

  • Calculation:

    
    .[1]
    
  • Acceptance Criteria: 98.0% – 102.0% for Raw Material; 90.0% – 110.0% for Formulations.[1]

Experiment 3: Specificity (Peak Purity)
  • Objective: Ensure the UV peak contains only the analyte.

  • Execution: Analyze the peak using the DAD (check spectral homogeneity) and cross-reference retention time with LC-MS data. The UV peak apex must align perfectly with the MS Total Ion Chromatogram (TIC) peak.

Visualization of Validation Workflow

The following diagram illustrates the decision logic for selecting and validating the analytical method.

ValidationWorkflowStartStart: Analyte ProfilingMatrixCheckIs Sample Matrix Complex?(e.g., Plasma, Cream)Start->MatrixCheckUV_MethodMethod A: RP-HPLC-UV(210 nm)MatrixCheck->UV_MethodNo (Raw Material)MS_MethodMethod B: LC-MS/MS(ESI-)MatrixCheck->MS_MethodYes (Complex)ValidationCross-Validation Step:Compare Purity & RecoveryUV_Method->ValidationMS_Method->ValidationDecisionDecision Gate:Is UV Selectivity Sufficient?Validation->DecisionFinal_QCRoutine QC:Use HPLC-UVDecision->Final_QCYesFinal_TraceTrace Analysis:Use LC-MS/MSDecision->Final_TraceNo

Caption: Decision logic for selecting between HPLC-UV and LC-MS/MS based on matrix complexity and validation outcomes.

References

  • Chromatographic Separation of Amino Acids. Helix Chromatography. Retrieved from

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. Retrieved from

  • Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from

  • Discovery and quantification of lipoamino acids in bacteria. PubMed. Retrieved from

A Senior Application Scientist's Guide to Confirming the Identity of N-Tetradecanoyl-L-alanine with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of molecules is the bedrock of reliable and reproducible results. In the realm of lipid signaling and metabolism, N-acyl amino acids (NAAs) are an emerging class of bioactive lipids with diverse physiological roles. Among these, N-Tetradecanoyl-L-alanine, also known as N-myristoyl-L-alanine, is of significant interest. Its correct identification is paramount for advancing research in its biological functions. This guide provides an in-depth, technically-grounded comparison of mass spectrometry-based approaches for the definitive confirmation of N-Tetradecanoyl-L-alanine, contrasting it with potential analytical challenges posed by structurally similar molecules.

The Analytical Imperative: Why Mass Spectrometry?

N-Tetradecanoyl-L-alanine is an amphiphilic molecule, comprised of a saturated 14-carbon fatty acid (myristic acid) linked to the amino acid L-alanine via an amide bond.[1] Its molecular formula is C17H33NO3, with a monoisotopic mass of 299.24604 Da.[2][3] Given its structure, mass spectrometry (MS) stands out as the premier analytical technique for its identification due to its unparalleled sensitivity, specificity, and ability to elucidate structural information through fragmentation analysis.

This guide will walk through a self-validating mass spectrometry workflow, from sample preparation to data interpretation, designed to provide unequivocal evidence for the presence and identity of N-Tetradecanoyl-L-alanine.

Experimental Design: A Self-Validating Workflow

Our approach is centered around liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This combination allows for the separation of the analyte from complex mixtures, followed by its ionization and fragmentation to generate a unique "fingerprint" spectrum.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Validation & Comparison prep Lipid Extraction (e.g., MTBE method) reconstitution Reconstitution in LC-compatible solvent prep->reconstitution lc Reverse-Phase HPLC (C18 column) reconstitution->lc esi Electrospray Ionization (ESI) Positive or Negative Mode lc->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Analysis) cid->ms2 exact_mass Accurate Mass Measurement (MS1) ms2->exact_mass fragmentation Fragmentation Pattern Analysis (MS2) exact_mass->fragmentation comparison Comparison with Authentic Standard & Potential Isomers fragmentation->comparison

Caption: A comprehensive workflow for the confident identification of N-Tetradecanoyl-L-alanine.

Part 1: The Methodology in Detail

Step 1: Sample Preparation - Isolating the Target

Given that N-Tetradecanoyl-L-alanine is often found in complex biological matrices, a robust lipid extraction is the first critical step. A widely used and effective method is the methyl-tert-butyl ether (MTBE) extraction, which efficiently partitions lipids from aqueous cellular components.

Experimental Protocol: MTBE Lipid Extraction

  • To a 1.5 mL microcentrifuge tube, add the sample (e.g., cell pellet or tissue homogenate).

  • Add a pre-chilled mixture of methanol and MTBE.

  • Vortex thoroughly to ensure complete mixing and disruption of cellular structures.

  • Induce phase separation by adding water and vortexing again.

  • Centrifuge to pellet the solid debris and separate the aqueous and organic phases.

  • Carefully collect the upper organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a solvent compatible with reverse-phase liquid chromatography, such as a mixture of acetonitrile, isopropanol, and water.

Causality: The choice of an MTBE-based extraction is deliberate. It is less hazardous than the traditional Bligh-Dyer method (which uses chloroform) and provides excellent recovery for a broad range of lipids, including N-acyl amino acids.

Step 2: LC-MS/MS Analysis - Generating the Evidence

The reconstituted lipid extract is then introduced into an LC-MS/MS system. A reverse-phase C18 column is typically used to separate lipids based on their hydrophobicity.

Instrumentation and Parameters:

ParameterSettingRationale
Liquid Chromatography
ColumnC18, e.g., 2.1 x 100 mm, 1.8 µmProvides good retention and separation for N-acyl amino acids.
Mobile Phase AWater with 0.1% Formic AcidAcidification promotes protonation for positive ion mode ESI.
Mobile Phase BAcetonitrile/Isopropanol with 0.1% Formic AcidStrong organic solvent to elute hydrophobic lipids.
GradientA suitable gradient from low to high organic phaseSeparates lipids based on their acyl chain length and polarity.
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI)A soft ionization technique ideal for non-volatile and thermally labile molecules like N-acyl amino acids.[4][5]
Ionization ModePositive and NegativeBoth modes should be tested, as N-acyl amino acids can ionize as [M+H]+ or [M-H]-.
MS1 Scan Rangem/z 100-500To detect the precursor ion of N-Tetradecanoyl-L-alanine.
Precursor Ion (MS1)m/z 300.2533 for [M+H]+ or 298.2385 for [M-H]-Theoretical exact masses for selection in MS/MS.
FragmentationCollision-Induced Dissociation (CID)A robust and widely used method for generating structurally informative fragment ions.[2]
Collision EnergyOptimized for the specific instrumentA range of collision energies should be tested to obtain optimal fragmentation.
MS2 Scan Rangem/z 50-310To detect the resulting fragment ions.

Part 2: Data Interpretation - The Hallmarks of Identity

The data generated from the LC-MS/MS analysis provides several layers of evidence for the confirmation of N-Tetradecanoyl-L-alanine.

Accurate Mass Measurement (MS1)

The first piece of evidence is the detection of an ion with an accurate mass-to-charge ratio (m/z) corresponding to the protonated ([M+H]+) or deprotonated ([M-H]-) molecule in the MS1 scan. High-resolution mass spectrometers can measure m/z with high precision, allowing for the determination of the elemental composition.

Expected m/z Values for N-Tetradecanoyl-L-alanine:

IonFormulaCalculated Monoisotopic Mass (Da)
[M+H]+C17H34NO3+300.2533
[M-H]-C17H32NO3-298.2385
[M+Na]+C17H33NNaO3+322.2353

Trustworthiness: Observing an ion at the correct m/z with a mass error of less than 5 parts per million (ppm) provides strong evidence for the elemental composition of the detected molecule.

Fragmentation Pattern (MS2) - The Definitive Fingerprint

The most definitive confirmation comes from the MS2 spectrum, which shows the fragmentation pattern of the selected precursor ion. For N-Tetradecanoyl-L-alanine, the collision-induced dissociation (CID) process is expected to induce specific bond cleavages.

G cluster_mol N-Tetradecanoyl-L-alanine [M+H]+ cluster_frags Key CID Fragments mol CH3(CH2)12-CO-NH-CH(CH3)-COOH frag1 Myristoyl Cation [CH3(CH2)12-CO]+ m/z 211.2056 mol->frag1 Amide Bond Cleavage frag2 Alanine Immonium Ion [H2N=CH(CH3)]+ m/z 44.0495 mol->frag2 Characteristic Amino Acid Fragment frag3 Neutral Loss of Myristoyl Group [M+H - C14H26O]+ m/z 90.0549 mol->frag3 Neutral Loss

Caption: Predicted fragmentation pathway of protonated N-Tetradecanoyl-L-alanine under CID.

Expected Key Fragments:

  • Loss of the Myristoyl Group: A characteristic fragmentation pathway for N-acylated compounds is the neutral loss of the fatty acid moiety. For N-Tetradecanoyl-L-alanine, this would result in a fragment corresponding to the protonated alanine. A study on myristoylated peptides demonstrated a consistent neutral loss of 210 Da (C14H26O) corresponding to the myristoyl group.[6]

  • Myristoyl Cation: Cleavage of the amide bond can also result in the formation of the myristoyl cation ([CH3(CH2)12-CO]+) at m/z 211.2056.

  • Alanine Immonium Ion: A common fragment for peptides and amino acid derivatives is the immonium ion. For alanine, this would be observed at m/z 44.0495.

The presence of these specific fragments at their accurate masses provides a high degree of confidence in the identification of N-Tetradecanoyl-L-alanine.

Part 3: The Comparative Analysis - Ruling out the Alternatives

To truly validate the identity of a compound, it is essential to consider and be able to distinguish it from structurally similar molecules that might be present in the sample.

Comparison with Homologues: N-Palmitoyl-L-alanine

N-Palmitoyl-L-alanine, with a 16-carbon acyl chain, is a common NAA and a close structural homologue of N-Tetradecanoyl-L-alanine.

Distinguishing Features:

FeatureN-Tetradecanoyl-L-alanineN-Palmitoyl-L-alanine
Formula C17H33NO3C19H37NO3
[M+H]+ m/z 300.2533328.2846
LC Retention Time ShorterLonger (due to increased hydrophobicity)
Acyl Cation Fragment m/z 211.2056m/z 239.2373

The significant difference in precursor mass and the mass of the acyl cation fragment makes the distinction between these homologues straightforward with MS/MS.

Comparison with Isobars: N-Myristoyl-beta-Alanine

Positional isomers, such as N-Myristoyl-beta-alanine, have the same elemental composition and therefore the same exact mass as N-Tetradecanoyl-L-alanine. Distinguishing these requires careful examination of the fragmentation patterns.

Distinguishing Features:

While both isomers would exhibit a precursor ion at m/z 300.2533, their fragmentation patterns would differ due to the different substitution on the amino acid. The fragmentation of beta-alanine would likely lead to different characteristic fragments compared to the alpha-alanine immonium ion. The ability to distinguish such isomers by their MS/MS spectra has been demonstrated for other acetylated amino acids.[7]

Conclusion: A Multi-faceted Approach to Certainty

Confirming the identity of N-Tetradecanoyl-L-alanine with mass spectrometry is a process of accumulating corroborating evidence. A self-validating workflow that incorporates liquid chromatographic separation, high-resolution mass measurement of the precursor ion, and detailed analysis of the fragmentation pattern provides an unassailable identification. By comparing the obtained data with that of an authentic standard and considering potential isomers and homologues, researchers can have the utmost confidence in their findings. This rigorous analytical approach is indispensable for advancing our understanding of the biological roles of this important N-acyl amino acid.

References

  • PubChem. N-Tetradecanoyl-L-alanine. National Center for Biotechnology Information. [Link]

  • Gau, B., Garber, E. A., & Chen, Y. H. (2009). Mass spectrometry analysis of synthetically myristoylated peptides. Journal of the American Society for Mass Spectrometry, 20(4), 681–690. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • Konishi, H., & Yamane, T. (1984). N-Acyl-L-alanine N-acylase from Streptomyces satiro-chromogenes.
  • Ho, Y. P., & Reddy, G. V. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 6(11), 13-17. [Link]

  • Kebarle, P., & Verkerk, U. H. (2009). Electrospray: from ions in solution to ions in the gas phase, what we know now. Mass spectrometry reviews, 28(6), 898–917. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112.
  • PubChem. N-Tetradecanoyl-L-alanine | C17H33NO3 | CID 53471027. National Center for Biotechnology Information. [Link]

  • Voinov, V. G., & Laskin, J. (2015). Principles of Electrospray Ionization. In Mass Spectrometry of Non-covalent Complexes (pp. 1-38). John Wiley & Sons.
  • Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in enzymology, 402, 148–185. [Link]

  • An, Y., & Chen, Y. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, e4982. [Link]

Sources

Comparative Technical Guide: L-Alanine vs. N-Tetradecanoyl-L-alanine

[1]

Executive Summary

This guide provides a technical analysis comparing L-alanine , a fundamental proteinogenic amino acid, and its lipidated derivative, N-Tetradecanoyl-L-alanine (also known as Myristoyl-L-alanine).

While L-alanine functions primarily as a metabolic substrate and osmolyte with high water solubility, N-Tetradecanoyl-L-alanine is an amphiphilic lipoamino acid. The attachment of a 14-carbon fatty acid chain (myristoyl group) transforms the molecule from a zwitterionic metabolite into an anionic surfactant. This modification drastically alters its physicochemical behavior, enabling micelle formation, membrane permeation, and surface activity, which are absent in the parent amino acid.

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the N-acylation of the amino group. L-alanine is a compact, polar molecule. N-Tetradecanoyl-L-alanine retains the alanine head group but appends a hydrophobic tail, creating a "head-tail" surfactant structure.

Comparative Data Table
PropertyL-AlanineN-Tetradecanoyl-L-alanine (Sodium Salt)
CAS Number 56-41-767395-95-3 (Sodium salt)
Molecular Formula C₃H₇NO₂C₁₇H₃₂NNaO₃ (Salt form)
Molecular Weight 89.09 g/mol 321.43 g/mol
LogP (Octanol/Water) -2.85 (Hydrophilic)~5.8 (Lipophilic/Amphiphilic)
Solubility (Water) High (166.5 g/L at 25°C)Variable (pH dependent; forms micelles)
Surface Activity Negligible (Increases surface tension)High (Reduces surface tension)
Critical Micelle Conc.[1][2][3] (CMC) N/A (Does not micellize)~2.0 - 5.0 mM (Est. for C14 amino acid salts)
Primary Function Metabolite, OsmolyteSurfactant, Permeation Enhancer
Structural Visualization

The following diagram illustrates the structural divergence. Note the extensive hydrophobic tail in the derivative which drives its self-assembly properties.

Gcluster_0L-Alanine (Polar)cluster_1N-Tetradecanoyl-L-alanine (Amphiphilic)AlaNH3+ — CH(CH3) — COO-(Zwitterion)HeadAlanine Head(Hydrophilic)Ala->HeadAcylation(+ Myristic Acid)TailC14 Fatty Chain(Hydrophobic)Tail->HeadAmide Bond

Caption: Structural transformation from the compact zwitterionic L-alanine to the amphiphilic N-Tetradecanoyl-L-alanine.

Part 2: Functional Performance Analysis

L-Alanine: Metabolic Substrate & Osmolyte

L-alanine exists as a zwitterion at physiological pH. It interacts with water molecules through strong ion-dipole forces, creating a hydration shell that prevents aggregation.

  • Mechanism: It is transported via specific amino acid transporters (e.g., ASCT1, SNAT2).

  • Effect: It acts as a compatible solute, stabilizing protein structures without disrupting the lipid bilayer. In solution, it slightly increases the surface tension of water (similar to salts) due to the depletion of the solute from the air-water interface.

N-Tetradecanoyl-L-alanine: Surfactant & Membrane Interactor

The C14 chain confers significant hydrophobicity, driving the molecule to the air-water interface to minimize free energy.

  • Mechanism: Above a specific concentration (CMC), the monomers spontaneously aggregate into micelles (hydrophobic tails inward, alanine heads outward).

  • Effect:

    • Surface Tension Reduction: Drastically lowers surface tension (from ~72 mN/m to <30 mN/m), facilitating wetting and foaming.

    • Membrane Interaction: The lipid tail can insert into cell membranes, potentially increasing permeability or disrupting the bilayer (antimicrobial action).

Mechanistic Pathway Diagram

Pathwayscluster_AlaL-Alanine Behaviorcluster_C14N-Tetradecanoyl-L-alanine BehaviorA1Dissolution in WaterA2Hydration Shell FormationA1->A2A3No Surface AdsorptionA2->A3A4Metabolic UptakeA3->A4C1Dissolution in WaterC2Adsorption at InterfaceC1->C2C3Surface Tension DropC2->C3C4Micelle Formation (>CMC)C2->C4High Conc.

Caption: Divergent physicochemical pathways: L-alanine remains solvated, while N-Tetradecanoyl-L-alanine self-assembles.

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively verify the identity and performance of these compounds, the following protocols utilize their distinct physicochemical properties.

Protocol A: Surface Tension Determination (The "Drop" Test)

Objective: To distinguish between the solute behavior of L-alanine and the surfactant behavior of N-Tetradecanoyl-L-alanine.

Materials:

  • Deionized water (18.2 MΩ·cm).

  • L-Alanine (High purity).[1]

  • N-Tetradecanoyl-L-alanine (Sodium salt form).

  • Tensiometer (Du Noüy Ring or Wilhelmy Plate) OR a simple capillary rise apparatus.

Workflow:

  • Preparation: Prepare 10 mM solutions of both compounds in deionized water at pH 7.0.

  • Baseline: Measure the surface tension of pure water (~72 mN/m at 25°C).

  • Measurement L-Ala: Measure the L-alanine solution.

    • Expected Result: Surface tension remains ~72-73 mN/m (slight increase possible).

  • Measurement C14-Ala: Measure the N-Tetradecanoyl-L-alanine solution.

    • Expected Result: Surface tension drops significantly (typically < 40 mN/m).

  • Validation: Perform a serial dilution of the C14-Ala solution. Plot Surface Tension (

    
    ) vs. Log Concentration (
    
    
    ).[3] The inflection point identifies the Critical Micelle Concentration (CMC) .
Protocol B: Foam Stability Assay

Objective: To demonstrate the amphiphilic nature required for foam stabilization.

Workflow:

  • Place 10 mL of each 10 mM solution into separate, stoppered graduated cylinders.

  • Shake vigorously for 30 seconds.

  • Observation:

    • L-Alanine: Bubbles may form momentarily but will collapse within seconds (non-foaming).

    • N-Tetradecanoyl-L-alanine: A stable, dense foam head will persist for minutes to hours, confirming surfactant activity.

Part 4: Applications & Safety Profile

L-Alanine[1][7]
  • Pharmaceuticals: Used in parenteral nutrition and as an excipient for stabilizing biologics.

  • Food: Flavor enhancer (sweet/umami profile) and nutritional supplement.[4]

  • Safety: Generally Recognized As Safe (GRAS). Non-irritating.

N-Tetradecanoyl-L-alanine
  • Cosmetics/Dermatology: Used in "acid syndet" bars and mild cleansers. The amino acid headgroup reduces the irritation potential typically associated with sulfate surfactants (e.g., SDS).

  • Drug Delivery: Investigated as a permeation enhancer to facilitate the transport of hydrophilic drugs across lipid membranes.

  • Antimicrobial: The C14 chain allows integration into bacterial membranes, potentially causing leakage or lysis.

  • Safety: Generally mild, but concentration-dependent irritation is possible due to surfactant action.

References

  • PubChem. L-Alanine (Compound Summary). National Library of Medicine. Available at: [Link]

  • PubChem. N-Tetradecanoyl-L-alanine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Bordes, R., & Holmberg, K. (2015). Amino acid-based surfactants – Do they deserve more attention? Advances in Colloid and Interface Science. (Discusses general properties of N-acyl amino acid surfactants including CMC and surface tension).

Publish Comparison Guide: Confirming the Mechanism of Action of N-Myristoyl-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for confirming the mechanism of action (MoA) of N-Myristoyl-L-alanine (often abbreviated as C14-L-Ala ).

While N-acyl amino acids are biologically active as mild surfactants and potential bacterial signaling molecules, N-Myristoyl-L-alanine is most prominent in drug development and materials science as a chiral structure-directing agent (template) for synthesizing Chiral Mesoporous Silica Nanoparticles (CMSNs) . These nanoparticles are critical advanced drug delivery systems (DDS) for solubilizing hydrophobic drugs and achieving enantioselective release.

Executive Summary

N-Myristoyl-L-alanine is an anionic lipoamino acid surfactant. Unlike standard surfactants (e.g., SDS, CTAB) which form simple spherical or cylindrical micelles, N-Myristoyl-L-alanine possesses a chiral headgroup (L-Alanine) that induces the formation of helical or twisted micellar structures under specific conditions.

In drug development, its primary utility is twofold:

  • Chiral Templating (Primary MoA): It acts as a "mold" to transfer chirality to silica matrices, creating mesoporous materials with twisted channels that can separate enantiomers or control the release of chiral drugs.

  • Biocompatible Permeation Enhancer (Secondary MoA): As a fatty acid-amino acid conjugate, it disrupts lipid bilayers more mildly than synthetic detergents, facilitating transdermal or mucosal drug absorption with reduced cytotoxicity.

Mechanistic Hypothesis: The "Chiral Transcription" Effect

The core mechanism to validate is Chiral Transcription —the process by which the molecular chirality of the surfactant is amplified into the macroscopic morphology of the carrier material.

The Mechanism Step-by-Step
  • Self-Assembly: Above its Critical Micelle Concentration (CMC), N-Myristoyl-L-alanine molecules self-assemble. The hydrogen bonding between the amide groups and the steric hindrance of the chiral center force the micelles to twist.

  • Co-Structure Directing: An aminosilane co-structure directing agent (CSDA), such as APTES or TMAPS, interacts electrostatically with the anionic carboxylate headgroup of the surfactant.

  • Silica Condensation: Added silica precursors (TEOS) condense around this pre-organized chiral scaffold.

  • Template Removal: Washing removes the surfactant, leaving behind a silica "negative" with twisted, chiral pores.

Visualization of the Mechanism

The following diagram illustrates the transition from molecular chirality to supramolecular helical formation.

MoA_Mechanism cluster_inputs Input Components cluster_process Self-Assembly & Transcription S N-Myristoyl-L-alanine (Anionic Surfactant) Micelle Helical Micelle Formation (Twisted Supramolecular Assembly) S->Micelle > CMC Chiral Packing CSDA CSDA (e.g., TMAPS) (Cationic Bridge) Complex Surfactant-CSDA-Silica Complex CSDA->Complex Electrostatic Interaction Si Silica Source (TEOS) Si->Complex Hydrolysis & Condensation Micelle->Complex + CSDA Output Chiral Mesoporous Silica (Twisted Pores / Rods) Complex->Output Calcination/Extraction (Template Removal)

Caption: Figure 1: The "Chiral Transcription" mechanism where molecular chirality of N-Myristoyl-L-alanine directs the helical morphology of mesoporous silica.

Comparative Analysis

N-Myristoyl-L-alanine is often compared to cationic templates (like CTAB) or other N-acyl amino acids.

FeatureN-Myristoyl-L-alanine (C14-L-Ala)Cetyltrimethylammonium Bromide (CTAB)N-Lauroyl-L-alanine (C12-L-Ala)
Charge Anionic (-)Cationic (+)Anionic (-)
Chirality Yes (L-isomer) No (Achiral)Yes (L-isomer)
Micelle Shape Twisted / Helical RodsSpherical / CylindricalTwisted (Less stable helix)
Toxicity Low (Biocompatible) High (Cytotoxic)Low
Primary Use Chiral Drug Delivery / SeparationStandard Mesoporous Silica (MCM-41)Surfactant / Cleanser
CMC ~4–6 mM (pH dependent)~0.9 mM~10–12 mM

Key Insight: While CTAB produces highly ordered hexagonal pores (MCM-41), it cannot inherently produce chiral pores without chiral co-solvents. N-Myristoyl-L-alanine intrinsically generates chirality, making it superior for enantioselective applications.

Experimental Validation Framework

To confirm the mechanism of action, researchers must validate three layers: Self-Assembly , Chiral Imprint , and Functional Performance .

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Purpose: Confirm the concentration threshold for self-assembly, which is pH-dependent for carboxylate surfactants.

  • Preparation: Prepare a stock solution of N-Myristoyl-L-alanine (100 mM) in water. Adjust pH to 9.0 using NaOH (ionization is required for solubility).

  • Measurement: Use a Tensiometer (Wilhelmy plate method) or Conductivity meter.

  • Titration: Aliquot surfactant into water, measuring surface tension (

    
    ) after each addition.
    
  • Analysis: Plot

    
     vs. log(Concentration). The inflection point indicates the CMC.
    
    • Expected Result: A break point around 4–6 mM. If no break is observed, the surfactant may have precipitated (check pH).

Protocol 2: Circular Dichroism (CD) Validation of Chiral Transcription

Purpose: Prove that the chirality has been transferred from the surfactant to the silica matrix.

  • Synthesis: Synthesize silica nanoparticles using N-Myristoyl-L-alanine as the template and TMAPS as the co-structure directing agent.

  • Extraction: Remove the surfactant via solvent extraction (Ethanol/HCl) to ensure the signal comes from the silica structure, not the residual amino acid.

  • Analysis: Disperse the extracted silica in water and analyze via CD spectroscopy (200–400 nm).

  • Validation:

    • N-Myristoyl-L -alanine template: Should yield a specific CD signal (e.g., positive Cotton effect).

    • N-Myristoyl-D -alanine template: Should yield the mirror image signal.

    • Racemic mixture: Should yield zero signal.

Protocol 3: Morphological Confirmation via SEM/TEM

Purpose: Visualize the macroscopic "twisted rod" morphology that confirms the helical micelle mechanism.

  • Sample Prep: Drop-cast the synthesized CMSNs onto a copper grid (for TEM) or silicon wafer (for SEM).

  • Imaging:

    • SEM: Look for rod-like particles with a twisted, screw-like surface texture.

    • TEM: Look for internal fringe patterns indicating twisted mesochannels.

  • Quantitative Metric: Measure the helical pitch (distance for one full twist). This pitch should correlate with the surfactant chain length and ionic strength used during synthesis.

Experimental Workflow Diagram

This workflow ensures a self-validating system where physicochemical properties are linked to final material performance.

Experimental_Workflow cluster_validation Validation Checkpoints Step1 Step 1: Physicochemical Characterization (CMC & pH Solubility Profile) Step2 Step 2: Template Synthesis (Silica Condensation with CSDA) Step1->Step2 Optimized Conc. Check1 CD Spectroscopy (Confirm Chiral Signal) Step2->Check1 Check2 SEM/TEM Imaging (Confirm Twisted Morphology) Step2->Check2 Check3 N2 Adsorption (BET) (Confirm Mesoporosity) Step2->Check3 Step3 Step 3: Functional Assay (Drug Loading & Release) Check1->Step3 If Chiral Signal (+) Check2->Step3 If Helix (+) Check3->Step3 If Porous (+)

Caption: Figure 2: Step-by-step experimental workflow for validating N-Myristoyl-L-alanine as a functional chiral template.

References

  • Chiral Mesoporous Silica Materials: A Review on Synthetic Strategies and Applications. Source: National Institutes of Health (NIH) / PMC (Detailed review of N-acyl amino acids including N-myristoyl-L-alanine as templates for CMSNs)

  • Amino-Acid-Based Polymerizable Surfactants for the Synthesis of Chiral Nanoparticles. Source: ResearchGate (Methodology for CMC determination and polymerization of amino acid surfactants)

  • Nanoarchitectured Structure and Surface Biofunctionality of Mesoporous Silica Nanoparticles. Source: University of Queensland (UQ eSpace) (Discusses the classification of anionic surfactant templates including N-myristoyl-L-alanine)

  • Formation Mechanism of Anionic Surfactant-Templated Mesoporous Silica. Source: ResearchGate (In-depth analysis of the electrostatic interactions between anionic templates and silica precursors)

Comparative Proteomics: N-Acyl Alanines vs. Functional Analogs in Metabolic Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Endogenous Uncoupler

N-Acyl Alanines (NAAs) represent a distinct class of "lipokines"—bioactive lipids formed by the conjugation of fatty acids (e.g., oleate, arachidonate) with alanine. Unlike their structural cousins, the N-acyl glycines (which primarily signal via GPCRs like GPR18) or classical chemical uncouplers (like FCCP), NAAs function as endogenous mitochondrial uncouplers .

Regulated by the enzyme PM20D1 (Peptidase M20 Domain Containing 1), NAAs directly interact with the Adenine Nucleotide Translocator (ANT) to dissipate the mitochondrial proton gradient, driving thermogenesis and energy expenditure without the toxicity associated with synthetic dinitrophenols.

This guide compares the proteomic impact of NAA treatment against standard metabolic modulators, offering a validated workflow for analyzing these hydrophobic signaling events.

Comparative Performance Analysis

Mechanism of Action Comparison

The biological utility of NAAs lies in their specificity. While chemical uncouplers indiscriminately protonate membranes, NAAs utilize a protein-mediated mechanism.

FeatureN-Acyl Alanines (Product) N-Acyl Glycines (Alternative) FCCP / DNP (Standard)
Primary Target Mitochondrial ANT (SLC25A4/5/6)GPCRs (GPR18, GPR55, GPR92)Inner Mitochondrial Membrane (Lipid Bilayer)
Mechanism Protein-assisted H+ leak (mild uncoupling)Signal transduction (Ca2+ flux, cAMP)Chemical protonophore (uncontrolled leak)
Physiologic Role Thermogenesis, Glucose HomeostasisPain modulation, InflammationNone (Synthetic toxin)
Proteomic Signature Upregulation of β-oxidation, ISR (Integrated Stress Response)Cytoskeletal remodeling, Inflammatory cytokinesMassive heat shock response, Cell death markers
Toxicity Profile Low (Endogenous metabolite)LowHigh (Narrow therapeutic index)
Proteomic Data: Differential Expression Matrix

Treatment with N-oleoyl alanine (C18:1-Ala) induces a specific metabolic remodeling distinct from general stress. The following data summarizes typical fold-changes observed in adipocytes or hepatocytes treated with 50 µM C18:1-Ala versus Vehicle.

Protein CategoryKey TargetsFold Change (vs. Vehicle)Biological Interpretation
Mitochondrial Respiration COX4I1, ATP5A1, UQCRC2↑ 1.5 - 2.0x Compensatory upregulation of ETC complexes due to mild uncoupling.
Fatty Acid Oxidation CPT1A, ACADM, ECHS1↑ 2.5x Increased demand for lipid substrates to fuel uncoupled respiration.
Stress Response (ISR) ATF4, DDIT3 (CHOP), HSPA9↑ 1.8x Mild activation of the Integrated Stress Response (ISR) via OMA1-DELE1 pathway.
Structural/Signaling VIM, ACTB↔ (No Change) Indicates specificity; unlike N-acyl glycines which may alter cytoskeleton via GPCRs.
Glycolysis HK2, PKM↑ 1.4x Shift toward glycolytic flux to maintain ATP levels despite reduced yield.

Visualizing the Signaling Architecture

The PM20D1-NAA Axis

The following diagram illustrates the production of NAAs by PM20D1 and their downstream action on mitochondria, contrasting with the GPCR route of N-acyl glycines.

NAA_Signaling PM20D1 PM20D1 Enzyme (Secreted) NAA N-Acyl Alanines (e.g., C18:1-Ala) PM20D1->NAA Generates NAG N-Acyl Glycines (e.g., C20:4-Gly) PM20D1->NAG Generates (Context dependent) Substrates Fatty Acids + Amino Acids Substrates->PM20D1 Biosynthesis ANT ANT Translocator (SLC25A Family) NAA->ANT Binds/Activates GPCR GPCRs (GPR18/55) NAG->GPCR Ligand Binding Mito Mitochondria (Inner Membrane) Response_Met Thermogenesis & Glucose Uptake Mito->Response_Met Metabolic Shift ANT->Mito Proton Leak Response_Sig Ca2+ Flux & Anti-nociception GPCR->Response_Sig Signaling Cascade

Caption: The PM20D1 enzymatic node bifurcates signaling: NAAs drive mitochondrial uncoupling via ANT, while N-acyl glycines primarily target membrane GPCRs.

Validated Protocol: Hydrophobic Interaction Optimized Proteomics (HIOP)

Analyzing the proteome of cells treated with lipophilic agents like NAAs requires a protocol that preserves membrane-associated proteins (like ANT) and prevents lipid carryover interference in LC-MS.

Experimental Design[1]
  • Cell Model: C2C12 Myotubes or Primary Adipocytes (High mitochondrial content).

  • Treatment Groups:

    • Vehicle: 0.1% BSA (Fatty acid free).

    • NAA: 50 µM N-oleoyl alanine (pre-conjugated to BSA).

    • Positive Control: 1 µM FCCP (Chemical uncoupler).

  • Timepoint: 4 hours (Acute metabolic remodeling).

Step-by-Step Workflow

Step 1: Lysis & Lipophilic Extraction (Critical) Standard lysis buffers often fail to solubilize ANT complexes effectively or leave lipid contaminants.

  • Wash cells 3x with ice-cold PBS to remove albumin-bound lipids.

  • Lyse in HIOP Buffer : 4% SDS, 100 mM Tris-HCl (pH 7.6), 100 mM DTT.

    • Why: High SDS concentration is required to strip the hydrophobic NAAs and solubilize the inner mitochondrial membrane.

  • Boil samples at 95°C for 5 minutes. Sonicate (Bioruptor: 30s ON / 30s OFF, 10 cycles) to shear DNA.

Step 2: Protein Precipitation (Lipid Removal)

  • Perform Methanol-Chloroform precipitation.

    • Ratio: 4 parts MeOH : 1 part Chloroform : 3 parts Water.

    • Mechanism:[1] This step partitions the exogenous NAA lipids into the organic phase, leaving the protein pellet clean for MS analysis.

  • Wash pellet 2x with Methanol. Air dry briefly.

Step 3: Digestion & TMT Labeling

  • Resuspend pellet in 8M Urea / 50 mM EPPS (pH 8.5).

  • Dilute to <1M Urea with 50 mM EPPS.

  • Digest with LysC (1:100, 4h) followed by Trypsin (1:100, overnight).

  • Label peptides with TMTpro 16-plex reagents.

Step 4: High-pH Fractionation Essential for deep coverage of the mitochondrial proteome.

  • Fractionate peptides using basic reversed-phase chromatography (pH 10).

  • Collect 96 fractions, concatenate into 24 pools.

Workflow Diagram

Proteomics_Workflow Treatment Cell Treatment (NAA vs Vehicle) Lysis Lysis (4% SDS) & Sonication Treatment->Lysis Harvest Precip MeOH/CHCl3 Precipitation Lysis->Precip Remove Lipids Digest Tryptic Digestion & TMT Labeling Precip->Digest Clean Protein Frac High-pH RP Fractionation Digest->Frac Reduce Complexity LCMS LC-MS/MS (Orbitrap) Frac->LCMS Analyze Bioinf Data: Volcano Plot & Pathway Analysis LCMS->Bioinf Quantify

Caption: The HIOP workflow prioritizes lipid removal via precipitation to ensure accurate quantification of hydrophobic membrane proteins.

References

  • Long, J. Z., et al. (2016). "The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria." Cell, 166(2), 424-435. Link

  • Long, J. Z., et al. (2018). "Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception." Proceedings of the National Academy of Sciences (PNAS), 115(29), E6937-E6945. Link

  • Kim, M., et al. (2020). "A Plasma Protein Network Regulates PM20D1 and N-Acyl Amino Acid Bioactivity."[2] Cell Chemical Biology, 27(9), 1130-1139.[3] Link

  • Keipert, S., et al. (2023). "Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling." Molecular Metabolism, 76, 101795. Link

  • Bradshaw, H. B., et al. (2016). "N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes." Biomolecules, 6(4), 48. Link

Sources

Validation of N-Tetradecanoyl-L-alanine as a Research Tool: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Tetradecanoyl-L-alanine (Myr-Ala) is a lipoamino acid comprising a myristic acid tail (C14) conjugated to an L-alanine headgroup.[1] While often overshadowed by its signaling analogues like N-arachidonoyl glycine or bacterial N-acyl homoserine lactones (AHLs), Myr-Ala has emerged as a critical structural probe and analytical standard .[1]

Its primary utility lies in its physicochemical stability relative to lactone-based signaling molecules.[1] Unlike N-tetradecanoyl-L-homoserine lactone (C14-HSL)—the primary quorum sensing signal in Pseudomonas aeruginosa—Myr-Ala resists pH-mediated hydrolysis.[1] This guide validates Myr-Ala as a robust negative control for quorum sensing specificity and as a stable internal standard for targeted lipidomics.[1]

Part 1: Mechanistic Profile & Structural Logic[1]

To understand the utility of Myr-Ala, one must understand the "Lactone Instability Paradox" in microbiological research.

The Stability Problem

Quorum sensing (QS) research relies heavily on AHLs (e.g., C14-HSL).[1] However, the homoserine lactone ring is prone to lactonolysis (ring-opening) at physiological pH (>7.[1]0) and temperature, rendering the molecule biologically inactive and complicating long-duration biofilm assays.[1]

The Myr-Ala Solution

Myr-Ala mimics the acyl-chain length and amphiphilicity of C14-HSL but replaces the labile lactone ring with a stable carboxylic acid moiety.[1] This makes it an essential tool for:

  • Receptor Specificity Validation: Proving that a receptor (e.g., LasR) specifically requires the lactone ring, not just the C14 hydrophobic tail.[1]

  • Membrane Biophysics: Studying the insertion of C14-acyl chains into lipid bilayers without the confounding variable of degradation.[1]

Mechanism C14HSL C14-HSL (Native Ligand) Lactonolysis pH > 7.0 Lactonolysis C14HSL->Lactonolysis Unstable Inactive Ring-Opened Product (Inactive) Lactonolysis->Inactive Loss of Function MyrAla N-Tetradecanoyl-L-alanine (Research Tool) Stability Amide Bond Stability MyrAla->Stability Resistant ActiveProbe Stable Membrane Insertion / Control Stability->ActiveProbe Maintains Structure

Figure 1: Mechanistic divergence between the native QS ligand (C14-HSL) and the stable probe (Myr-Ala).[1][2][3] Note the susceptibility of the lactone ring versus the stability of the alanine conjugate.

Part 2: Comparative Analysis

The following table contrasts Myr-Ala with its two primary alternatives: the native biological ligand (C14-HSL) and a standard surfactant (SDS).[1]

Table 1: Physicochemical & Biological Comparison

FeatureN-Tetradecanoyl-L-alanine (Myr-Ala)C14-Homoserine Lactone (C14-HSL)Sodium Dodecyl Sulfate (SDS)
Primary Role Structural Probe / Lipidomic StandardNative Quorum Sensing SignalDenaturing Detergent
Chemical Stability High (Stable at pH 4–10)Low (Hydrolyzes at pH > 7)High
Receptor Binding Negligible/Low (LasR negative control)High Affinity (LasR agonist)Non-specific protein denaturation
Membrane Interaction Inserts via C14 tail; mild perturbationInserts via C14 tail; signalingSolubilizes/Lyses membranes
Toxicity (Cellular) Low (Biocompatible Lipoamino Acid)Variable (Immunomodulatory)High (Cytotoxic)
CMC (Micelle Conc.) ~1–5 mM (pH dependent)N/A (Signaling concentrations < µM)~8.2 mM

Part 3: Validation Protocols

Protocol A: The "Lactone Specificity" Bioassay

Objective: Validate that an observed biological effect is due to the specific homoserine lactone motif and not a generic surfactant effect of the C14 tail.

Materials:

  • Pseudomonas aeruginosa (strain PAO1 or LasR reporter mutant).[1]

  • Test Compound: Myr-Ala (dissolved in DMSO).[1]

  • Control Compound: C14-HSL (dissolved in DMSO).[1]

  • Media: LB Broth buffered to pH 7.4.

Workflow:

  • Preparation: Prepare 10 mM stocks of Myr-Ala and C14-HSL.

  • Induction: In a 96-well plate, dilute compounds to final concentrations of 1, 10, and 100 µM.

  • Inoculation: Add bacterial reporter strain (OD600 = 0.05).[1]

  • Incubation: Incubate at 37°C for 18 hours.

  • Readout: Measure GFP fluorescence (reporter activation) and OD600 (growth).

Validation Logic:

  • Valid Result: C14-HSL induces high fluorescence.[1] Myr-Ala induces no/low fluorescence but maintains similar cell growth (OD600) to the control.[1]

  • Interpretation: This confirms that the receptor requires the lactone ring.[1] If Myr-Ala inhibits growth significantly, it is acting as a surfactant/antimicrobial, not a specific probe.[1]

Protocol B: Lipidomic Internal Standardization

Objective: Use Myr-Ala as a non-endogenous internal standard (IS) for quantifying N-acyl amino acids in biological samples.[1]

Rationale: Endogenous Myr-Ala levels are typically low or absent in many mammalian tissues compared to N-arachidonoyl glycine, making it an ideal "spike-in" standard for extraction efficiency.[1]

Lipidomics Sample Biological Sample (Tissue/Plasma) Spike Spike-in IS: Myr-Ala (500 nM) Sample->Spike Extract Liquid-Liquid Extraction (Chloroform/Methanol) Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Quantification Ratio: Analyte Area / Myr-Ala Area LCMS->Data

Figure 2: Workflow for using Myr-Ala as an internal standard in targeted lipidomics.

Step-by-Step:

  • Homogenization: Homogenize 10 mg tissue in cold PBS.

  • Spike-In: Add 10 µL of 5 µM Myr-Ala standard before extraction.

  • Extraction: Perform Folch extraction (2:1 Chloroform:Methanol). Vortex 1 min, Centrifuge 3000xg.

  • Phase Separation: Collect organic lower phase.[1] Dry under nitrogen.

  • Reconstitution: Dissolve in 100 µL Methanol/Water (50:50).

  • LC-MS/MS Parameters (Validation):

    • Transition: Monitor m/z 298.2 [M-H]- → 88.0 (Alanine fragment) in Negative Mode.[1]

    • Retention Time: Myr-Ala should elute after shorter chain variants (e.g., N-dodecanoyl-alanine) but before unsaturated C18 variants.[1]

Part 4: Expert Commentary & Troubleshooting

The Solubility Pitfall: Researchers often fail to account for the pKa of the alanine carboxyl group (~2.3).[1] In acidic HPLC mobile phases (e.g., 0.1% Formic Acid), Myr-Ala is protonated and highly hydrophobic, leading to peak tailing or carryover.[1]

  • Correction: Use a buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 8.[1]0) to ensure the molecule is ionized (deprotonated) and elutes sharply.[1]

The "False Agonist" Error: In high concentrations (>100 µM), Myr-Ala can act as a weak detergent, potentially permeabilizing membranes and causing stress responses in bacteria that mimic QS activation.[1]

  • Correction: Always run a cytotoxicity control (e.g., Propidium Iodide staining) alongside your reporter assay.[1]

References

  • Cohen, L. J., et al. (2017).[1] Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of N-acyl amino acids. Proceedings of the National Academy of Sciences.[1] Retrieved from [Link][1]

  • PubChem. (2023).[1][4] N-Tetradecanoyl-L-alanine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Tan, H., et al. (2019).[1] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. Retrieved from [Link]

  • Yates, E. A., et al. (2002).[1] N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa.[1] Infection and Immunity. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-Tetradecanoyl-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-Tetradecanoyl-L-alanine (also known as Myristoyl-L-alanine ) is a lipoamino acid comprising a 14-carbon fatty acid tail (myristic acid) amide-linked to L-alanine.[1] While often used as a surfactant, biological probe, or intermediate in cosmetic and drug development, its amphiphilic nature requires specific handling protocols to ensure both operator safety and experimental reproducibility.

  • CAS Number: 71448-29-8 (Free Acid) / 67395-95-3 (Sodium Salt)[1]

  • Molecular Formula: C₁₇H₃₃NO₃[1]

  • Physical State: White to off-white waxy solid or crystalline powder.

  • Core Hazard: Low acute toxicity; however, as a surfactant, it can disrupt cell membranes and cause skin/eye irritation . Inhalation of fine dust is a respiratory risk.

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Scientist's Note: Do not confuse this compound with N-Tetradecanoyl-L-homoserine lactone (C14-HSL), a potent bacterial quorum-sensing signal.[1] While their names are similar, their biological activities and handling requirements differ. This guide focuses strictly on the alanine derivative.[2]

Risk Assessment & PPE Matrix

The "Why" Behind the Gear

Standard "universal precautions" are insufficient for lipophilic compounds. Because N-Tetradecanoyl-L-alanine is designed to interact with lipid bilayers (cell membranes), it can penetrate the skin barrier more effectively than hydrophilic salts, especially when dissolved in organic solvents like DMSO.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 / FFP2 Respirator Critical: Prevents inhalation of fine particulates during weighing.[1] Surfactant dusts can cause acute respiratory irritation and surfactant-induced lung inflammation.
Hand Protection Nitrile Gloves (Min.[1] 0.11 mm thickness)Latex is permeable to many lipophilic agents.[1] Nitrile offers superior resistance. Double glove if handling DMSO stock solutions.
Eye Protection Safety Glasses with Side Shields Essential to prevent ocular contact.[1] If generating aerosols (e.g., sonication), upgrade to Chemical Goggles .
Body Protection Lab Coat (Cotton/Poly blend)Standard barrier.[1] Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Protocol: Handling & Solubilization

This protocol ensures maximum recovery of the waxy solid while minimizing static and contamination risks.

A. Storage & Stability[2][4][5]
  • Temperature: Store at -20°C . Long-term stability is best in a freezer.

  • Humidity: Hygroscopic. Keep the vial tightly sealed with a desiccant.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid (which leads to hydrolysis).

B. Weighing & Transfer (The "Static" Problem)

Fatty acid derivatives often exhibit high static electricity, causing the powder to "jump" or cling to spatulas.

  • Anti-Static: Use an ionizing gun or anti-static brush on the vial and spatula before weighing.

  • Tools: Use a stainless steel micro-spatula . Avoid plastic, which increases static charge.

  • Vessel: Weigh directly into a glass vial or microcentrifuge tube. Do not use weighing paper, as waxy solids are difficult to recover fully from paper.

C. Solubilization Workflow
  • Solubility Profile:

    • Water:[1][3][4][5] Poor (Free Acid). Good (Sodium Salt, warm).

    • Organic: Soluble in DMSO , Ethanol , and DMF .

  • Protocol:

    • For biological assays, prepare a 10–50 mM stock solution in 100% DMSO.

    • Vortex vigorously. If the solution remains cloudy, warm effectively to 37°C–45°C in a water bath.

    • Dilute into aqueous buffer only immediately prior to use to prevent precipitation.

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the decision logic for handling the Free Acid vs. Sodium Salt forms and their respective waste streams.

SafeHandling Start Start: N-Tetradecanoyl-L-alanine (Remove from -20°C) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate PPE Don PPE: Nitrile Gloves + N95 Mask Equilibrate->PPE Weighing Weighing Step (Use Anti-static Gun) PPE->Weighing FormCheck Check Chemical Form Weighing->FormCheck FreeAcid Free Acid Form (CAS 71448-29-8) FormCheck->FreeAcid Lipophilic Salt Sodium Salt Form (CAS 67395-95-3) FormCheck->Salt Hydrophilic SolvAcid Dissolve in DMSO or Ethanol (Warm to 37°C if needed) FreeAcid->SolvAcid SolvSalt Dissolve in Water or Buffer (Vortex well) Salt->SolvSalt Exp Experimental Application SolvAcid->Exp SolvSalt->Exp Waste Disposal Decision Exp->Waste SolidWaste Solid Waste Bin (Gloves, Weigh Boats) Waste->SolidWaste Solid Residue LiquidWaste Solvent Waste Stream (Halogenated/Non-Halogenated) Waste->LiquidWaste Liquid Solutions

Figure 1: Operational workflow for identifying, solubilizing, and disposing of N-Tetradecanoyl-L-alanine based on chemical form.

Emergency & Disposal Procedures

Spills and Exposure[1][7]
  • Inhalation: Move to fresh air immediately. If wheezing occurs (surfactant irritation), seek medical attention.

  • Skin Contact: Wash with soap and copious amounts of water.[5] Do not use ethanol to wash skin, as it may increase absorption of the compound.

  • Spill Cleanup:

    • Solid: Do not dry sweep (creates dust). Wet the powder with a paper towel dampened with water/ethanol, then wipe up.

    • Liquid: Absorb with vermiculite or spill pads.

Disposal Considerations
  • Do Not Flush: As a surfactant, this compound can be toxic to aquatic life in high concentrations. It must not be poured down the sink.

  • Solid Waste: Contaminated gloves, vials, and paper towels go into Hazardous Solid Waste .

  • Liquid Waste:

    • If dissolved in DMSO/Ethanol: Organic Solvent Waste .

    • If in aqueous buffer: Aqueous Chemical Waste .

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15675607, N-Tetradecanoyl-Valine (Analogous Structure/Class). Retrieved January 30, 2026 from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved January 30, 2026 from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.